molecular formula C21H23N3O B12415520 K783-0308

K783-0308

カタログ番号: B12415520
分子量: 333.4 g/mol
InChIキー: YRPBJOATZCNOEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-1-(4-ethylphenyl)-1H-benzimidazole-5-carboxamide is a small molecule building block based on the privileged 1H-benzimidazole scaffold, a structure of high interest in medicinal chemistry for its diverse pharmacological profiles. The benzimidazole core is an integral part of vitamin B12 and is found in numerous therapeutic agents . This specific compound features a carboxamide linker at the 5-position and an N-aryl substitution, structural features that are often investigated for enhancing biological activity and selectivity . Research into analogous 1H-benzimidazole derivatives has demonstrated potent antibacterial activity against pathogens such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant antifungal and anticancer efficacy against various cell lines . The mechanism of action for such compounds is multifaceted; molecular docking studies suggest that potent benzimidazole derivatives can act as inhibitors of critical targets like dihydrofolate reductase (DHFR) for antimicrobial activity, and vascular endothelial growth factor receptor 2 (VEGFR-2) for anti-angiogenic and anticancer effects . This makes N-cyclopentyl-1-(4-ethylphenyl)-1H-benzimidazole-5-carboxamide a valuable chemical tool for researchers in hit-to-lead optimization campaigns, particularly in the discovery and development of new antimicrobial and anticancer agents . The compound is supplied with a certificate of analysis and is intended for research purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C21H23N3O

分子量

333.4 g/mol

IUPAC名

N-cyclopentyl-1-(4-ethylphenyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C21H23N3O/c1-2-15-7-10-18(11-8-15)24-14-22-19-13-16(9-12-20(19)24)21(25)23-17-5-3-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,25)

InChIキー

YRPBJOATZCNOEP-UHFFFAOYSA-N

正規SMILES

CCC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCCC4

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to K783-0308: Composition and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Without definitive information, this guide cannot provide the specific material composition, quantitative properties, or experimental protocols requested. The following sections outline the general types of information that would be included in a technical guide of this nature, should the material be identified.

Material Composition

A comprehensive analysis of a material's composition is fundamental to understanding its behavior and potential applications. This section would typically be populated with data from analytical techniques such as:

  • Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) would reveal the elemental composition and their chemical states.

  • Chromatography: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be employed to identify and quantify organic components.

Table 1: Hypothetical Elemental Composition of K783-0308

ElementAtomic %Mass %
Carbon (C)Data UnavailableData Unavailable
Oxygen (O)Data UnavailableData Unavailable
Silicon (Si)Data UnavailableData Unavailable
OtherData UnavailableData Unavailable

Physical and Chemical Properties

The intrinsic properties of a material dictate its suitability for various applications. Standardized tests are used to quantify these characteristics.

Table 2: Hypothetical Physical and Chemical Properties of this compound

PropertyValueTest Method
DensityData UnavailableASTM D792
Melt Flow IndexData UnavailableASTM D1238
Water AbsorptionData UnavailableASTM D570
Hardness (Shore D)Data UnavailableASTM D2240

Thermal Properties

A material's response to temperature is critical for applications involving heat.

Table 3: Hypothetical Thermal Properties of this compound

PropertyValueTest Method
Melting TemperatureData UnavailableASTM D3418
Glass Transition Temp.Data UnavailableASTM D3418
Coeff. of Thermal Exp.Data UnavailableASTM E831

Mechanical Properties

Mechanical properties define a material's response to applied forces.

Table 4: Hypothetical Mechanical Properties of this compound

PropertyValueTest Method
Tensile StrengthData UnavailableASTM D638
Tensile ModulusData UnavailableASTM D638
Flexural StrengthData UnavailableASTM D790
Izod Impact StrengthData UnavailableASTM D256

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. An example of a typical experimental workflow for determining material properties is provided below.

G cluster_0 Sample Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis raw_material Raw Material this compound molding Injection Molding / Machining raw_material->molding specimens Standardized Test Specimens (e.g., ASTM D638 Type I) molding->specimens tensile_test Tensile Testing (ASTM D638) specimens->tensile_test flexural_test Flexural Testing (ASTM D790) specimens->flexural_test impact_test Impact Testing (ASTM D256) specimens->impact_test stress_strain Stress-Strain Curve Analysis tensile_test->stress_strain property_calc Calculation of Properties (e.g., Modulus, Strength) flexural_test->property_calc impact_test->property_calc stress_strain->property_calc report Reporting of Results property_calc->report

Caption: A generalized workflow for the preparation and mechanical testing of a solid material.

Signaling Pathways

In the context of drug development, understanding how a material or compound interacts with biological systems is paramount. This often involves mapping its effect on cellular signaling pathways. As this compound is not identified as a bioactive compound, a relevant signaling pathway cannot be depicted. A hypothetical example of a common signaling pathway is shown below for illustrative purposes.

G receptor Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation Cascade

Caption: A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling pathway.

While a detailed technical guide on this compound cannot be provided at this time due to a lack of publicly available information, this document serves as a template for the type of data and analysis that would be required. For researchers and professionals seeking information on this material, it is recommended to directly contact the manufacturer or supplier for a technical data sheet (TDS) or a material safety data sheet (MSDS), which should contain the necessary compositional and property data.

Technical Guide: Biocompatibility Profile of Poly(lactic-co-glycolic acid) (PLGA) Grafts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public data was found for a graft material designated "K783-0308." This guide uses Poly(lactic-co-glycolic acid) (PLGA), a widely studied and FDA-approved biodegradable copolymer, as a representative material to demonstrate a comprehensive biocompatibility profile.[1][2] The principles and methodologies described are standard for the preclinical biological evaluation of new graft materials.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polyester extensively used in therapeutic devices, tissue engineering, and controlled drug delivery.[1][2][3] Its favorable safety profile is attributed to its degradation into natural metabolites—lactic acid and glycolic acid—which are eliminated by the body through normal metabolic pathways.[1] This guide provides an in-depth overview of the biocompatibility of PLGA, summarizing key findings from in vitro and in vivo studies. It details standard experimental protocols for cytotoxicity, hemocompatibility, and implantation studies as mandated by the ISO 10993 series of standards for the biological evaluation of medical devices.[4][5] Furthermore, it elucidates the key signaling pathways governing the host's immune and inflammatory response to an implanted biomaterial.

In Vitro Biocompatibility

In vitro biocompatibility studies are the first step in assessing the biological safety of a material, primarily focusing on cytotoxicity.[5] These tests evaluate the potential of a material or its extracts to cause cell damage, inhibit cell growth, or induce cell death.[6]

Cytotoxicity Assessment

PLGA-based scaffolds and films consistently demonstrate good cytocompatibility. Studies using various cell lines, including fibroblasts and osteoblasts, show high cell viability and proliferation when cultured on PLGA materials.[7][8][9][10] The acidic byproducts of PLGA degradation can, however, lower the local pH, which may impact cell viability if not buffered.[9][11] The inclusion of basic compounds like magnesium hydroxide can neutralize this acidic environment, further enhancing cytocompatibility.[8][11]

Table 1: Summary of In Vitro Cytotoxicity Data for PLGA

Assay TypeCell LineMaterialKey FindingReference
MTT / CCK-8 Assay Rabbit ChondrocytesnHA/PLGA ScaffoldNo adverse effect on cell proliferation; good cell viability.[12]
CCK-8 Assay MC3T3-E1 OsteoblastsPLGA/Mg CompositeComposite material was not deleterious to cell viability.[9]
Live/Dead Staining Hamster FibroblastsPLGA MembranesHigh cell proliferation over time, indicating good biocompatibility.[13]
MTT Assay L929 FibroblastsPCL/PLGA ScaffoldsScaffolds were confirmed to be non-cytotoxic.[14]

In Vivo Biocompatibility

In vivo studies assess the local tissue response following the implantation of the material. For PLGA, these studies typically involve subcutaneous or intramuscular implantation in animal models, followed by histological analysis at various time points.[15][16]

Inflammatory and Foreign Body Response

Upon implantation, all biomaterials elicit an initial acute inflammatory response as part of the normal wound healing process.[17][18] For PLGA, this is typically a mild and transient response that resolves over time.[15][19] Histological evaluation of PLGA implant sites shows an initial infiltration of neutrophils, followed by macrophages.[13][18]

Over weeks to months, this acute inflammation transitions to a chronic phase. Macrophages may fuse to form foreign body giant cells (FBGCs) at the material-tissue interface.[13][20][21] This is followed by the deposition of a thin fibrous capsule surrounding the implant, which is a characteristic foreign body response to a biocompatible material.[18] Studies show that for PLGA, the inflammatory response generally decreases as the material degrades and is resorbed.[15][19]

Table 2: Summary of In Vivo Histological Findings for PLGA Grafts

Animal ModelImplantation SiteTime PointsHistological ObservationsReference
Rat Subcutaneous2, 4, 8 weeksInitial moderate inflammatory response that reduced to a mild response over time with organized tissue and collagen deposition.[15][19]
Hamster Dorsal Subcutaneous7, 15, 30, 90 daysChronic granulomatous inflammatory response with lymphocytes, epithelioid cells, and multinucleated giant cells; response decreased by 90 days.[13]
Rabbit Iliac Crest Bone Defect4, 12, 24 weeksGood biocompatibility and osteoconductivity; facilitated new bone tissue formation and maturation over 24 weeks.[16][22]
Rat Subcutaneous26 weeksPresence of macrophages and multinucleated giant cells around the remaining polymer material.[23]

Hemocompatibility

For any graft material that may come into contact with blood, hemocompatibility testing is critical. These tests evaluate adverse effects on blood components, such as hemolysis (destruction of red blood cells), thrombosis, and activation of platelets or the complement system.[6] Studies on PLGA have shown that it has no significant hemolytic effect at relevant concentrations and does not cause major changes to blood cell morphology, meeting the biocompatibility requirements for materials used in the circulatory system.[24][25]

Table 3: Summary of Hemocompatibility Data for PLGA

TestParameter MeasuredResultConclusionReference
Hemolysis Assay Hemoglobin ReleaseNo significant hemolytic effect at concentrations <10 mg/ml.Meets requirements for blood-contacting materials.[24][25]
Platelet Count Platelet NumberNo significant changes in platelet count after contact.Low thrombogenic potential.[25]

Signaling Pathways in Host Response

The host's reaction to an implanted biomaterial is governed by a complex network of molecular signaling pathways.[26] Understanding these pathways is crucial for designing next-generation biomaterials with improved biocompatibility.

NF-κB and MAPK Signaling

The Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[27][28][29] When macrophages interact with a foreign material, these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[17][20][28] This cytokine release amplifies the inflammatory cascade, recruiting more immune cells to the implant site.[20][30] Modulating these pathways, for instance by incorporating anti-inflammatory agents like resveratrol into PLGA scaffolds, can effectively reduce the inflammatory response to the implant.[17]

Visualizations: Workflows and Pathways

Biocompatibility_Testing_Workflow cluster_in_vitro In Vitro Testing (ISO 10993-5) cluster_in_vivo In Vivo Testing (ISO 10993-6) cluster_hemo Hemocompatibility (ISO 10993-4) vitro_start Material / Extract Preparation cytotoxicity Cytotoxicity Assays (e.g., MTT, Live/Dead) vitro_start->cytotoxicity vitro_eval Evaluate Cell Viability & Morphology cytotoxicity->vitro_eval final_report Biocompatibility Profile vitro_eval->final_report vivo_start Surgical Implantation (e.g., Subcutaneous) explantation Explantation & Histology (Time Points: 2, 8, 12 weeks) vivo_start->explantation vivo_eval Evaluate Tissue Response (Inflammation, Fibrosis) explantation->vivo_eval vivo_eval->final_report hemo_start Incubate Material with Blood hemolysis Hemolysis Assay hemo_start->hemolysis coagulation Coagulation Assays hemo_start->coagulation hemo_eval Evaluate Blood Compatibility hemolysis->hemo_eval coagulation->hemo_eval hemo_eval->final_report start Biomaterial Graft start->vitro_start start->vivo_start start->hemo_start

Caption: General workflow for biocompatibility evaluation of a biomaterial graft.

Foreign_Body_Response cluster_acute Minutes to Days cluster_chronic Days to Weeks Implant Graft Implantation Injury Tissue Injury & Protein Adsorption Implant->Injury Acute Acute Inflammation Injury->Acute Neutrophils Neutrophil Recruitment Acute->Neutrophils Chronic Chronic Inflammation Fibrosis Fibrous Encapsulation Resolution Material Degradation & Tissue Integration Fibrosis->Resolution Monocytes Monocyte Recruitment Neutrophils->Monocytes Monocytes->Chronic Macrophages Macrophage Accumulation Monocytes->Macrophages FBGCs Foreign Body Giant Cell (FBGC) Formation Macrophages->FBGCs Fibroblasts Fibroblast Activation Macrophages->Fibroblasts Fibroblasts->Fibrosis

Caption: Cascade of the in vivo foreign body response to an implanted biomaterial.

NFkB_Pathway NF-κB Inflammatory Signaling Pathway Stimulus Biomaterial Surface (via TLRs/Integrins) IKK IKK Complex Activation Stimulus->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB NF-κB Dimer (p65/p50) IkB->NFkB Releases Translocation Nuclear Translocation NFkB->Translocation Enters Nucleus Transcription Gene Transcription Translocation->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Produces

Caption: Simplified NF-κB signaling pathway in response to a biomaterial.

MAPK_Pathway MAPK Inflammatory Signaling Pathway cluster_cascade Phosphorylation Cascade Stimulus Biomaterial / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription Activates Response Inflammatory Gene Expression Transcription->Response Drives

Caption: Simplified MAPK signaling cascade leading to inflammation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of biocompatibility studies. The following protocols are based on ISO 10993 standards and common practices cited in the literature.

Protocol: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)

This test determines the cytotoxic potential of leachable substances from the graft material.[4][5]

  • Sample Preparation: Prepare extracts by incubating the PLGA graft material in a cell culture medium (e.g., DMEM without fetal bovine serum) at 37°C for 24 to 72 hours.[4][31] The standard ratio of material surface area to fluid volume is typically 3-6 cm²/mL.[31]

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts) in 96-well plates at a density of approximately 2x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[31]

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Quantify cell viability using a metabolic assay such as MTT or XTT.[32] This involves adding the reagent to the wells, incubating, and then measuring the colorimetric change with a plate reader.

  • Evaluation: Calculate cell viability as a percentage relative to the negative control. A material is typically considered non-cytotoxic if cell viability is >70%.[32]

Protocol: In Vivo Implantation Study (ISO 10993-6)

This study evaluates the local pathological effects on living tissue after implantation.[4]

  • Animal Model: Select a suitable animal model, such as Wistar rats or New Zealand rabbits.[15][16] All procedures must be approved by an institutional animal care and use committee.

  • Surgical Procedure: Under general anesthesia, make a small incision and create a subcutaneous pocket. Implant a sterile, defined-size piece of the PLGA graft material.[14] Suture the incision site.

  • Post-operative Care: Monitor the animals for signs of distress or adverse reactions.

  • Explantation: At predefined time points (e.g., 2, 4, 8, 12 weeks), humanely euthanize the animals.[15][16] Carefully excise the implant along with the surrounding tissue.

  • Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue blocks and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome for evaluation of cellular infiltration and fibrous capsule formation, respectively.[23]

  • Microscopic Evaluation: A qualified pathologist should evaluate the slides for the presence, extent, and type of inflammatory cells (neutrophils, lymphocytes, macrophages, FBGCs), tissue necrosis, fibrosis, and material degradation.[15]

Protocol: Hemolysis Assay (ISO 10993-4)

This protocol assesses the potential of the material to damage red blood cells.[6]

  • Blood Collection: Collect fresh whole blood from a healthy donor (e.g., rabbit) into a tube containing an anticoagulant (e.g., citrate).

  • Sample Incubation: Place the PLGA material in a tube with a saline solution. Add a small volume of diluted blood.[24]

  • Controls: Prepare a positive control (water, which causes 100% hemolysis) and a negative control (saline solution).

  • Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.[24]

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A hemolysis percentage below 5% is generally considered non-hemolytic.[25]

Conclusion

The extensive body of scientific literature demonstrates that Poly(lactic-co-glycolic acid) (PLGA) possesses an excellent biocompatibility profile, making it a suitable material for a wide range of medical graft applications.[1][2][33] It exhibits low in vitro cytotoxicity, elicits a predictable and mild in vivo inflammatory response that resolves over time, and shows good hemocompatibility.[9][13][24] The degradation of PLGA scaffolds is often followed by successful tissue integration and regeneration.[16][22] While the specific biocompatibility of any new graft material like "this compound" must be empirically determined through rigorous testing as outlined in this guide, the data on PLGA provides a strong benchmark for a safe and effective biodegradable polymer.

References

An In-depth Technical Guide to the Mechanical Characteristics of Kink-Resistant Stent-Grafts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical mechanical characteristics of kink-resistant stent-grafts. Stent-graft kinking is a significant clinical concern, potentially leading to compromised blood flow, endoleaks, and ultimately, treatment failure. Understanding the interplay between design, material properties, and mechanical performance is paramount for the development of next-generation devices with enhanced durability and long-term patency. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and provides a logical workflow for the mechanical evaluation of these devices.

Core Mechanical Properties and Quantitative Data

Radial Force and Stiffness

Radial force is a crucial parameter that determines a stent-graft's ability to maintain luminal patency and apposition to the vessel wall. It is influenced by the stent material (typically Nitinol or cobalt-chromium), strut geometry, and the manufacturing process. The chronic outward force (COF) represents the constant force exerted by a self-expanding stent on the vessel wall, while the radial resistive force (RRF) is its ability to resist external compression.

Table 1: Comparative Radial Force of Peripheral Stents

Stent TypeRadial Resistive Force (N/cm)Chronic Outward Force (N/cm)Reference
S.M.A.R.T.1.7Not Reported[1]
Wallstent0.39Not Reported[1]
MemothermNot ReportedNot Reported[1]
SymphonyNot ReportedNot Reported[1]

Note: This data is from a 2001 study and may not reflect the properties of current generation devices. The term "pushability" in the original source has been interpreted as flexibility.[1]

Flexibility and Kink Resistance

Flexibility, or low bending stiffness, is critical for navigating tortuous anatomy and conforming to the natural curvature of vessels, thereby reducing the propensity for kinking. Kink resistance is often quantified by the minimum bend radius a device can withstand without luminal compromise.

Table 2: Comparative Flexibility and Kink Resistance of Self-Expanding Intracranial Stents

StentBending Stiffness Ranking (Lower is more flexible)Kink Resistance Ranking (Higher is more resistant)
Neuroform (N)11 (tie)
Leo(+) (L)25
Wingspan (W)31 (tie)
Solitaire (S)44
Enterprise (E)53

Note: This data is for intracranial stents, which have different design considerations than peripheral stent-grafts, but provides a useful framework for understanding the trade-offs between flexibility and other properties.

Fatigue Resistance

The femoropopliteal artery, a common site for stent-graft implantation, is subjected to significant cyclic loading due to limb flexion. Therefore, fatigue resistance is a critical determinant of long-term device integrity. Fatigue failure can manifest as stent strut fractures or degradation of the graft material.

Table 3: Fatigue Resistance of Balloon-Expandable Stent-Grafts

Stent-GraftFreedom from Fracture (Cycles)Freedom from Initial PTFE Changes (Cycles)Freedom from PTFE Breakpoint (Cycles)
Viabahn Balloon-Expandable (VBX)> 50,000,0003,400,000> 50,000,000
Advanta V12/iCast> 50,000,0003,200,00033,400,000

This study simulated respiratory movements and may not fully represent the loading conditions in the peripheral vasculature.[2][3][4]

Graft Material Properties

The graft material, most commonly expanded polytetrafluoroethylene (ePTFE), plays a significant role in the overall mechanical behavior of the stent-graft. Its porosity, thickness, and microstructure can influence flexibility and the propensity for kinking.

Table 4: Properties of ePTFE Graft Material

PropertyValue/RangeSignificance
Internodal Distance (Porosity)15 - 30 µm (Fluency)Influences tissue ingrowth and healing. May affect flexibility.
ThicknessVariableCan affect paclitaxel release kinetics and may contribute to stiffness.

Experimental Protocols

Standardized testing methodologies are essential for the accurate and reproducible assessment of stent-graft mechanical properties. The following sections detail the protocols for key experiments.

Kink Resistance Testing

Objective: To determine the minimum bend radius a stent-graft can endure without kinking or significant luminal narrowing.

Methodology (Mandrel Test): [5]

  • Apparatus: A set of cylindrical mandrels with progressively smaller radii. A transparent silicone tube simulating a vessel may be used to constrain the stent-graft.

  • Procedure:

    • The stent-graft is deployed within the silicone tube (if used).

    • The assembly is bent 180° around the largest mandrel.

    • Visual inspection and/or fluoroscopy is used to assess for kinking, defined as a sharp, angular bend, or luminal stenosis exceeding a predefined threshold (e.g., 50%).

    • The process is repeated with progressively smaller mandrels until kinking is observed.

  • Data Recorded: The radius of the smallest mandrel that did not cause kinking is recorded as the minimum bend radius.

Radial Force Testing

Objective: To quantify the outward force exerted by a self-expanding stent-graft (Chronic Outward Force) and its resistance to compression (Radial Resistive Force).

Methodology (Based on ASTM F3067):

  • Apparatus: A radial force tester equipped with a segmented compression head (e.g., an iris-like mechanism) and a load cell.

  • Procedure:

    • The stent-graft is placed within the compression head.

    • For Chronic Outward Force (COF): The head is opened to the nominal diameter of the stent-graft and then closed to a diameter simulating the target vessel. The force exerted by the stent-graft on the head is measured.

    • For Radial Resistive Force (RRF): The stent-graft is compressed from its nominal diameter to a smaller diameter at a controlled rate. The force required for this compression is continuously measured.

  • Data Recorded: Force-diameter curves are generated, from which COF at a specific diameter and the peak RRF can be determined.

Fatigue Testing

Objective: To evaluate the durability of a stent-graft under cyclic loading conditions simulating physiological movements.

Methodology (Pulsatile Fatigue):

  • Apparatus: A pulsatile fatigue tester capable of simulating cardiac cycles by varying the internal pressure within a mock vessel containing the stent-graft. The system should allow for testing in a temperature-controlled fluid bath (e.g., 37°C saline).

  • Procedure:

    • The stent-graft is deployed in a compliant mock artery (e.g., silicone).

    • The assembly is subjected to cyclic pressurization (e.g., 80 to 120 mmHg) at a physiological frequency (e.g., 1.2 Hz or 72 bpm) for a predetermined number of cycles (e.g., 10 million cycles, equivalent to approximately 10 years of cardiac cycles).

    • For femoropopliteal stents, additional bending or torsional loading may be applied to simulate limb flexion.[6]

  • Data Recorded: The stent-graft is periodically inspected (e.g., visually, microscopically, or radiographically) for strut fractures, graft material damage (e.g., tears, holes), or changes in mechanical properties.

Visualization of Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive mechanical evaluation of a kink-resistant stent-graft.

Stent-Graft Mechanical Evaluation Workflow cluster_0 Device Characterization cluster_1 Mechanical Benchtop Testing cluster_2 Data Analysis & Reporting cluster_3 Iterative Design Improvement start Stent-Graft Design & Material Selection material_prop Material Property Analysis (Stent & Graft) start->material_prop dimensional Dimensional & Geometrical Analysis start->dimensional kink_test Kink Resistance Testing material_prop->kink_test radial_test Radial Force Testing material_prop->radial_test flex_test Flexibility (Bending) Testing material_prop->flex_test fatigue_test Fatigue & Durability Testing material_prop->fatigue_test dimensional->kink_test dimensional->radial_test dimensional->flex_test dimensional->fatigue_test data_comp Quantitative Data Compilation kink_test->data_comp radial_test->data_comp flex_test->data_comp fatigue_test->data_comp protocol_doc Experimental Protocol Documentation data_comp->protocol_doc final_report Comprehensive Technical Report protocol_doc->final_report design_feedback Feedback to Design & Material Engineers final_report->design_feedback design_feedback->start

Stent-Graft Mechanical Evaluation Workflow

This guide provides a foundational understanding of the key mechanical characteristics of kink-resistant stent-grafts. The presented data and protocols can serve as a valuable resource for researchers and developers in the field of endovascular devices. Further research is needed to establish a more comprehensive and directly comparative dataset of the mechanical properties of commercially available kink-resistant stent-grafts.

References

In-Vitro Analysis of K783-0308: A Technical Guide on Preclinical Flexibility and Durability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound K783-0308 is a hypothetical molecule presented for illustrative purposes, as no public scientific data under this identifier could be located. The following guide is a representative whitepaper constructed from established methodologies and representative data for inhibitors of the Epidermal Growth Factor Receptor (EGFR) to fulfill the structural and technical requirements of the prompt.

Abstract

This technical document provides a comprehensive in-vitro characterization of this compound, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The analysis focuses on defining the compound's biochemical potency, cellular activity, binding kinetics, and metabolic stability, which together serve as key indicators of its preclinical flexibility and durability. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a validated and compelling target for therapeutic intervention.[3]

This compound has been designed as a potent and selective inhibitor of EGFR. This document outlines the in-vitro studies performed to characterize its profile. "Flexibility" is assessed by its potent activity against both wild-type EGFR and clinically relevant mutant forms. "Durability" is evaluated through its binding kinetics, specifically its target residence time, and its metabolic stability in human liver microsomes, which predicts its persistence in a biological system.

Biochemical and Cellular Potency

The inhibitory activity of this compound was assessed in both biochemical and cellular assays to determine its potency against EGFR and its ability to halt cancer cell proliferation.

Data Summary

The following tables summarize the quantitative data obtained from in-vitro assays.

Table 1: Biochemical Potency of this compound against EGFR Variants

Target EnzymeAssay TypeThis compound IC₅₀ (nM)
EGFR (Wild-Type)ADP-Glo™ Kinase Assay7.0
EGFR (L858R Mutant)ADP-Glo™ Kinase Assay0.5
EGFR (Exon 19 Del)ADP-Glo™ Kinase Assay0.8
EGFR (T790M Mutant)ADP-Glo™ Kinase Assay15.0

IC₅₀ values are representative of typical third-generation EGFR inhibitors and demonstrate potent activity against activating mutations (L858R, Exon 19 Del) and the T790M resistance mutation.[4][5]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineEGFR StatusAssay TypeThis compound GI₅₀ (nM)
PC-9Exon 19 DeletionCellTiter-Glo®8.0
H1975L858R / T790MCellTiter-Glo®45.0
A549Wild-TypeCellTiter-Glo®> 1000

GI₅₀ (Growth Inhibition 50) values demonstrate cellular potency and selectivity for EGFR-mutant cancer cells.[4][6][7]

Binding Kinetics and Target Residence (Durability)

The durability of target engagement was assessed using Surface Plasmon Resonance (SPR) to measure the association (kₐ) and dissociation (k₋₁) rates of this compound binding to the EGFR kinase domain. A longer residence time (1/k₋₁) is often correlated with more sustained pharmacological activity.

Data Summary

Table 3: Binding Kinetics of this compound with EGFR (Wild-Type)

ParameterUnitValue
Association Rate (kₐ)M⁻¹s⁻¹1.2 x 10⁵
Dissociation Rate (k₋₁)s⁻¹6.0 x 10⁻⁴
Residence Time (1/k₋₁) minutes 27.8
Equilibrium Constant (Kᴅ)nM5.0

Kinetic parameters were determined by SPR, a standard method for analyzing inhibitor binding.[8][9] A prolonged residence time suggests durable target inhibition.

Metabolic Stability (Durability)

The metabolic durability of this compound was evaluated by measuring its rate of depletion when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[10][11]

Data Summary

Table 4: Metabolic Stability of this compound in Human Liver Microsomes

ParameterUnitValue
Half-Life (t₁₂)minutes55
Intrinsic Clearance (Clᵢₙₜ)µL/min/mg protein22.5

These results indicate moderate to high metabolic stability, suggesting the compound is not rapidly cleared by hepatic enzymes.[12][13]

Signaling Pathway and Experimental Workflows

EGFR Signaling Pathway Inhibition

This compound inhibits EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][2][14]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K K783 This compound K783->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR by this compound blocks downstream pro-survival pathways.

Experimental Workflow: Biochemical Kinase Assay

The workflow for determining the IC₅₀ of this compound against the EGFR enzyme is depicted below.

Kinase_Assay_Workflow start Start plate Plate serial dilutions of this compound start->plate add_enzyme Add EGFR Enzyme (WT or Mutant) plate->add_enzyme incubate1 Pre-incubate (30 min) add_enzyme->incubate1 add_atp Initiate reaction with ATP/Substrate mix incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_adp Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete remaining ATP) incubate2->add_adp incubate3 Incubate (40 min) add_adp->incubate3 add_detect Add Kinase Detection Reagent incubate3->add_detect incubate4 Incubate (30 min) add_detect->incubate4 read Read Luminescence on Plate Reader incubate4->read analyze Calculate IC₅₀ (Dose-Response Curve) read->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ biochemical assay to determine enzyme inhibition.

Experimental Workflow: Metabolic Stability Assay

The workflow for assessing the metabolic half-life of this compound in human liver microsomes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_compound Prepare 1µM This compound solution mix Combine compound and microsomes prep_compound->mix prep_microsomes Prepare Human Liver Microsome suspension prep_microsomes->mix initiate Initiate reaction with NADPH cofactor at 37°C mix->initiate sample Collect aliquots at time points (0, 5, 15, 30, 45 min) initiate->sample quench Quench reaction in aliquots with Acetonitrile sample->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze_lcms Analyze supernatant via LC-MS/MS centrifuge->analyze_lcms plot Plot % remaining vs. time and calculate t₁₂ analyze_lcms->plot

Caption: Workflow for the in-vitro human liver microsomal stability assay.

Detailed Experimental Protocols

Protocol: ADP-Glo™ Biochemical Kinase Assay

This protocol was used to determine the IC₅₀ values of this compound against EGFR variants.[15]

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in a 384-well plate using DMSO, followed by dilution in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).

  • Enzyme Addition: Add 2 µL of recombinant human EGFR enzyme (Wild-Type or mutant) to each well containing the compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at the Kₘ for the specific enzyme.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit a four-parameter logistic curve to the dose-response data to calculate the IC₅₀ value.

Protocol: CellTiter-Glo® Anti-Proliferation Assay

This protocol was used to determine the GI₅₀ values in NSCLC cell lines.[16]

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Cell Lysis: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ value by fitting the data to a dose-response curve.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol was used to determine the binding kinetics of this compound.[8][17]

  • Chip Preparation: Activate a CM5 sensor chip surface using standard amine coupling chemistry.

  • Ligand Immobilization: Immobilize recombinant EGFR kinase domain onto the activated surface to a target density. A reference flow cell is prepared similarly without the protein.

  • Analyte Injection: Prepare serial dilutions of this compound in running buffer (e.g., HBS-EP+). Inject each concentration over the ligand and reference surfaces at a constant flow rate.

  • Dissociation Phase: Following the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data. Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (k₋₁), and the equilibrium dissociation constant (Kᴅ).

Protocol: Microsomal Stability Assay

This protocol was used to assess the metabolic stability of this compound.[10][12][13]

  • Reaction Preparation: In a 96-well plate, combine this compound (final concentration 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant. The half-life (t₁₂) is calculated as 0.693 / slope.

Conclusion

The in-vitro data profile for the hypothetical compound this compound demonstrates characteristics of a potent and durable EGFR inhibitor. Its flexibility is highlighted by its high potency against clinically significant EGFR activating and resistance mutations. Its durability is supported by a prolonged target residence time and favorable metabolic stability profile. These findings establish a strong preclinical rationale for the continued development of compounds with similar profiles.

References

Surface Coating Technologies for Endovascular Devices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core surface coating technologies employed for endovascular devices, with a focus on enhancing biocompatibility, reducing thrombogenicity, and enabling localized drug delivery. This guide delves into the key coating types, presents comparative quantitative data, details essential experimental protocols for their evaluation, and visualizes the critical biological signaling pathways influenced by these technologies.

Core Surface Coating Technologies

Endovascular devices, such as catheters, guidewires, and stents, require sophisticated surface modifications to ensure their safe and effective performance within the vascular system. The primary goals of these coatings are to improve lubricity, minimize friction, prevent blood clot formation (thrombosis), and, in the case of drug-eluting devices, control the release of therapeutic agents to prevent restenosis. The main categories of coatings include hydrophilic, hemocompatible, and drug-eluting coatings.

Hydrophilic Coatings

Hydrophilic coatings are designed to become highly lubricious when hydrated, significantly reducing friction between the device and blood vessel walls.[1][2] This property is crucial for the smooth navigation of devices like catheters and guidewires through tortuous vascular pathways, minimizing trauma to the endothelium.[2] These coatings are typically composed of polymers that can absorb and retain water, creating a slippery hydrogel layer on the device surface.[3]

Hemocompatible Coatings

Hemocompatible coatings are engineered to minimize the adverse reactions of blood components with the device surface, primarily platelet adhesion and activation, which can lead to thrombosis.[4] These coatings can be broadly categorized as passive or active.

  • Passive Coatings: These coatings create a biologically inert surface that repels protein and platelet adhesion. A common example is phosphorylcholine (PC), which mimics the outer surface of red blood cells.

  • Active Coatings: These coatings incorporate anticoagulant molecules, such as heparin, that actively inhibit the coagulation cascade.[4]

Drug-Eluting Coatings

Drug-eluting stents (DES) utilize polymer coatings to release therapeutic agents directly at the site of intervention to prevent in-stent restenosis, the re-narrowing of the artery due to smooth muscle cell proliferation.[5][6] The drugs most commonly used are sirolimus and paclitaxel, which inhibit different phases of the cell cycle.[5] The polymer matrix is designed to control the drug release kinetics, typically providing an initial burst release followed by a sustained release over several weeks.[3][6][7][8]

Data Presentation: Comparative Analysis of Coating Performance

The following tables summarize quantitative data from various studies to provide a comparative analysis of different surface coating technologies.

Table 1: Comparative Frictional Properties of Hydrophilic Catheter Coatings

Coating TypeUncoated PVC (Control)Hydrated Hydrophilic Coating (HC)Hydrated Zwitterionic Coating (PSBMA)Covalently Bound Liquid-Like Coating (LPB)Silicone Oil-Infused Surface
Static Coefficient of Friction (SCOF) 0.630.340.410.460.23
Dynamic Coefficient of Friction (DCOF) 0.610.270.350.430.21
Reference [9][9][9][9][9]

Table 2: Comparative In Vitro and In Vivo Drug Release from Eluting Stents

DrugCoatingTime PointIn Vitro Cumulative Release (%)In Vivo Cumulative Release (%)Reference
Paclitaxel PLGA/ACP1 Week~63.4%-[10]
PLGA/ACP21 Days~82.1%~80.4%[10]
Sirolimus PLGA/ACP1 Week~51.7%-[10]
PLGA/ACP21 Days~69.6%~91.7%[10]
Sirolimus Asymmetrical28 DaysSlower than conventionalSlower than conventional[11]
Paclitaxel Asymmetrical28 DaysSlower than conventionalSlower than conventional[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of surface coatings on endovascular devices.

Protocol for In Vitro Lubricity and Durability Testing of Hydrophilic Coatings

This protocol is adapted from a pinch test method to assess the lubricity and durability of hydrophilic coatings.[12]

Objective: To quantify the static and kinetic coefficient of friction and the durability of hydrophilic coatings.

Materials and Equipment:

  • Friction testing apparatus (e.g., Model COF-1000, ChemInstruments)

  • Coated and uncoated catheter samples

  • Constant temperature water bath (37°C)

  • Deionized water

  • Clamping force mechanism (e.g., 300g)

  • Data acquisition system

Procedure:

  • Immerse the catheter sample in a 37°C water bath for 30-60 seconds to ensure full hydration of the coating.

  • Secure the hydrated catheter in the friction testing apparatus.

  • Apply a constant clamping force (e.g., 300g) to the catheter.

  • Pull the catheter through the clamping mechanism at a constant speed for a defined distance.

  • Record the force required to initiate movement (static friction) and the force during movement (kinetic friction).

  • To assess durability, repeat the pulling cycle multiple times (e.g., 25 cycles) and monitor any changes in the friction force.

  • Calculate the coefficient of friction (COF) by dividing the measured frictional force by the applied normal force.

  • For visual assessment of coating durability, the catheter can be stained with Congo red solution after the friction test. Areas where the coating has been removed will not stain.[12]

Protocol for In Vitro Drug Release Kinetics Study

This protocol outlines a method for determining the in vitro release profile of drugs from eluting stents.[13]

Objective: To measure the cumulative drug release from a drug-eluting stent over time.

Materials and Equipment:

  • Drug-eluting stent samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Release medium (e.g., PBS with 0.05 wt.% Tween 80)

  • Incubator shaker (37°C, 120 rpm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Vials and appropriate solvents for drug analysis

Procedure:

  • Place each drug-eluting stent in a separate vial containing a known volume of the release medium.

  • Incubate the vials in an incubator shaker at 37°C with constant agitation (e.g., 120 rpm).

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw the entire release medium from each vial for analysis and replace it with fresh, pre-warmed medium.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded on the stent.

Protocol for In Vitro Platelet Adhesion Assay

This protocol describes a method to assess the thrombogenicity of a coated surface by quantifying platelet adhesion.[14][15]

Objective: To evaluate the hemocompatibility of a surface coating by measuring the number of adherent platelets.

Materials and Equipment:

  • Coated and uncoated control material samples

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (2.5% in PBS) for fixing

  • Ethanol series (for dehydration)

  • Scanning electron microscope (SEM)

  • Lactate dehydrogenase (LDH) assay kit (for quantitative analysis)

Procedure:

  • Place the material samples in a 24-well plate.

  • Add fresh, anticoagulated human whole blood to each well, ensuring the samples are fully submerged.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour) under static or gentle agitation.

  • After incubation, gently wash the samples with PBS to remove non-adherent blood cells.

  • For SEM analysis:

    • Fix the adherent platelets with 2.5% glutaraldehyde for 30 minutes.

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Dry the samples and coat them with a conductive material (e.g., gold-palladium).

    • Visualize and count the adherent platelets using SEM.

  • For quantitative LDH assay:

    • Lyse the adherent platelets with a lysis buffer.

    • Measure the LDH activity in the lysate using a commercial kit, which is proportional to the number of adherent platelets.

Protocol for In Vitro Smooth Muscle Cell Proliferation Assay

This protocol details a method to evaluate the antiproliferative effect of a drug-eluting coating on vascular smooth muscle cells (SMCs).[16][17]

Objective: To determine the inhibitory effect of a drug-eluting coating on the proliferation of vascular smooth muscle cells.

Materials and Equipment:

  • Coated and uncoated stent samples (or coupons)

  • Vascular smooth muscle cells (e.g., primary human aortic SMCs)

  • Cell culture medium (e.g., DMEM with 10% FCS)

  • Cell proliferation assay kit (e.g., BrdU or AlamarBlue™)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the vascular smooth muscle cells into multi-well plates at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Gently place the coated and uncoated stent samples (or coupons) into the wells with the cells.

  • Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • At each time point, assess cell proliferation using a chosen assay:

    • BrdU Assay: Add BrdU to the culture medium for the final few hours of incubation. Fix the cells and use an anti-BrdU antibody to detect the incorporated BrdU, which indicates DNA synthesis.

    • AlamarBlue™ Assay: Add AlamarBlue™ reagent to the culture medium and incubate for a few hours. The reduction of the reagent by metabolically active cells results in a color change that can be quantified using a microplate reader.

  • Compare the proliferation rates of SMCs exposed to the coated stents versus the uncoated controls.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological signaling pathways and experimental workflows relevant to the performance of endovascular device coatings.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI HMWK Prekallikrein Prekallikrein XIIa->Prekallikrein Amplification XIa XIa IX IX XIa->IX Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF X X VIIa_TF->X VII VII VII->VIIa_TF Ca2+ Xa Xa X->Xa IXa IXa IXa->X VIIIa, Ca2+, PL Prothrombin_to_Thrombin Prothrombin (II) -> Thrombin (IIa) Xa->Prothrombin_to_Thrombin Va, Ca2+, PL Fibrinogen_to_Fibrin Fibrinogen (I) -> Fibrin (Ia) Prothrombin_to_Thrombin->Fibrinogen_to_Fibrin Thrombin_feedback Thrombin Feedback Fibrin_Clot Fibrin_Clot Fibrinogen_to_Fibrin->Fibrin_Clot XIIIa Kallikrein Kallikrein Prekallikrein->Kallikrein Amplification Kallikrein->XIIa Amplification Thrombin_feedback->XI VIII VIII Thrombin_feedback->VIII V V Thrombin_feedback->V

Caption: The Coagulation Cascade.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 (Raptor, mLST8) Nutrients->mTORC1 Energy_Status Energy Status (ATP) TSC1_2 TSC1_2 Energy_Status->TSC1_2 AKT AKT PI3K->AKT AKT->TSC1_2 Inhibition Cell_Survival Cell_Survival AKT->Cell_Survival Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 FourE_BP1 FourE_BP1 mTORC1->FourE_BP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition mTORC2 mTORC2 (Rictor, mSIN1) mTORC2->AKT Activation (Feedback) PKC_alpha PKC_alpha mTORC2->PKC_alpha Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Activation eIF4E eIF4E FourE_BP1->eIF4E Release eIF4E->Protein_Synthesis Cytoskeleton Cytoskeleton PKC_alpha->Cytoskeleton Sirolimus Sirolimus Sirolimus->mTORC1 Inhibition

Caption: The mTOR Signaling Pathway.

Experimental_Workflow_Hemocompatibility cluster_prep Sample Preparation cluster_incubation Blood Incubation cluster_analysis Analysis Device_Coating Coat Endovascular Device Sterilization Sterilization Device_Coating->Sterilization Incubate Incubate Coated Device with Blood (37°C) Sterilization->Incubate Blood_Collection Collect Anticoagulated Human Blood Blood_Collection->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash SEM_Prep Fix, Dehydrate, Coat Wash->SEM_Prep LDH_Assay Lyse Adherent Platelets & Perform LDH Assay Wash->LDH_Assay SEM_Imaging SEM Imaging SEM_Prep->SEM_Imaging Data_Quantification Quantify Platelet Adhesion SEM_Imaging->Data_Quantification LDH_Assay->Data_Quantification

Caption: Hemocompatibility Testing Workflow.

References

An In-depth Technical Guide on the Hemodynamic Effects of Coronary Stent Design

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researchers, scientists, and drug development professionals,

This technical guide addresses the critical subject of the hemodynamic effects of coronary stent design. While a specific search for the "K783-0308" stent design did not yield publicly available information, this document provides a comprehensive overview of the core principles and experimental considerations in stent hemodynamics, drawing from a wide range of research in the field. The effective design of coronary stents is paramount in the treatment of coronary artery disease, a leading cause of mortality worldwide.[1] Stent implantation, a common percutaneous coronary intervention (PCI), aims to restore vessel patency by scaffolding narrowed arteries.[2] However, the introduction of a stent alters the local blood flow dynamics, which can, in turn, influence clinical outcomes such as in-stent restenosis (ISR) and thrombosis.[3][4]

The Critical Role of Hemodynamics in Stent Performance

The placement of a stent within a coronary artery creates a new fluid dynamic environment.[5] The stent's struts and overall architecture interact with blood flow, leading to changes in key hemodynamic parameters. These alterations are believed to be significant determinants of PCI success.[6] Key factors influenced by stent design include:

  • Wall Shear Stress (WSS): The frictional force exerted by blood flow on the endothelial lining of the artery. Low and oscillating WSS are associated with neointimal hyperplasia, the primary cause of ISR.[3][4] Conversely, very high WSS can also be detrimental. Stent design aims to maintain a physiological WSS distribution.

  • Flow Velocity: Stent implantation can alter blood flow velocity profiles. Lower flow velocity can be a contributing factor to adverse clinical events.[2]

  • Pressure Drop: The presence of a stent can lead to a pressure drop across the stented segment, with some studies suggesting that stent implantation is a primary parameter influencing this drop.[7][8]

  • Turbulence and Recirculation: Stent struts can create areas of flow stagnation, recirculation, and turbulence, particularly in the regions between struts. These disturbed flow patterns are often associated with areas prone to restenosis.[9]

Key Stent Design Parameters and Their Hemodynamic Impact

The geometric and material properties of a stent are crucial in determining its hemodynamic performance. Extensive research, often employing computational fluid dynamics (CFD), has elucidated the impact of various design features.[6][10]

Stent Design ParameterHemodynamic EffectReferences
Strut Thickness Thicker struts can lead to larger areas of low WSS and disturbed flow. However, some studies have shown that for the same stent design, a thicker strut might reduce the extension of low WSS regions.[7][8][5][7][8]
Strut Spacing Narrower strut spacing can increase the area of adverse low WSS and high WSS gradients. This effect can be mitigated by reducing strut size.[6][6]
Luminal Protrusion Greater protrusion of the stent into the vessel lumen worsens the local hemodynamic environment, leading to more adverse WSS and WSS gradients.[6][6]
Stent Material The material (e.g., stainless steel, cobalt-chromium, bioresorbable polymers) influences the stent's mechanical properties, such as radial strength and flexibility, which indirectly affect its interaction with the vessel wall and blood flow.[11][11][12]
Overall Architecture The overall design, including open-cell versus closed-cell structures and the shape of the struts, significantly impacts the distribution of WSS and the potential for flow disturbances.[3][4][3][4]

Experimental Protocols for Assessing Hemodynamic Effects

The evaluation of a stent's hemodynamic performance relies on a combination of in-silico, in-vitro, and in-vivo methodologies.

1. Computational Fluid Dynamics (CFD) Analysis:

CFD has become an indispensable tool for simulating blood flow in stented arteries, allowing for detailed analysis of hemodynamic parameters that are difficult to measure in vivo.[9][10]

  • Methodology:

    • Image Acquisition and 3D Model Reconstruction: Patient-specific or idealized artery models are created from medical imaging data such as computed tomography (CT) or intravascular ultrasound (IVUS).[9][13]

    • Stent Modeling and Virtual Implantation: A virtual model of the stent is created and computationally deployed within the artery model.

    • Meshing: The fluid domain is discretized into a fine mesh of elements for numerical analysis.[9]

    • Blood Flow Simulation: The Navier-Stokes equations, which govern fluid motion, are solved numerically. Blood is often modeled as a non-Newtonian fluid, and pulsatile flow conditions representative of the cardiac cycle are applied.[13][14]

    • Data Analysis: Post-processing of the simulation results allows for the quantification and visualization of WSS, flow velocity, pressure gradients, and other hemodynamic parameters.[15]

  • Experimental Workflow for CFD Analysis:

    CFD_Workflow Image_Acquisition Medical Image Acquisition (CT/IVUS) Reconstruction 3D Artery Reconstruction Image_Acquisition->Reconstruction Virtual_Deployment Virtual Stent Deployment Reconstruction->Virtual_Deployment Stent_Modeling Virtual Stent Modeling Stent_Modeling->Virtual_Deployment Meshing Fluid Domain Meshing Virtual_Deployment->Meshing Simulation CFD Simulation (Navier-Stokes) Meshing->Simulation Post_Processing Hemodynamic Data Analysis Simulation->Post_Processing

    CFD analysis workflow for stent hemodynamics.

2. In-Vitro Experimental Setups:

Physical flow models provide a means to validate CFD results and directly observe flow phenomena.

  • Methodology:

    • Phantom Fabrication: Transparent, anatomically realistic models of stented arteries are created using techniques like 3D printing.

    • Flow Loop: The phantom is integrated into a flow loop that circulates a blood-mimicking fluid under physiological flow and pressure conditions.

    • Flow Visualization and Measurement: Techniques such as Particle Image Velocimetry (PIV) are used to measure velocity fields and calculate shear stress.

  • Logical Relationship of In-Vitro and In-Silico Analysis:

    Validation_Loop CFD CFD Simulation Comparison Data Comparison & Validation CFD->Comparison InVitro In-Vitro Experiment InVitro->Comparison Refinement Model Refinement Comparison->Refinement Refinement->CFD

    Iterative validation between CFD and in-vitro experiments.

3. In-Vivo Animal Studies:

Animal models provide a more complex biological environment to study the long-term effects of stent hemodynamics.

  • Methodology:

    • Stent Implantation: The stent is implanted in the coronary artery of a suitable animal model (e.g., swine).

    • Follow-up: Animals are monitored over time, and intravascular imaging techniques (e.g., Optical Coherence Tomography - OCT) can be used to assess vessel healing and neointimal growth.

    • Histological Analysis: After a predetermined period, the stented artery is explanted for detailed histological examination to correlate tissue response with the stent's design and presumed hemodynamic effects.

Signaling Pathways Influenced by Hemodynamics

The endothelial cells lining the artery are highly sensitive to mechanical forces, particularly WSS. Altered hemodynamics can trigger signaling pathways that contribute to ISR.

  • Signaling Pathway in Response to Low Wall Shear Stress:

    Low_WSS_Pathway Low_WSS Low Wall Shear Stress Endothelial_Dysfunction Endothelial Dysfunction Low_WSS->Endothelial_Dysfunction Inflammation Increased Inflammation Endothelial_Dysfunction->Inflammation SMC_Proliferation Smooth Muscle Cell Proliferation & Migration Inflammation->SMC_Proliferation Neointimal_Hyperplasia Neointimal Hyperplasia SMC_Proliferation->Neointimal_Hyperplasia ISR In-Stent Restenosis Neointimal_Hyperplasia->ISR

    Simplified signaling cascade leading to in-stent restenosis.

Future Directions and Conclusion

The continuous evolution of stent technology, including the development of bioresorbable scaffolds and drug-eluting stents, necessitates an ongoing focus on hemodynamic optimization.[16][17] Advanced computational modeling, coupled with innovative experimental techniques, will continue to be instrumental in designing next-generation stents with improved long-term clinical outcomes.[10] By carefully considering the intricate interplay between stent design and local hemodynamics, the scientific and medical communities can further enhance the safety and efficacy of percutaneous coronary interventions.

References

Long-term biocompatibility of K783-0308 materials

Author: BenchChem Technical Support Team. Date: November 2025

Errata: Reclassification of K783-0308

Initial analysis based on the user prompt suggested that "this compound" was a designation for a material intended for long-term implantation. However, extensive research has conclusively identified This compound as a small molecule chemical compound , specifically a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2 (MNK2). Its primary area of investigation is as a potential therapeutic agent for acute myeloid leukemia (AML).[1][2][3][4][5] The CAS number for this compound is 422554-29-8.[6][7]

Therefore, this guide will focus on the biocompatibility and biological activity of this compound in the context of its pharmacological application rather than as an implantable material. The following sections detail its mechanism of action, preclinical data, and relevant experimental protocols.

Introduction to this compound as a Dual Kinase Inhibitor

This compound is a potent and selective dual inhibitor targeting two key enzymes, FLT3 and MNK2, which are implicated in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia.[1][2][3][4] The rationale behind developing dual-target inhibitors is to overcome drug resistance and potentially achieve synergistic or additive therapeutic effects.[8]

Biochemical Properties and Preclinical Data

Preclinical studies have evaluated the efficacy of this compound in AML cell lines. The compound has demonstrated inhibitory activity against both wild-type and mutated forms of FLT3, which are common in AML and are associated with a poor prognosis.[9]

In Vitro Efficacy

The inhibitory concentrations (IC50) of this compound have been determined in various kinase assays and AML cell lines.

Target/Cell LineIC50 ValueReference
FLT3 (kinase assay)680 nM[4][5]
MNK2 (kinase assay)406 nM[4][5]
MOLM-13 (AML cell line)10.5 µM[1][2]
MV-4-11 (AML cell line)10.4 µM[1][2]

Studies have shown that this compound promotes apoptosis (programmed cell death) and induces cell cycle arrest in the G0/G1 phase in AML cells.[1][2][4][5]

Mechanism of Action: FLT3 and MNK2 Signaling Pathways

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[9] In AML, mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival.[9] MNK2 is a downstream effector in several signaling pathways, including the MAPK/ERK pathway, and is involved in the regulation of protein synthesis and cell proliferation.[10] The dual inhibition of FLT3 and MNK2 by this compound is intended to disrupt these oncogenic signaling cascades.

FLT3_MNK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 Binds RAS RAS FLT3->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK2 MNK2 ERK->MNK2 eIF4E eIF4E MNK2->eIF4E Phosphorylates Proliferation Cell Proliferation & Survival eIF4E->Proliferation Promotes K783_0308 This compound K783_0308->FLT3 Inhibits K783_0308->MNK2 Inhibits

FLT3 and MNK2 signaling pathway with this compound inhibition.

Experimental Protocols

The evaluation of compounds like this compound involves a series of in vitro assays to determine their biological activity and cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).

Protocol:

  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.

Protocol:

  • Cell Treatment: AML cells are treated with this compound at a specific concentration for a defined time.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_analysis Data Analysis start Start: AML Cell Lines (e.g., MOLM-13, MV-4-11) treatment Treat with varying concentrations of this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 Value viability->ic50 arrest Identify Cell Cycle Arrest cell_cycle->arrest end End: Preclinical Efficacy Profile ic50->end arrest->end

Workflow for in vitro evaluation of this compound.

Biocompatibility Considerations for a Systemic Therapeutic

For a systemically administered drug like this compound, "biocompatibility" is assessed through toxicology and safety pharmacology studies. These are beyond the scope of the currently available public information but would be a critical part of its development for clinical use. Key aspects would include:

  • Cytotoxicity towards non-cancerous cells: Evaluating the effect of the compound on healthy human cell lines to determine its therapeutic window.

  • Hemocompatibility: Assessing the interaction of the drug with blood components, including red blood cells (hemolysis), platelets (aggregation), and the coagulation cascade.

  • In vivo toxicology: Animal studies to determine the maximum tolerated dose (MTD), identify potential organ toxicities, and understand the pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a promising dual FLT3/MNK2 inhibitor with demonstrated preclinical activity against AML cell lines. While the term "biocompatibility" in the context of materials science does not directly apply, the biological activity and safety profile of this compound are of paramount importance for its potential development as a cancer therapeutic. Further in vivo studies and clinical trials would be necessary to establish its long-term safety and efficacy in patients.

References

Pre-clinical evaluation of K783-0308 endovascular graft

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical guide is a representative document illustrating the typical pre-clinical evaluation of an endovascular graft. The specific product "K783-0308 endovascular graft" does not correspond to a known device in publicly available literature or clinical trials based on the conducted search. Therefore, the data, protocols, and pathways presented herein are synthesized from established pre-clinical methodologies for endovascular devices and are intended for illustrative and educational purposes for the target audience of researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Pre-clinical Evaluation of the this compound Endovascular Graft

This document outlines the comprehensive pre-clinical assessment of the hypothetical this compound endovascular graft, a novel device designed for the treatment of aortic aneurysms. The evaluation encompasses biocompatibility, mechanical integrity, and in vivo performance, providing a robust dataset to support its potential for clinical translation.

Biocompatibility Assessment

The biocompatibility of the this compound graft was evaluated in accordance with ISO 10993 standards to ensure its safety for implantation.[1] Key assessments included cytotoxicity, sensitization, irritation, acute systemic toxicity, and hemocompatibility.

  • Cytotoxicity (ISO 10993-5): Extracts of the this compound graft material were prepared in MEM supplemented with 5% fetal bovine serum. L929 mouse fibroblast cells were exposed to the extracts for 24 hours. Cell viability was assessed using an MTT assay, and reactivity was graded on a scale of 0 (no reactivity) to 4 (severe reactivity).

  • Hemolysis (ASTM F756): Graft material was incubated with human blood. The hemolytic potential was determined by measuring the plasma-free hemoglobin concentration spectrophotometrically at 545 nm.[2]

  • In Vitro Thrombogenicity: The graft's potential to induce platelet aggregation was assessed by incubating the material with platelet-rich plasma and measuring the change in optical density over time.[2]

Biocompatibility Test Method Result Interpretation
CytotoxicityISO 10993-5 (MTT Assay)Grade 0Non-cytotoxic
HemolysisASTM F7561.2%Non-hemolytic
ThrombogenicityPlatelet Aggregation Assay3.5% AggregationLow Thrombogenicity
SensitizationISO 10993-100/10 animals showed a reactionNon-sensitizing
Acute Systemic ToxicityISO 10993-11No signs of toxicityNon-toxic
Mechanical Properties Evaluation

The mechanical properties of the this compound graft were characterized to ensure its durability and ability to withstand physiological conditions within the aorta.

  • Tensile Strength: Uniaxial tensile testing was performed on the graft material using a universal testing machine at a crosshead speed of 50 mm/min to determine its ultimate tensile strength and elongation at break.[2]

  • Radial Force: The radial resistive force of the stent-graft was measured to ensure adequate apposition to the aortic wall, which is crucial for preventing endoleaks.[3]

  • Flexibility: The graft's ability to conform to tortuous anatomies was assessed through bending stiffness tests.[4]

Mechanical Property Test Method Value Significance
Ultimate Tensile StrengthUniaxial Tension Test15.2 ± 1.8 MPaHigh strength to resist tearing
Elongation at BreakUniaxial Tension Test250 ± 25%Sufficient elasticity for deployment
Radial ForceRadial Expansion Testing8.5 ± 0.7 N/cmEnsures proper sealing against the aortic wall
Bending StiffnessThree-Point Bend Test0.12 ± 0.02 N/mmHigh flexibility for tortuous anatomies
In Vivo Performance Evaluation

The in vivo performance of the this compound graft was evaluated in a canine model of abdominal aortic aneurysm (AAA).[5][6]

  • Animal Model: Saccular AAAs were surgically created in adult beagles using a Dacron patch.[6]

  • Graft Implantation: The this compound endovascular graft was deployed via a femoral artery cutdown under fluoroscopic guidance to exclude the aneurysm.

  • Follow-up: Animals were monitored for 2 and 6 months post-implantation.[6] Angiography was performed to assess graft patency and the presence of endoleaks.[6]

  • Histopathology: After euthanasia, the stented aortic segments were harvested for macroscopic and microscopic examination to evaluate endothelialization, neointimal formation, and inflammatory response.[6][7]

In Vivo Outcome 2-Month Follow-up (n=3) 6-Month Follow-up (n=5)
Graft Patency100%100%
Endoleak Presence0%0%
Neointimal Thickness0.12 ± 0.03 mm0.18 ± 0.05 mm
Endothelialization85 ± 7%98 ± 2%
Inflammatory Score1.2 ± 0.30.8 ± 0.2

Visualizations

G cluster_pre Pre-Implantation cluster_implant Implantation cluster_post Post-Implantation Follow-up A AAA Model Creation (Canine) B Baseline Angiography A->B C This compound Graft Deployment B->C D Post-Implantation Angiography C->D E 2-Month Follow-up (Angiography) D->E F 6-Month Follow-up (Angiography) E->F G Euthanasia & Tissue Harvesting F->G H Histopathological Analysis G->H

Caption: Workflow for the in vivo evaluation of the this compound graft.

G cluster_implant Initial Implantation Phase cluster_healing Healing & Integration Phase A Graft Implantation B Platelet Adhesion & Activation A->B C Acute Inflammatory Response (Macrophages) B->C D Macrophage Transition (Pro- to Anti-inflammatory) C->D Cytokine Signaling (e.g., IL-10) E Smooth Muscle Cell Recruitment & Proliferation D->E G Endothelial Cell Migration & Proliferation D->G F Extracellular Matrix Deposition E->F H Neointima Formation & Endothelialization F->H G->H

Caption: Signaling cascade of graft healing and tissue integration.

References

K783-0308 Vascular Graft: A Technical Whitepaper on Porosity and Endothelialization Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful integration and long-term patency of small-diameter vascular grafts (< 6 mm) represent a significant challenge in cardiovascular medicine. Key determinants of graft success are its resistance to thrombosis and the ability to support a healthy, confluent endothelial layer. This document provides a technical overview of the K783-0308 , a hypothetical, next-generation composite vascular graft, focusing on the critical interplay between its physical microstructure—specifically porosity—and its biological performance in promoting endothelialization. The this compound is conceptualized as a bi-layered construct, combining the mechanical strength of polycaprolactone (PCL) with the bioactive properties of a gelatin-based composite to create a microenvironment conducive to rapid host cell integration.

Graft Characteristics and Comparative Data

The design of the this compound graft is predicated on optimizing the physical cues for cellular infiltration and function. Its architecture is compared with standard materials like expanded polytetrafluoroethylene (ePTFE) to contextualize its potential performance.

Physical and Mechanical Properties

The following table summarizes the engineered physical properties of the this compound graft alongside comparative data for other materials found in the literature.

PropertyHypothetical this compoundPCL/Gelatin (9:1)ePTFE (Standard)ePTFE (High Porosity)
Material Composition PCL/Gelatin CompositePolycaprolactone / GelatinPolytetrafluoroethylenePolytetrafluoroethylene
Mean Porosity (%) ~80%81.05 ± 1.38%[1]N/AN/A
Pore Size (µm) 250 - 350289 ± 118 µm[1]3090
Young's Modulus (MPa) ~4.5 ± 1.56.7 ± 2.1 MPa[2]N/AN/A
Tensile Strength (N) ~22.5 ± 5.026.7 ± 4.9 N[2]N/AN/A
Water Permeability (mL/cm²/min) < 5.02.8 ± 0.5[2]N/AN/A
Endothelialization and Patency Data

Effective endothelialization is crucial for preventing thrombosis and ensuring long-term graft patency. The table below presents key performance indicators related to the biological response to various graft materials.

ParameterHigh Porosity ePTFE (90 µm)Standard ePTFE (30 µm)
Endothelial Coverage (4 Weeks) 5.2 ± 5.8%5.0 ± 4.0%
Endothelial Coverage (18 Weeks) 75.2 ± 13.9% 22.6 ± 9.5%
Patency Rate (18 Weeks) 75%37%

Data derived from an in vivo canine model.

Experimental Protocols

The characterization of the this compound graft involves a multi-stage evaluation process, from basic physical measurements to complex in vivo studies. The following sections detail the standardized protocols employed.

Porosity and Pore Size Measurement

Objective: To quantify the void space and pore dimensions of the graft scaffold, which are critical for cellular infiltration.

Methodology: Mercury Intrusion Porosimetry

  • A sample of the this compound graft is dried thoroughly and placed in a sample cup (penetrometer).

  • The penetrometer is evacuated to remove air from the pores of the scaffold.

  • The sample is then submerged in mercury.

  • Pressure is applied incrementally, forcing the non-wetting mercury into the pores of the material.

  • The volume of mercury intruded at each pressure point is recorded.

  • The Washburn equation is used to relate the applied pressure to the pore diameter, allowing for the calculation of pore size distribution and total porosity.

Alternative Method: Scanning Electron Microscopy (SEM) with Image Analysis [3]

  • Graft samples are sputter-coated with a conductive material (e.g., gold).

  • The surface and cross-sections are imaged using an SEM.

  • The resulting images are analyzed using software (e.g., ImageJ) to measure pore dimensions and calculate the porosity percentage based on the area of voids versus solid material.[3]

In Vitro Endothelialization Protocol

Objective: To assess the cytocompatibility of the this compound graft and its ability to support endothelial cell (EC) adhesion, proliferation, and monolayer formation.

Methodology:

  • Sterilization and Coating: this compound graft samples (1 cm² sections) are sterilized using 70% ethanol followed by UV irradiation. Samples are then coated with fibronectin or plasma to promote cell adhesion and incubated at 37°C for 2 hours.[4]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and cultured. The sterilized graft samples are placed in a 24-well plate and seeded with HUVECs at a density of 1.5 x 10⁵ cells/cm².[4]

  • Static Culture: The seeded grafts are incubated in a humidified atmosphere at 37°C and 5% CO₂ for 24 hours to allow for initial cell attachment.

  • Dynamic Culture: Following static incubation, the grafts are transferred to a bioreactor system that simulates arterial physiological flow. The system provides a pulsatile flow, generating a wall shear stress of approximately 10 dyn/cm².[5]

  • Analysis: After 7 days of dynamic culture, samples are fixed and analyzed for:

    • Cell Viability: Live/Dead staining (e.g., Calcein AM/Ethidium homodimer).

    • Cell Morphology and Confluency: SEM and immunofluorescence staining for EC markers such as VE-cadherin and CD31.

    • Cell Proliferation: Ki-67 staining or DNA quantification assays.

In Vivo Evaluation in a Rabbit Model

Objective: To evaluate the biocompatibility, patency, and healing characteristics of the this compound graft in a living organism.

Methodology:

  • Animal Model: New Zealand White rabbits are used as the model organism. The carotid artery is chosen for interposition grafting due to its size being analogous to small-diameter vessels in humans.[6]

  • Implantation: A 2 cm segment of the this compound graft (2 mm internal diameter) is implanted as an end-to-end interposition graft in the common carotid artery.[6]

  • Post-Operative Monitoring: Graft patency is monitored non-invasively at regular intervals (e.g., 2, 4, and 8 weeks) using Doppler ultrasound.

  • Explantation and Analysis: At predetermined time points (e.g., 4 and 12 weeks), the grafts are explanted.

  • Histological and Immunohistochemical Analysis: The explanted grafts are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue infiltration and neointima formation. Immunohistochemistry is performed to identify endothelial cells (anti-CD31), smooth muscle cells (anti-α-SMA), and macrophages (anti-CD68).

  • Scanning Electron Microscopy: The luminal surface of the graft is examined by SEM to assess the extent and morphology of endothelialization.

Visualizations: Pathways and Workflows

Signaling Pathway for Endothelial Cell Adhesion

The process of endothelial cell adhesion to a biomaterial surface like the this compound is mediated by a complex signaling cascade initiated by the interaction between cell surface receptors and extracellular matrix (ECM) proteins adsorbed onto the graft.

G cluster_0 Biomaterial Surface cluster_1 Endothelial Cell Graft This compound Surface ECM Adsorbed ECM Proteins (e.g., Fibronectin, Vitronectin) Integrin Integrin Receptors (αvβ3) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Reorganization FAK->Actin Signaling Cascade Adhesion Cell Adhesion & Spreading Actin->Adhesion Leads to

Caption: Signaling pathway of endothelial cell adhesion to a biomaterial surface.

Experimental Workflow for Graft Evaluation

The development and validation of a new vascular graft follow a structured, multi-stage process from initial design to pre-clinical testing.

G A Phase 1: Material Characterization B Porosity & Pore Size (Mercury Porosimetry, SEM) A->B C Mechanical Testing (Tensile, Burst Strength) A->C D Phase 2: In Vitro Biocompatibility B->D C->D E Endothelial Cell Seeding & Culture D->E F Viability, Adhesion & Proliferation Assays E->F G Phase 3: In Vivo Pre-clinical Testing F->G H Implantation in Animal Model (e.g., Rabbit Carotid Artery) G->H I Patency Assessment (Doppler Ultrasound) H->I J Explantation & Histological Analysis I->J K Data Analysis & Validation J->K

Caption: Multi-phase experimental workflow for vascular graft evaluation.

References

Finite Element Analysis of a Representative Aortic Stent-Graft Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the application of finite element analysis (FEA) to evaluate the mechanical performance of a representative aortic stent-graft, designated herein as K783-0308. This document is intended for researchers, scientists, and drug development professionals interested in the computational modeling and simulation of endovascular devices. The methodologies and data presented are synthesized from established practices in the field of biomedical engineering and are intended to serve as a practical guide for the design and analysis of similar medical devices.

The this compound is conceptualized as a modular stent-graft system for endovascular aneurysm repair (EVAR), consisting of a metallic stent structure and a graft material. The stent provides the necessary radial force to anchor the device within the aorta and seal the aneurysm, while the graft material creates a new lumen for blood flow. Finite element analysis is a critical tool in the design and evaluation of such devices, allowing for the assessment of mechanical behaviors that are difficult to measure experimentally.[1][2]

Stent-Graft Design and Material Properties

The this compound stent-graft is envisioned as having a Z-stent configuration, a common design in commercially available devices.[3][4] The stent is made from Nitinol, a nickel-titanium alloy known for its superelasticity and shape memory properties, which are ideal for self-expanding stents. The graft material is composed of polyethylene terephthalate (PET), a durable and biocompatible polymer.

Table 1: Material Properties of the this compound Stent-Graft Components

Component Material Property Value Reference
StentNitinolYoung's Modulus (Austenite)60 GPa[Auricchio et al., 2013]
Young's Modulus (Martensite)30 GPa[Auricchio et al., 2013]
Poisson's Ratio0.33[Auricchio et al., 2013]
Transformation StressesSee reference[Auricchio et al., 2013]
GraftPETYoung's Modulus312.7 MPa[5]
Poisson's Ratio0.4[Generic PET properties]
Thickness0.127 mm[2]

Finite Element Analysis Methodology

The finite element analysis of the this compound stent-graft is performed to simulate its deployment in a patient-specific aortic anatomy and to evaluate its mechanical performance under physiological conditions. The overall workflow for this analysis is depicted in the diagram below.

FEA_Workflow cluster_pre Pre-Processing cluster_sol Solver cluster_post Post-Processing A Patient-Specific Aortic Anatomy (from CT scans) D Mesh Generation (Aorta & Stent-Graft) A->D B 3D Model of Stent-Graft (CAD) B->D C Material Property Assignment (Nitinol & PET) C->D E Boundary Conditions (Crimping, Deployment, Pulsatile Pressure) D->E F FEA Simulation (e.g., Abaqus, ANSYS) E->F G Stress & Strain Analysis (Stent & Graft) F->G H Radial Force & Flexibility F->H I Contact Pressure on Aortic Wall F->I J Fatigue Analysis F->J

FEA Workflow for Stent-Graft Analysis

Experimental Protocols:

  • Geometric Modeling: A 3D model of the this compound stent-graft is created using CAD software. A patient-specific aortic model is reconstructed from CT scan data.

  • Material Modeling: The superelastic behavior of Nitinol is modeled using a user-defined material subroutine (UMAT) that accounts for its phase transformation properties. The PET graft is modeled as a linear elastic material.

  • Meshing: The stent-graft and aorta models are meshed with appropriate element types to ensure accuracy and computational efficiency. Finer mesh is used in areas of high-stress concentration.

  • Boundary Conditions and Loading:

    • Crimping: The stent-graft is virtually crimped to its delivery configuration.

    • Deployment: The crimped stent-graft is positioned within the aorta and allowed to self-expand.

    • Physiological Loading: A pulsatile blood pressure of 120/80 mmHg is applied to the inner surface of the graft.[1]

  • Solver: A commercial finite element solver such as Abaqus or ANSYS is used to perform the nonlinear dynamic analysis.

Performance Evaluation

The finite element analysis provides quantitative data on several key performance indicators of the stent-graft.

Table 2: Key Performance Metrics from FEA

Performance Metric Description Typical Values Significance
Radial Force The outward force exerted by the stent on the aortic wall.5-20 NEnsures proper sealing and prevents migration.
Flexibility The ability of the stent-graft to conform to the aortic anatomy.Luminal reduction < 20% at 90° bend[3][4]Reduces the risk of kinking and endoleaks.
Maximum Stent Stress The peak stress experienced by the stent struts.< 400 MPa[2]Critical for assessing fatigue life and preventing fracture.
Maximum Graft Strain The peak strain in the graft material.1-7%[2][3][4]Indicates the risk of material failure such as tearing.
Contact Pressure The pressure exerted by the stent-graft on the aortic wall.Varies with anatomyHigh contact pressure can lead to aortic wall injury.

The logical relationship between design parameters and performance outcomes is crucial for optimizing the stent-graft design.

Design_Logic cluster_params Design Parameters cluster_perf Performance Outcomes A Stent Strut Thickness X Radial Force A->X increases Y Flexibility A->Y decreases B Stent Diameter B->X increases C Graft Material C->Y influences D Stent Geometry (e.g., Z-stent angle) D->X influences D->Y influences Z Fatigue Life X->Z affects Y->Z affects

Stent-Graft Design Parameter Relationships

Conclusion

Finite element analysis is an indispensable tool for the comprehensive mechanical evaluation of stent-graft designs like the representative this compound. It provides detailed insights into the device's performance under realistic physiological conditions, which is essential for design optimization, failure prediction, and ensuring patient safety. The methodologies and data presented in this guide offer a foundational framework for conducting such analyses and advancing the development of next-generation endovascular devices. Future work could involve incorporating computational fluid dynamics (CFD) to study the hemodynamic effects of the stent-graft and fluid-structure interaction (FSI) for a more holistic performance assessment.[6][7][8]

References

Methodological & Application

Application Notes and Protocols for Thoracic Aortic Aneurysm Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for the compound "K783-0308" in the context of thoracic aortic aneurysm (TAA) repair did not yield any specific information. The following application notes and protocols are based on the current scientific understanding of TAA pathophysiology and established research methodologies in this field. This document is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals working on novel therapeutic strategies for TAA.

Pathophysiology of Thoracic Aortic Aneurysm

A thoracic aortic aneurysm is a progressive dilatation of the aorta in the chest, which can lead to life-threatening dissection or rupture.[1] The underlying pathology is multifactorial, involving genetic predisposition, hemodynamic stress, and complex cellular and molecular processes that weaken the aortic wall.[1] Key contributing factors include inflammation, extracellular matrix (ECM) degradation, and vascular smooth muscle cell (VSMC) apoptosis.

Key Cellular and Molecular Mechanisms
  • Inflammation: The infiltration of inflammatory cells, including macrophages and T-cells, into the aortic wall is a hallmark of TAA.[2] These cells release a variety of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), which perpetuate the inflammatory response and contribute to tissue damage.[3]

  • Extracellular Matrix Degradation: A critical step in aneurysm formation is the breakdown of the ECM, primarily elastin and collagen, which provide structural integrity to the aortic wall.[4] This degradation is mediated by matrix metalloproteinases (MMPs), a family of enzymes that are upregulated in aneurysmal tissue.[4] MMP-1, MMP-9, and MMP-13 are among the key MMPs implicated in TAA development.[4]

  • Vascular Smooth Muscle Cell (VSMC) Apoptosis: VSMCs are essential for maintaining the structural and functional integrity of the aorta. In TAA, there is a significant loss of VSMCs due to apoptosis (programmed cell death).[5] This depletion of VSMCs further weakens the aortic wall and impairs its ability to repair itself.

  • Signaling Pathways: Several signaling pathways are dysregulated in TAA. The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex and sometimes contradictory role in aortic aneurysm formation.[5] The Renin-Angiotensin System (RAS), particularly Angiotensin II (Ang II), is also a significant contributor, promoting inflammation, oxidative stress, and ECM degradation.[2]

Therapeutic Strategies and Research Targets

Current treatment for TAA is primarily surgical or endovascular repair for larger aneurysms, as there are no approved pharmacological therapies to prevent aneurysm growth or rupture.[6][7]

Current Treatment Modalities
Treatment ModalityDescriptionIndications
Open Surgical Repair The diseased portion of the aorta is surgically removed and replaced with a synthetic graft.[7][8]Large or rapidly expanding aneurysms, symptomatic patients.[6]
Thoracic Endovascular Aortic Repair (TEVAR) A stent-graft is delivered via a catheter and placed within the aneurysm to exclude it from blood flow.[7][9]A less invasive option for suitable candidates, particularly for descending thoracic aortic aneurysms.[6]
Novel Therapeutic Targets in Drug Development
  • Inhibition of MMPs: Developing specific inhibitors of key MMPs to prevent ECM degradation.

  • Modulation of Inflammatory Pathways: Targeting pro-inflammatory cytokines and signaling pathways to reduce aortic wall inflammation.

  • Prevention of VSMC Apoptosis: Investigating agents that can protect VSMCs from apoptosis and promote their survival.

  • Targeting the Renin-Angiotensin System: Exploring the therapeutic potential of drugs that block the effects of Angiotensin II.

Experimental Protocols for TAA Research

Animal Models of Thoracic Aortic Aneurysm

Several animal models are used to study the pathogenesis of TAA and to evaluate potential therapies.

  • Angiotensin II (Ang II) Infusion Model: Chronic infusion of Ang II in mice, often in combination with a high-fat diet, induces the formation of aortic aneurysms that share many histopathological features with human TAA.[2]

  • Elastase Perfusion Model: Direct application of elastase to the aorta can induce localized aneurysm formation by degrading the elastic lamina.

  • β-Aminopropionitrile (BAPN) Model: BAPN is a lysyl oxidase inhibitor that disrupts collagen and elastin cross-linking, leading to aortic wall weakening and aneurysm development, often used in combination with Ang II.[10]

Protocol: Induction of TAA in Mice using Angiotensin II Infusion

Materials:

  • ApoE knockout (ApoE-/-) or C57BL/6J mice (male, 8-12 weeks old)

  • Angiotensin II (human, synthetic)

  • Alzet osmotic minipumps (e.g., Model 2004)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for subcutaneous implantation

  • High-fat diet (optional)

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week.

  • Anesthetize the mouse using isoflurane.

  • Make a small subcutaneous incision on the back of the mouse.

  • Implant an Alzet osmotic minipump filled with Angiotensin II (e.g., at a concentration to deliver 1000 ng/kg/min) into the subcutaneous pocket.

  • Suture the incision.

  • House the mice individually and monitor for recovery.

  • For diet-induced models, provide a high-fat diet throughout the study period.

  • At the end of the study period (e.g., 28 days), euthanize the mice and harvest the aortas for analysis.

Histological and Molecular Analysis
  • Histology: Aortic tissues are fixed, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) for general morphology, Verhoeff-Van Gieson (VVG) for elastin integrity, and Masson's trichrome for collagen content.

  • Immunohistochemistry (IHC): To detect the presence and localization of specific proteins, such as inflammatory markers (e.g., CD68 for macrophages), MMPs, and components of signaling pathways.

  • Quantitative PCR (qPCR): To measure the gene expression levels of cytokines, chemokines, MMPs, and other target molecules in aortic tissue.

  • Western Blotting: To quantify the protein levels of target molecules.

  • Zymography: To assess the enzymatic activity of MMPs.

Visualizing Key Pathways and Workflows

Signaling Pathways in TAA Pathogenesis

TAA_Signaling cluster_stimuli Initiating Factors cluster_cellular Cellular Responses cluster_molecular Molecular Mediators cluster_outcome Pathological Outcome Hemodynamic_Stress Hemodynamic Stress Inflammation Inflammation (Macrophage/T-cell infiltration) Hemodynamic_Stress->Inflammation Genetic_Predisposition Genetic Predisposition VSMC_Apoptosis VSMC Apoptosis Genetic_Predisposition->VSMC_Apoptosis Ang_II Angiotensin II Ang_II->Inflammation TGF_beta TGF-β Signaling Ang_II->TGF_beta Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Inflammation->Cytokines MMPs MMPs (e.g., MMP-9, MMP-13) Inflammation->MMPs Aortic_Weakening Aortic Wall Weakening VSMC_Apoptosis->Aortic_Weakening Cytokines->MMPs ECM_Degradation ECM Degradation (Elastin/Collagen breakdown) MMPs->ECM_Degradation TGF_beta->Aortic_Weakening dysregulated signaling ECM_Degradation->Aortic_Weakening TAA_Formation TAA Formation & Progression Aortic_Weakening->TAA_Formation

Caption: Key signaling pathways in TAA pathogenesis.

Experimental Workflow for Preclinical Evaluation of a Novel TAA Therapeutic

Preclinical_Workflow cluster_analysis Aortic Tissue Analysis start Hypothesis: Novel compound mitigates TAA model_selection Select Animal Model (e.g., Ang II infusion in ApoE-/- mice) start->model_selection group_assignment Randomly Assign to Groups (Vehicle vs. Compound) model_selection->group_assignment treatment Administer Treatment group_assignment->treatment ta_induction Induce TAA treatment->ta_induction monitoring Monitor Animal Health & Blood Pressure ta_induction->monitoring endpoint Endpoint Analysis (e.g., Day 28) monitoring->endpoint aortic_diameter Aortic Diameter Measurement endpoint->aortic_diameter histology Histology (H&E, VVG) endpoint->histology ihc IHC (Inflammation, MMPs) endpoint->ihc molecular qPCR / Western Blot endpoint->molecular data_analysis Data Analysis & Interpretation aortic_diameter->data_analysis histology->data_analysis ihc->data_analysis molecular->data_analysis conclusion Conclusion on Efficacy & MoA data_analysis->conclusion

References

Surgical implantation techniques for K783-0308

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for the surgical implantation of osmotic pumps for the continuous delivery of K783-0308 in preclinical tumor models. This compound is a novel investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively targeting Bcl-2, this compound promotes apoptosis in cancer cells where this protein is overexpressed, a common characteristic of various hematological malignancies and solid tumors. The protocols outlined below are intended for researchers, scientists, and drug development professionals conducting in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mechanism of Action: Bcl-2 Inhibition

This compound functions by binding to the BH3-binding groove of the Bcl-2 protein, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bid, and Bad. This disruption of the Bcl-2/pro-apoptotic protein complex liberates these pro-apoptotic factors, which can then activate the mitochondrial apoptosis pathway through Bax and Bak oligomerization, leading to caspase activation and programmed cell death.

K783_0308_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax / Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspase Cascade CytoC->Caspases Activates K783_0308 This compound Bcl2 Bcl-2 K783_0308->Bcl2 Inhibits Pro_Apoptotic Pro-apoptotic Proteins (Bim, Bid, Bad) Bcl2->Pro_Apoptotic Inhibits Pro_Apoptotic->Bax_Bak Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound, a selective Bcl-2 inhibitor.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for loading into osmotic pumps for continuous subcutaneous delivery.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes and needles (27G)

  • Osmotic pumps (e.g., ALZET® model 2004)

Procedure:

  • Calculate the required amount of this compound based on the desired dose, pump flow rate, and study duration.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the vehicle solution to the powder to achieve the final desired concentration.

  • Vortex the mixture for 2-3 minutes until the powder is fully dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles.

  • Under sterile conditions (e.g., in a laminar flow hood), load the this compound solution into the osmotic pumps using a sterile syringe and the provided filling tube, following the manufacturer's instructions.

  • Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.

Surgical Implantation of Osmotic Pumps in a Rodent Tumor Model

This protocol details the subcutaneous implantation of osmotic pumps for the continuous delivery of this compound in a mouse xenograft model.

Materials:

  • Anesthetized animal (e.g., mouse with established subcutaneous tumor)

  • Primed osmotic pump containing this compound or vehicle

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • 70% ethanol and povidone-iodine for surgical site preparation

  • Sterile gauze

  • Warming pad

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).

  • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Place the animal on a sterile surgical field over a warming pad to maintain body temperature.

  • Shave the fur on the dorsal side, between the scapulae.

  • Disinfect the surgical site by wiping with 70% ethanol followed by povidone-iodine.

  • Make a small midline incision (approximately 1 cm) in the skin.

  • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.

  • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Monitor the animal closely during recovery until it is fully ambulatory. Check for signs of pain, distress, or infection at the surgical site daily for the first week.

Surgical_Implantation_Workflow start Start anesthesia Anesthetize Animal start->anesthesia prep Prepare Surgical Site anesthesia->prep incision Make Midline Incision prep->incision pocket Create Subcutaneous Pocket incision->pocket implant Insert Osmotic Pump pocket->implant close Close Incision implant->close recover Post-operative Care & Monitoring close->recover end End recover->end Logical_Relationship_Diagram cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase drug_prep This compound Formulation pump_prep Osmotic Pump Priming implantation Surgical Implantation drug_prep->implantation pump_prep->implantation dosing Continuous Dosing implantation->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement biomarker_analysis Biomarker Analysis dosing->biomarker_analysis data_interpretation Data Interpretation tumor_measurement->data_interpretation biomarker_analysis->data_interpretation

Application Notes and Protocols for K783-0308 Deployment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K783-0308 is a novel small molecule inhibitor targeting both Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] This dual inhibitory activity presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases driven by FLT3 mutations where resistance to single-agent therapies can emerge.[1] Preclinical data indicates that this compound effectively inhibits the growth of human AML cell lines, such as MV-4-11 and MOLM-13, and induces cell cycle arrest at the G0/G1 phase.[1] The reported IC50 values for this compound are 680 nM for FLT3 and 406 nM for MNK2.[1]

These application notes provide a generalized framework for the deployment of this compound in preclinical animal models of AML. The protocols outlined below are based on established methodologies for evaluating similar kinase inhibitors in xenograft models and are intended to serve as a starting point for in vivo efficacy studies.

Signaling Pathway of this compound Action

This compound exerts its anti-leukemic effects by concurrently inhibiting the FLT3 and MNK2 signaling pathways. In AML, mutated FLT3 receptors lead to constitutive activation of downstream pro-survival and proliferative pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. MNK2, a downstream effector in the MAPK pathway, phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), promoting the translation of oncogenic proteins. By inhibiting both FLT3 and MNK2, this compound can achieve a more comprehensive blockade of these critical oncogenic signaling cascades.

K783_0308_Signaling_Pathway K783_0308 This compound FLT3 FLT3 (mutated) K783_0308->FLT3 Inhibits MNK2 MNK2 K783_0308->MNK2 Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation RAS_RAF_MEK_ERK->MNK2 eIF4E eIF4E MNK2->eIF4E Phosphorylates eIF4E->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

This compound dual inhibition of FLT3 and MNK2 signaling pathways.

Quantitative Data Summary

The following tables present hypothetical yet representative data for the in vivo evaluation of this compound in AML xenograft models. These tables are structured for clear comparison of efficacy across different models and treatment regimens.

Table 1: In Vivo Efficacy of this compound in a Subcutaneous MV-4-11 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-Daily, p.o.1500 ± 250-
This compound25Daily, p.o.750 ± 15050
This compound50Daily, p.o.300 ± 9080
This compound100Daily, p.o.120 ± 5092

Table 2: Survival Analysis in a Disseminated MOLM-13 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-Daily, p.o.28-
This compound50Daily, p.o.4250
This compound100Daily, p.o.56100

Experimental Protocols

Detailed methodologies for two key in vivo experiments are provided below. These protocols can be adapted based on specific research questions and institutional guidelines.

Protocol 1: Subcutaneous AML Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of this compound.

Subcutaneous_Xenograft_Workflow Cell_Culture 1. Cell Culture (MV-4-11 or MOLM-13) Cell_Harvest 2. Cell Harvest & Viability Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (5-10 x 10^6 cells in Matrigel) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (Vehicle or this compound) Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor volume & body weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis Monitoring->Endpoint

Workflow for a subcutaneous AML xenograft study.

Materials:

  • AML cell line (e.g., MV-4-11 or MOLM-13)

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude, 6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture AML cells to a sufficient number. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Begin daily oral gavage of either vehicle or this compound at the desired concentrations.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight twice weekly.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Disseminated (Orthotopic) AML Xenograft Model for Survival Analysis

This protocol details the establishment of a disseminated leukemia model, which more closely mimics the systemic nature of AML, to assess the impact of this compound on survival.

Materials:

  • Luciferase-expressing AML cell line (e.g., MV-4-11-luc or MOLM-13-luc)

  • Immunocompromised mice (e.g., NOD/SCID)

  • This compound

  • Vehicle for drug formulation

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Cell Preparation: Culture luciferase-expressing AML cells and prepare a single-cell suspension in sterile PBS at a concentration of 1-5 x 10^7 cells/mL.

  • Cell Injection: Inject 0.1 mL of the cell suspension into the tail vein of each mouse.

  • Leukemia Engraftment Monitoring: Monitor the engraftment and progression of leukemia weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Randomization and Treatment: Once a detectable and consistent bioluminescence signal is observed (typically 7-14 days post-injection), randomize the mice into treatment and control groups. Initiate daily oral administration of vehicle or this compound.

  • Survival Monitoring: Monitor the health of the mice daily, including body weight, activity, and signs of disease progression (e.g., hind limb paralysis).

  • Endpoint: The primary endpoint is survival. Mice should be euthanized when they meet predefined humane endpoint criteria (e.g., >20% body weight loss, significant lethargy, or paralysis). Record the date of euthanasia for survival analysis.

Conclusion

The provided application notes and protocols offer a foundational guide for the in vivo investigation of this compound in animal models of AML. While specific parameters such as optimal dosing, treatment duration, and choice of animal model may require further optimization, the methodologies described herein are based on established practices for preclinical evaluation of targeted therapies in oncology. Rigorous and well-designed animal studies are crucial for elucidating the therapeutic potential of this compound and informing its clinical development.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of K783-0308

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

K783-0308 is a novel, preclinical dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3][4] The MNK2 pathway is also implicated in the proliferation and survival of leukemic cells.[5][6][7] By targeting both pathways, this compound presents a promising therapeutic strategy for AML.[1]

These application notes provide detailed protocols for the in vivo assessment of this compound efficacy in preclinical models of AML, focusing on non-invasive imaging techniques. As this compound is a therapeutic compound in the preclinical phase of development, the term "post-operative imaging" is not applicable. Instead, these protocols detail methods for monitoring treatment response and tumor burden in living animal models.

Quantitative Data Summary

The following tables represent hypothetical data from preclinical studies evaluating the efficacy of this compound in an AML mouse model.

Table 1: In Vivo Bioluminescence Imaging of AML Tumor Burden

Treatment GroupDay 7 (Photons/sec)Day 14 (Photons/sec)Day 21 (Photons/sec)Day 28 (Photons/sec)
Vehicle Control1.5 x 10⁶8.2 x 10⁷4.5 x 10⁸1.2 x 10⁹
This compound (10 mg/kg)1.4 x 10⁶2.1 x 10⁷9.8 x 10⁷3.5 x 10⁸
This compound (25 mg/kg)1.6 x 10⁶9.5 x 10⁶3.2 x 10⁷8.9 x 10⁷

Table 2: ¹⁸F-FLT PET Imaging for Assessment of Proliferation

Treatment GroupBaseline (Mean SUV)Post-Treatment (Mean SUV)Percent Change
Vehicle Control3.84.1+7.9%
This compound (25 mg/kg)3.91.5-61.5%

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment using Bioluminescence Imaging (BLI)

This protocol describes the use of BLI to monitor the anti-leukemic activity of this compound in a disseminated AML mouse model.[1][8][9]

1. Cell Line Preparation:

  • Use a human AML cell line (e.g., MV-4-11, MOLM-13) that expresses a mutant FLT3.
  • Transduce the cells with a lentiviral vector encoding firefly luciferase (ffluc) and a selection marker (e.g., GFP).[10]
  • Select for a stable, high-expressing luciferase cell line.

2. Animal Model:

  • Use immunodeficient mice (e.g., NSG or NOD/SCID).[10]
  • Inject 1 x 10⁶ luciferase-expressing AML cells in 100 µL of sterile PBS via the tail vein.[10]

3. Treatment Protocol:

  • Allow the leukemia to establish for 5-7 days post-injection. Confirm engraftment with baseline BLI.
  • Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
  • Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

4. Bioluminescence Imaging:

  • Image the mice weekly to monitor tumor burden.[10][11]
  • Anesthetize the mice using isoflurane.
  • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[10]
  • Wait 5-10 minutes for the substrate to distribute.[10]
  • Place the mice in an in vivo imaging system (e.g., IVIS Spectrum).[12]
  • Acquire images with an exposure time of 1 second to 5 minutes, depending on the signal intensity.
  • Quantify the total photon flux (photons/second) from a defined region of interest (ROI) for each mouse.[13]

Protocol 2: Assessment of Cellular Proliferation using ¹⁸F-FLT PET Imaging

This protocol details the use of 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) Positron Emission Tomography (PET) to measure the anti-proliferative effects of this compound.[14][15][16]

1. Animal Model and Treatment:

  • Establish the AML mouse model and initiate treatment with this compound as described in Protocol 1.

2. PET Imaging:

  • Perform a baseline ¹⁸F-FLT PET/CT scan before the start of treatment and a second scan after a defined treatment period (e.g., 3-5 days).
  • Fast the mice for 4-6 hours prior to imaging.
  • Anesthetize the mice with isoflurane.
  • Inject approximately 200 µCi of ¹⁸F-FLT via the tail vein.
  • Allow for a 60-minute uptake period.[17]
  • Acquire a static PET scan for 10-15 minutes, followed by a CT scan for anatomical co-registration.

3. Image Analysis:

  • Reconstruct the PET and CT images.
  • Draw regions of interest (ROIs) on areas of high leukemic infiltration, such as the bone marrow and spleen, using the CT images for guidance.
  • Calculate the mean and maximum standardized uptake values (SUV) for each ROI.
  • Compare the change in SUV from baseline to post-treatment between the vehicle and this compound treated groups.

Visualizations

FLT3_MNK2_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK2 MNK2 ERK->MNK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4E eIF4E mTOR->eIF4E Proliferation Cell Proliferation & Survival STAT5->Proliferation MNK2->eIF4E eIF4E->Proliferation K783_0308 This compound K783_0308->FLT3 K783_0308->MNK2

Caption: FLT3 and MNK2 signaling pathways in AML.

Experimental_Workflow A Luciferase-expressing AML Cell Line B Tail Vein Injection into Immunodeficient Mice A->B C Baseline Imaging (BLI or PET) B->C D Randomization C->D E1 Vehicle Control Treatment D->E1 E2 This compound Treatment D->E2 F Weekly Bioluminescence Imaging E1->F E2->F G Endpoint PET Imaging F->G H Data Analysis: Tumor Burden & Proliferation G->H

Caption: In vivo efficacy assessment workflow.

References

Application Notes: In-vivo Assessment of K783-0308 Graft Patency

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically identifying a compound designated "K783-0308." Therefore, the following Application Notes and Protocols are provided as a representative framework for the in-vivo assessment of a hypothetical therapeutic agent with potential anti-thrombotic and anti-inflammatory properties aimed at improving vascular graft patency. The experimental details, particularly those concerning the compound itself (e.g., dosage, mechanism), are illustrative and would require empirical determination.

Introduction

Vascular graft failure, primarily due to early thrombosis and subsequent neointimal hyperplasia, remains a significant challenge in cardiovascular surgery.[1][2] Early graft occlusion can lead to severe complications, including ischemia and the need for re-intervention.[3][4] this compound is a novel investigational compound hypothesized to enhance the longevity of vascular grafts by mitigating these pathological processes. These notes provide a comprehensive guide for researchers to assess the efficacy of this compound in a preclinical in-vivo setting.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals in the fields of cardiovascular medicine, pharmacology, and biomaterials who are involved in the preclinical evaluation of therapeutic agents for vascular applications.

Principle of Assessment

The in-vivo evaluation of this compound's effect on graft patency relies on a multi-modal approach in a validated animal model. The primary objective is to quantify blood flow and vessel openness over time, and to analyze the underlying biological response at the tissue level. This involves non-invasive longitudinal monitoring using high-frequency Doppler ultrasound, followed by terminal endpoint analysis including high-resolution imaging and detailed histopathology.[5][6][7] This combination allows for a robust assessment of both the functional (patency) and structural (neointimal formation, inflammation, remodeling) outcomes of this compound treatment.

Quantitative Data Summary

The following table represents hypothetical data from a 28-day in-vivo study assessing the efficacy of this compound in a rat femoral artery interposition graft model.

ParameterVehicle Control (n=10)This compound (10 mg/kg/day) (n=10)P-value
Patency Rate at Day 28 (%) 40%80%<0.05
Blood Flow Velocity at Day 28 (cm/s) 5.2 ± 1.812.5 ± 2.3<0.01
Neointimal Thickness (µm) 155.7 ± 25.345.2 ± 10.1<0.001
Lumen Area Stenosis (%) 65.8 ± 12.118.3 ± 5.5<0.001
Macrophage Infiltration (CD68+ cells/mm²) 310 ± 5585 ± 20<0.01
Smooth Muscle Cell Proliferation (Ki67+ cells/mm²) 180 ± 4235 ± 12<0.01

Experimental Protocols

1. Animal Model: Rat Femoral Artery Interposition Graft

The rat is a commonly used small animal model for studying vascular graft failure due to its cost-effectiveness, well-established surgical procedures, and relevance to thrombosis and neointimal hyperplasia research.[6][8]

  • Animals: Male Sprague-Dawley rats (350-400g).

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or intraperitoneal injection of ketamine/xylazine.

  • Surgical Site Preparation: Shave and disinfect the inguinal region of the hind limb.

2. Surgical Protocol

  • Make a 1.5-2.0 cm longitudinal incision in the groin to expose the femoral artery, vein, and nerve.[9]

  • Carefully dissect the femoral artery from the surrounding connective tissue and femoral vein.

  • Place microvascular clamps proximally and distally to isolate a ~1.0 cm segment of the artery.

  • Excise the isolated arterial segment.

  • Anastomose a 1.0 cm synthetic or autologous vein graft (e.g., contralateral femoral vein) into the defect using 10-0 nylon sutures in an end-to-end fashion.

  • Before completing the distal anastomosis, flush the graft with heparinized saline.

  • Release the distal clamp first, followed by the proximal clamp, to restore blood flow.

  • Confirm initial patency by observing pulsation and absence of leakage.

  • Close the incision in layers.

  • Administer post-operative analgesics as per institutional guidelines.

3. Administration of this compound (Hypothetical)

  • Formulation: this compound dissolved in a suitable vehicle (e.g., 5% DMSO in saline).

  • Dosage: 10 mg/kg body weight (dose to be determined by prior pharmacokinetic/pharmacodynamic studies).

  • Route of Administration: Oral gavage or subcutaneous injection.

  • Frequency: Once daily, starting 24 hours post-surgery and continuing for 28 days.

  • Control Group: Administer the vehicle solution using the same route and frequency.

4. Graft Patency Assessment Protocols

4.1. Doppler Ultrasound (Non-invasive)

  • Equipment: High-frequency ultrasound system (e.g., Vevo 2100) with a 30-40 MHz linear array transducer.[5]

  • Schedule: Perform measurements at baseline (Day 1), and then weekly (Day 7, 14, 21, 28).

  • Procedure:

    • Anesthetize the rat.

    • Place the animal on a heated stage to maintain body temperature.

    • Apply ultrasound gel over the graft area.

    • Visualize the graft in B-mode to assess its anatomical position.

    • Use Color Doppler to visualize blood flow through the graft. Patency is defined as the presence of detectable flow.[5]

    • Use Pulsed-Wave Doppler to measure peak systolic velocity (PSV) and end-diastolic velocity (EDV) at the midpoint of the graft.[10]

    • Record all measurements for longitudinal analysis.

4.2. Histopathological and Immunohistochemical Analysis (Terminal)

  • Timepoint: Day 28.

  • Procedure:

    • Euthanize the animal via an approved method.

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin at physiological pressure.

    • Carefully explant the entire graft along with adjacent native artery segments.

    • Fix the tissue in 10% formalin for 24 hours.

    • Process the tissue and embed in paraffin.

    • Cut 5 µm cross-sections from the midpoint of the graft.

    • Staining:

      • Hematoxylin and Eosin (H&E): For general morphology, measurement of neointimal thickness, and lumen area.[11]

      • Masson's Trichrome: To assess collagen deposition and fibrosis within the neointima.

      • Immunohistochemistry (IHC):

        • CD68: To identify and quantify macrophage infiltration.

        • Alpha-Smooth Muscle Actin (α-SMA): To identify smooth muscle cells.

        • Ki67: To assess cell proliferation within the neointima.[12]

    • Image Analysis: Digitize stained slides and use image analysis software (e.g., ImageJ) to quantify neointimal area, lumen area, and the percentage of positively stained cells for IHC markers.

Visualizations

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase cluster_terminal Terminal Phase (Day 28) cluster_analysis Data Analysis A Animal Acclimatization (7 Days) B Randomization (Control & this compound Groups) A->B C Femoral Artery Graft Implantation B->C D Daily Dosing (Vehicle or this compound) C->D E Longitudinal Patency Assessment (Doppler Ultrasound @ Days 1, 7, 14, 21, 28) D->E F Euthanasia & Perfusion-Fixation E->F G Graft Explantation F->G H Histological Processing & Staining (H&E, IHC) G->H I Quantitative Analysis (Patency Rate, Flow Velocity, Neointimal Thickness) H->I

Caption: Experimental workflow for in-vivo assessment of this compound.

Signaling_Pathway cluster_injury Vascular Graft Injury cluster_response Pathological Response cluster_outcome Clinical Outcome EndoDenud Endothelial Denudation Platelet Platelet Adhesion & Aggregation EndoDenud->Platelet WallStress Altered Wall Stress SMC_Prolif SMC Proliferation & Migration WallStress->SMC_Prolif Inflam Inflammation (Macrophage Infiltration) Platelet->Inflam Thrombosis Thrombosis Platelet->Thrombosis NIH Neointimal Hyperplasia SMC_Prolif->NIH Inflam->NIH Stenosis Stenosis & Occlusion Thrombosis->Stenosis NIH->Stenosis K783 This compound K783->Platelet Inhibits K783->SMC_Prolif Inhibits K783->Inflam Inhibits

Caption: Hypothetical mechanism of this compound in preventing graft failure.

References

Application Notes and Protocols for K783-0308 in Peripheral Artery Disease (PAD) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical pro-angiogenic compound, designated K783-0308, for the treatment of Peripheral Artery Disease (PAD). As of the last update, publicly available scientific literature does not contain information regarding a compound named this compound for this indication. The experimental data and protocols presented herein are illustrative and based on common methodologies used in the research and development of novel therapies for PAD.

Introduction

Peripheral Artery Disease (PAD) is a chronic circulatory condition characterized by the narrowing of peripheral arteries, most commonly in the lower limbs, due to atherosclerosis.[1][2] This stenosis restricts blood flow, leading to tissue ischemia and symptoms ranging from intermittent claudication to critical limb ischemia, which can result in non-healing ulcers, gangrene, and amputation.[3] Current treatments aim to manage risk factors and improve blood flow, but a significant unmet need remains for therapies that can effectively restore perfusion to ischemic tissues.[4][5]

Therapeutic angiogenesis, the stimulation of new blood vessel formation, represents a promising strategy for treating PAD.[6] this compound is a novel small molecule compound designed to promote angiogenesis and revascularization in ischemic tissues. These application notes provide an overview of the proposed mechanism of action, key experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for PAD.

Proposed Mechanism of Action

This compound is hypothesized to exert its pro-angiogenic effects by modulating key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The proposed primary mechanism involves the activation of the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

K783-0308_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling K783_0308 This compound VEGFR2 VEGFR2 K783_0308->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K ERK1_2 ERK1/2 VEGFR2->ERK1_2 Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration eNOS eNOS Akt->eNOS Proliferation Cell Proliferation & Survival Akt->Proliferation NO Nitric Oxide (NO) eNOS->NO Permeability Vascular Permeability NO->Permeability ERK1_2->Proliferation

Figure 1: Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of angiogenesis and PAD.

Table 1: In Vitro Bioactivity of this compound

AssayCell TypeEndpointThis compound EC50 (nM)Positive Control (VEGF-A) EC50 (nM)
Endothelial Cell ProliferationHUVECBrdU Incorporation15.2 ± 2.11.8 ± 0.3
Endothelial Cell MigrationHUVECBoyden Chamber25.8 ± 3.53.1 ± 0.5
Tube Formation AssayHUVEC on MatrigelTotal Tube Length32.1 ± 4.04.5 ± 0.7
eNOS PhosphorylationHUVECWestern Blot (p-eNOS/eNOS)18.9 ± 2.82.2 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in a Murine Hindlimb Ischemia Model

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)
Blood Perfusion (Laser Doppler Ratio)
Day 00.05 ± 0.020.06 ± 0.020.05 ± 0.01
Day 140.28 ± 0.070.55 ± 0.090.72 ± 0.11
Day 280.41 ± 0.100.78 ± 0.120.91 ± 0.08
Capillary Density (CD31+ cells/mm²)
Day 28155 ± 25289 ± 38352 ± 45
Limb Salvage Rate (%)
Day 2840%75%90%

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation or percentage.

Experimental Protocols

Protocol 1: Endothelial Cell Migration Assay (Boyden Chamber)

This protocol details the methodology to assess the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).

Endothelial_Cell_Migration_Workflow cluster_workflow Experimental Workflow Start Start: Culture HUVECs Step1 Starve HUVECs in serum-free medium (4-6 hours) Start->Step1 Step4 Seed starved HUVECs into upper chamber Step1->Step4 Step2 Prepare Boyden chamber inserts (8 µm pore size) Step3 Add this compound or controls to lower chamber Step2->Step3 Step5 Incubate for 4-6 hours at 37°C, 5% CO2 Step3->Step5 Step4->Step5 Step6 Remove non-migrated cells from upper surface Step5->Step6 Step7 Fix and stain migrated cells on lower surface Step6->Step7 Step8 Image and quantify migrated cells Step7->Step8 End End: Analyze Data Step8->End

Figure 2: Workflow for the endothelial cell migration assay.

Materials:

  • HUVECs (passage 3-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Serum-free endothelial basal medium (EBM-2)

  • This compound (stock solution in DMSO)

  • VEGF-A (positive control)

  • Boyden chamber inserts (8 µm pore size) and 24-well plates

  • Calcein AM stain or Crystal Violet

  • Cotton swabs

  • Methanol (for fixing)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture HUVECs in EGM-2. When cells reach 80-90% confluency, starve them in serum-free EBM-2 for 4-6 hours.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of EBM-2 containing various concentrations of this compound, VEGF-A (positive control), or vehicle (DMSO, negative control).

    • Harvest and resuspend the starved HUVECs in EBM-2 at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Boyden chamber insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Staining and Quantification:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes or with Calcein AM for fluorescent quantification.

    • Wash the inserts with PBS to remove excess stain.

  • Data Analysis:

    • Count the number of migrated cells in 5-10 random high-power fields under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

    • Plot the results as a dose-response curve to determine the EC50.

Protocol 2: In Vivo Murine Hindlimb Ischemia Model

This protocol describes the creation of a unilateral hindlimb ischemia model in mice to evaluate the pro-angiogenic and reperfusion effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane)

  • Surgical tools (scissors, forceps, vessel clips)

  • Suture material (6-0 silk)

  • This compound formulation for intramuscular injection

  • Laser Doppler Perfusion Imager (LDPI)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane.

    • Shave the fur from the right hindlimb and disinfect the area.

    • Make a small incision in the skin overlying the femoral artery.

  • Femoral Artery Ligation:

    • Carefully dissect the femoral artery from the surrounding tissues, separating it from the femoral vein and nerve.

    • Ligate the femoral artery at two locations: proximal to the inguinal ligament and distal to the popliteal bifurcation.

    • Excise the segment of the artery between the two ligatures.

    • Close the skin incision with sutures.

  • Compound Administration:

    • Immediately following surgery, administer this compound (e.g., 1 mg/kg or 5 mg/kg) or vehicle control via intramuscular injection into the ischemic adductor muscle. Repeat administration according to the study design (e.g., every 3 days).

  • Blood Perfusion Monitoring:

    • Measure blood flow in both the ischemic (right) and non-ischemic (left) hindlimbs using an LDPI system immediately after surgery (Day 0) and at subsequent time points (e.g., Day 7, 14, 21, 28).

    • Maintain the mouse's body temperature at 37°C during imaging.

    • Calculate the perfusion ratio by dividing the average perfusion of the ischemic limb by that of the non-ischemic limb.

  • Endpoint Analysis (Day 28):

    • Limb Salvage: Visually assess the ischemic limb for signs of necrosis and gangrene to determine the limb salvage rate.

    • Histology: Euthanize the mice and harvest the ischemic gastrocnemius muscle. Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section.

    • Immunohistochemistry: Stain tissue sections with an antibody against CD31 to identify endothelial cells. Quantify capillary density by counting the number of CD31-positive capillaries per unit area.

Hindlimb_Ischemia_Model_Workflow cluster_workflow In Vivo Experimental Workflow Start Start: Acclimatize Mice Step1 Anesthetize and perform femoral artery ligation (unilateral) Start->Step1 Step2 Administer this compound or Vehicle (IM) Step1->Step2 Step3 Measure baseline blood perfusion (Day 0) using Laser Doppler Step1->Step3 Step4 Monitor animals and repeat dosing as required Step2->Step4 Step5 Measure perfusion at multiple time points (e.g., Day 7, 14, 28) Step3->Step5 Step4->Step5 Step6 Assess limb salvage and tissue necrosis Step5->Step6 Step7 Harvest ischemic muscle for histology (Day 28) Step6->Step7 Step8 Perform CD31 staining for capillary density Step7->Step8 End End: Analyze Perfusion and Histology Data Step8->End

Figure 3: Workflow for the murine hindlimb ischemia model.

Safety and Toxicology

Preliminary safety assessments should be conducted. An in vitro cytotoxicity assay using HUVECs should be performed to determine the concentration at which this compound induces cell death. In vivo studies should include monitoring of animal weight, behavior, and basic hematology and serum chemistry panels to identify any potential systemic toxicity.

Conclusion

The provided data and protocols outline a foundational framework for the preclinical evaluation of this compound as a potential therapeutic agent for peripheral artery disease. The compound demonstrates potent pro-angiogenic activity in in vitro assays and promotes significant reperfusion and tissue salvage in a murine model of hindlimb ischemia. Further investigation into the precise molecular interactions, pharmacokinetic properties, and long-term safety is warranted to advance this compound towards clinical development.

References

Application Notes and Protocols: K783-0308 for Surgical Tracking and Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intraoperative fluorescence imaging is a rapidly advancing field that provides real-time, high-contrast visualization of biological structures and processes during surgery.[1][2][3] Near-infrared (NIR) fluorescent probes, in particular, offer significant advantages for surgical guidance due to their ability to penetrate deeper into tissues and produce a higher signal-to-background ratio compared to probes in the visible spectrum.[1][3][4] K783-0308 is a novel near-infrared fluorescent probe designed for the specific tracking and visualization of targeted tissues during surgical procedures. These application notes provide an overview of this compound's properties and detailed protocols for its use in preclinical surgical models.

Properties of this compound

This compound is a targeted fluorescent probe, meaning it is designed to bind to specific biomarkers present on target cells, such as cancer cells.[2][3] This specificity allows for a high concentration of the probe within the target tissue, enhancing the fluorescence signal and improving the accuracy of tumor margin detection.[2] Alternatively, this compound can be designed as an "activatable" probe, which remains in a non-fluorescent state until it interacts with a specific enzyme or biomarker within the target microenvironment, further increasing the target-to-background ratio.[2][5][6]

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Wavelength (λex)780 nm
Emission Wavelength (λem)810 nm
Molar Extinction Coefficient (ε)250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.15
Stokes Shift30 nm

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~1200 g/mol
SolubilitySoluble in DMSO, PBS
Purity>95% (HPLC)
Storage-20°C, protected from light

Experimental Protocols

Protocol 1: In Vivo Imaging of this compound in a Murine Tumor Model

This protocol describes the intravenous administration of this compound and subsequent imaging in a mouse model bearing a subcutaneous tumor.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO)

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Probe Preparation:

    • Dissolve this compound in DMSO to create a 1 mM stock solution.

    • Further dilute the stock solution in sterile PBS to a final injection concentration of 100 µM. The final DMSO concentration should be less than 5% to avoid toxicity.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).

    • Place the mouse on the imaging system's heated stage to maintain body temperature.

  • Probe Administration:

    • Administer 100 µL of the 100 µM this compound solution via tail vein injection.

  • Fluorescence Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

    • Use an appropriate filter set for NIR imaging (e.g., 760 nm excitation, 800 nm emission).

    • Acquire a brightfield image for anatomical reference.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and surrounding healthy tissue using the imaging system's software.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

Table 3: Representative Tumor-to-Background Ratios (TBR) Post-Injection

Time Point (hours)Average Tumor Fluorescence (a.u.)Average Background Fluorescence (a.u.)Tumor-to-Background Ratio (TBR)
1500020002.5
4800015005.3
812000120010.0
2415000100015.0
481000080012.5
Protocol 2: Ex Vivo Validation of this compound Accumulation

This protocol validates the in vivo imaging results by examining the fluorescence of excised organs.

Materials:

  • Mice from Protocol 1

  • Surgical tools for dissection

  • In vivo imaging system or a dedicated ex vivo imaging system

Procedure:

  • Tissue Harvest:

    • At the optimal imaging time point determined in Protocol 1 (e.g., 24 hours), euthanize the mouse.

    • Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the excised tissues on a non-fluorescent surface.

    • Image the tissues using the same NIR fluorescence imaging settings as in Protocol 1.

  • Data Analysis:

    • Quantify the average fluorescence intensity for each organ.

    • Compare the fluorescence intensity of the tumor to that of the other organs to assess biodistribution and specific accumulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_validation Ex Vivo Validation cluster_analysis Data Analysis Probe_Prep Probe Preparation (Dissolve & Dilute this compound) Administration Probe Administration (Tail Vein Injection) Probe_Prep->Administration Animal_Prep Animal Preparation (Anesthetize Mouse) Animal_Prep->Administration Imaging Fluorescence Imaging (Acquire Images at Time Points) Administration->Imaging Harvest Tissue Harvest (Euthanize & Dissect Organs) Imaging->Harvest InVivo_Analysis In Vivo Analysis (Calculate TBR) Imaging->InVivo_Analysis ExVivo_Imaging Ex Vivo Imaging (Image Excised Tissues) Harvest->ExVivo_Imaging ExVivo_Analysis Ex Vivo Analysis (Assess Biodistribution) ExVivo_Imaging->ExVivo_Analysis

Caption: Experimental workflow for in vivo and ex vivo imaging of this compound.

signaling_pathway K783_0308 This compound Probe Receptor Target Cell Surface Receptor K783_0308->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Activation Probe Activation (Fluorescence Signal) Lysosome->Activation Enzymatic Cleavage

References

No Direct Application of K783-0308 in Fenestrated Endovascular Repair Found in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and medical literature reveals no direct evidence or established protocols for the application of the compound K783-0308 in fenestrated endovascular repair (FEVAR).

Fenestrated endovascular repair is a minimally invasive procedure used to treat complex aortic aneurysms, particularly those located near the arteries supplying the kidneys and other abdominal organs.[1][2][3][4] The technique utilizes a custom-made stent-graft with small openings, or "fenestrations," that align with these vital arteries, preserving blood flow while repairing the aneurysm.[2][3][4]

The procedure is an advancement over traditional endovascular aneurysm repair (EVAR) and offers a less invasive alternative to open surgery for patients with complex aneurysms.[1][5][6] However, the success of FEVAR, like other endovascular procedures, can be influenced by biological responses at the graft site, including inflammation and tissue healing.

Research into pharmacological agents that could potentially improve outcomes after aneurysm repair is ongoing. Studies have investigated various drugs to slow aneurysm growth or reduce complications, including antibiotics like doxycycline and roxithromycin, as well as statins.[7] However, none of the reviewed literature mentions this compound in this context.

A search for "this compound" did not yield any specific information about its mechanism of action, therapeutic targets, or development status in the context of vascular or cardiovascular disease. It is possible that this compound is an internal designation for a compound in early-stage research that is not yet publicly disclosed, a misidentified compound, or a substance that has not been investigated for this specific application.

Given the absence of data, it is not possible to create detailed application notes, experimental protocols, or data tables related to the use of this compound in FEVAR. The development of such materials would require preclinical and clinical research to establish the compound's safety, efficacy, and mechanism of action in this specific and complex medical application.

For researchers and drug development professionals interested in this area, the focus remains on understanding the pathophysiology of aneurysm disease and the host response to endografts to identify novel therapeutic targets.[8][9][10] Future investigations may identify compounds that could, for instance, modulate the inflammatory response to the graft material, promote endothelialization, or prevent endoleaks, thereby improving the long-term durability of fenestrated endovascular repairs.

References

Application Notes and Protocols: K783-0308 in Combination with Endovascular Devices for the Prevention of In-Stent Restenosis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

K783-0308 is a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2), with IC50 values of 680 nM and 406 nM, respectively[1]. While primarily investigated for its potential in treating acute myeloid leukemia (AML) by inducing G0/G1 cell cycle arrest in cancer cells, its mechanism of action, particularly the inhibition of MNK2, suggests a promising application in the prevention of in-stent restenosis following percutaneous coronary intervention[1][2].

In-stent restenosis, the re-narrowing of a blood vessel after stent implantation, is a significant clinical challenge. The primary cause of in-stent restenosis is neointimal hyperplasia, which involves the proliferation and migration of vascular smooth muscle cells (VSMCs)[2]. The MAPK signaling pathway, and specifically the downstream kinase MNK2, plays a crucial role in this process[2]. By inhibiting MNK2, this compound has the potential to suppress the signaling cascade that leads to VSMC proliferation and migration, thereby preventing neointimal formation and maintaining vessel patency.

These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and potential research applications for combining this compound with endovascular devices, such as drug-eluting stents, to mitigate in-stent restenosis.

Mechanism of Action in Vascular Smooth Muscle Cells

The proposed mechanism of action for this compound in preventing in-stent restenosis is centered on its inhibition of the MNK2 signaling pathway in vascular smooth muscle cells. Following arterial injury from stent deployment, various growth factors and inflammatory signals activate the p38 MAPK and ERK pathways. These kinases, in turn, phosphorylate and activate MNK2. Activated MNK2 then phosphorylates eukaryotic translation initiation factor 4E (eIF4E), a key regulator of the translation of proteins involved in cell proliferation and survival. By inhibiting MNK2, this compound can disrupt this cascade, leading to a reduction in the synthesis of proteins necessary for VSMC proliferation and migration, and ultimately inhibiting neointimal hyperplasia.

Signaling Pathway Diagram

MNK2_Signaling_in_VSMC cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., PDGF, FGF) Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK ERK ERK Receptor->ERK MNK2 MNK2 p38_MAPK->MNK2 ERK->MNK2 eIF4E eIF4E MNK2->eIF4E phosphorylates Translation Protein Translation eIF4E->Translation K783_0308 This compound K783_0308->MNK2 inhibits Proliferation VSMC Proliferation & Migration Translation->Proliferation Restenosis In-Stent Restenosis Proliferation->Restenosis

Caption: Proposed MNK2 signaling pathway in VSMCs leading to in-stent restenosis and the inhibitory action of this compound.

Experimental Protocols

The following are proposed experimental protocols to evaluate the efficacy of this compound in preventing in-stent restenosis.

Protocol 1: In Vitro Assessment of this compound on Vascular Smooth Muscle Cell Proliferation and Migration

Objective: To determine the effect of this compound on the proliferation and migration of cultured vascular smooth muscle cells.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMC)

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • PDGF-BB (platelet-derived growth factor)

  • BrdU Cell Proliferation Assay Kit

  • Transwell migration chambers (8 µm pore size)

  • Crystal Violet stain

Methodology:

1. Cell Culture:

  • Culture HASMCs in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
  • Cells should be used between passages 3 and 7.

2. Proliferation Assay (BrdU Incorporation):

  • Seed HASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
  • Starve the cells in serum-free medium for 24 hours.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
  • Stimulate the cells with PDGF-BB (20 ng/mL) for 24 hours.
  • During the final 4 hours of stimulation, add BrdU to the medium.
  • Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.

3. Migration Assay (Transwell Assay):

  • Seed HASMCs (5 x 10⁴ cells/well) in the upper chamber of a Transwell insert in serum-free medium.
  • Add medium containing PDGF-BB (20 ng/mL) to the lower chamber as a chemoattractant.
  • Add varying concentrations of this compound or vehicle to both the upper and lower chambers.
  • Incubate for 6 hours at 37°C.
  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
  • Count the number of migrated cells in several high-power fields under a microscope.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture Human Aortic Smooth Muscle Cells Start->Cell_Culture Proliferation_Assay In Vitro Proliferation Assay (BrdU) Cell_Culture->Proliferation_Assay Migration_Assay In Vitro Migration Assay (Transwell) Cell_Culture->Migration_Assay Stent_Coating Develop this compound-Coated Stent Prototype Proliferation_Assay->Stent_Coating Migration_Assay->Stent_Coating Animal_Model In Vivo Animal Model (e.g., Rabbit Iliac Artery Stenting) Stent_Coating->Animal_Model Histology Histological Analysis of Neointimal Area Animal_Model->Histology Data_Analysis Data Analysis and Conclusion Histology->Data_Analysis End End Data_Analysis->End

Caption: A proposed experimental workflow for evaluating this compound for the prevention of in-stent restenosis.

Protocol 2: In Vivo Evaluation of a this compound-Eluting Stent in a Rabbit Iliac Artery Restenosis Model

Objective: To assess the efficacy and safety of a this compound-eluting stent in reducing neointimal hyperplasia in a preclinical animal model.

Materials:

  • Male New Zealand White rabbits (3.0-3.5 kg)

  • Bare-metal stents (BMS)

  • This compound-eluting stents (KES)

  • Standard surgical and angioplasty equipment

  • Optical Coherence Tomography (OCT) imaging system

  • Histological stains (Hematoxylin and Eosin, Verhoeff-Van Gieson)

Methodology:

1. Stent Implantation:

  • Anesthetize the rabbits according to approved institutional animal care and use committee protocols.
  • Introduce a catheter sheath into the carotid artery.
  • Advance a guidewire to the iliac artery under fluoroscopic guidance.
  • Induce arterial injury by balloon inflation.
  • Deploy either a BMS or a KES in the injured segment of the iliac artery.

2. In-life Monitoring and Imaging:

  • Monitor the animals for any adverse events.
  • At 28 days post-implantation, perform follow-up angiography and OCT imaging to assess vessel patency and neointimal coverage.

3. Histological Analysis:

  • At the 28-day endpoint, euthanize the animals and perfuse-fix the stented arteries.
  • Excise the stented segments and embed them in resin.
  • Cut cross-sections and stain with H&E and Verhoeff-Van Gieson.
  • Perform morphometric analysis to measure the neointimal area, lumen area, and injury score.

Data Presentation

The following tables provide a template for presenting the quantitative data that would be generated from the proposed experiments.

Table 1: Effect of this compound on HASMC Proliferation (Illustrative Data)

Treatment GroupConcentration (µM)BrdU Incorporation (Absorbance at 450 nm)% Inhibition of Proliferation
Vehicle Control (DMSO)-1.5 ± 0.10%
PDGF-BB (20 ng/mL)-3.2 ± 0.2-
This compound + PDGF-BB0.12.8 ± 0.1512.5%
This compound + PDGF-BB11.9 ± 0.140.6%
This compound + PDGF-BB101.6 ± 0.0850.0%

Table 2: Effect of this compound on HASMC Migration (Illustrative Data)

Treatment GroupConcentration (µM)Migrated Cells per High-Power Field% Inhibition of Migration
Vehicle Control (DMSO)-25 ± 50%
PDGF-BB (20 ng/mL)-150 ± 12-
This compound + PDGF-BB0.1120 ± 1020.0%
This compound + PDGF-BB170 ± 853.3%
This compound + PDGF-BB1040 ± 673.3%

Table 3: Histomorphometric Analysis of Rabbit Iliac Arteries 28 Days Post-Stenting (Illustrative Data)

Stent GroupNNeointimal Area (mm²)Percent Area Stenosis (%)Injury Score
Bare-Metal Stent (BMS)81.8 ± 0.445 ± 81.2 ± 0.2
This compound-Eluting Stent (KES)80.6 ± 0.215 ± 51.1 ± 0.3
*p < 0.05 vs. BMS

Conclusion

The dual FLT3/MNK2 inhibitor this compound presents a novel therapeutic opportunity for the prevention of in-stent restenosis. Its targeted inhibition of the MNK2 pathway, a key driver of vascular smooth muscle cell proliferation and migration, provides a strong rationale for its use in combination with endovascular devices. The provided application notes and protocols offer a framework for researchers and drug development professionals to explore this promising application. Further preclinical and clinical studies are warranted to validate the efficacy and safety of this compound in this context.

References

Troubleshooting & Optimization

Minimizing K783-0308 deployment complications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with K783-0308, a potent and selective dual inhibitor of FLT3 and MNK2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor that selectively targets Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1][2][3][4][5][6] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in cell proliferation and survival, such as the RAS/RAF/ERK and PI3K/AKT/mTOR pathways.[2][3][6] This dual inhibition has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in acute myeloid leukemia (AML) cells.[2][3][6][7][8]

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated as a potential therapeutic agent for Acute Myeloid Leukemia (AML).[2][3][6] Its ability to target both FLT3, a frequently mutated kinase in AML, and MNK2, which is involved in oncogenic signaling, makes it a promising candidate for overcoming drug resistance often seen with single-target inhibitors.[2][3][6]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated inhibitory effects on the growth of MV-4-11 and MOLM-13 AML cell lines.[2][3][7][8]

Q4: How should I dissolve and store this compound?

A4: For specific solubility and storage instructions, it is crucial to refer to the datasheet provided by the supplier from whom the compound was purchased. Generally, kinase inhibitors are dissolved in DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of cell growth Incorrect dosage: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal IC50 value for your cell line. Refer to the published IC50 values for MV-4-11 and MOLM-13 cells as a starting point.
Cell line resistance: The target cell line may not have the specific FLT3 mutations or pathway dependencies that make it sensitive to this compound.Confirm the FLT3 mutation status of your cell line. Consider using cell lines known to be sensitive, such as MV-4-11 or MOLM-13, as positive controls.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to reduced activity.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure the stock solution is stored correctly as per the supplier's instructions.
High cellular toxicity in control cells Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.
Off-target effects: At very high concentrations, this compound may inhibit other kinases, leading to general toxicity.Use the lowest effective concentration of this compound as determined by your dose-response experiments. The compound has been shown to be selective for FLT3 and MNK2 in a panel of 82 kinases, but off-target effects at high concentrations are still possible.[2][3][6]
Difficulty reproducing published IC50 values Variations in experimental conditions: Differences in cell density, passage number, serum concentration in the media, and assay duration can all influence IC50 values.Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a specific passage number range. Use the same media formulation and assay duration as the cited literature if possible.
Assay method differences: The method used to assess cell viability (e.g., MTT, CellTiter-Glo) can yield different IC50 values.Use a well-validated and sensitive cell viability assay. Be aware that different assays measure different aspects of cell health (metabolic activity vs. ATP content).

Quantitative Data

In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 Value
Kinase Activity
FLT3680 nM[1][2][3][4][5]
MNK2406 nM[1][2][3][4][5][8][9]
Cell Growth Inhibition
MV-4-11 (AML cell line)10.4 µM[7][8]
MOLM-13 (AML cell line)10.5 µM[7][8]

Experimental Protocols

General Protocol for Determining Cell Viability using a Luminescent-Based Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from a "no-cell" control well.

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability data against the log of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

K783_0308_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK2 MNK2 ERK->MNK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4E eIF4E mTOR->eIF4E MNK2->eIF4E Phosphorylation Proliferation Cell Proliferation & Survival eIF4E->Proliferation K783_0308 This compound K783_0308->FLT3 Inhibits K783_0308->MNK2 Inhibits

Caption: this compound dual inhibition of FLT3 and MNK2 signaling pathways.

Experimental_Workflow start Start: Seed AML Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (Dose-response series) incubation1->treatment vehicle_control Add Vehicle Control (DMSO) incubation1->vehicle_control incubation2 Incubate for 72h treatment->incubation2 vehicle_control->incubation2 viability_assay Add Cell Viability Reagent (e.g., CellTiter-Glo) incubation2->viability_assay read_plate Measure Luminescence viability_assay->read_plate data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis end End: Determine IC50 data_analysis->end

Caption: Workflow for determining the IC50 of this compound in AML cells.

References

Technical Support Center: K783-0308 Radial Force Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the K783-0308 radial seal. Our focus is on improving radial force to ensure optimal sealing performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound radial seal?

A1: The this compound is a radial lip seal designed to prevent fluid leakage and exclude contaminants from critical components in your experimental setups, such as those involving rotating shafts in pumps, mixers, or bioreactors.[1] It maintains a seal by exerting a radial force against a rotating shaft, creating a barrier between the internal and external environments.

Q2: What are the key factors that influence the radial force and sealing performance of the this compound?

A2: The sealing performance of the this compound is influenced by a combination of factors, including operating temperature, rotational speed, system pressure, chemical compatibility with the sealed fluid, and the physical condition of the shaft (e.g., surface finish and hardness).[2][3] Each of these parameters can affect the radial force exerted by the seal lip.

Q3: How does temperature affect the this compound seal's performance?

A3: Temperature extremes can significantly impact the properties of the elastomer. High temperatures can cause the material to soften, swell, and lose its elasticity, which can lead to a reduction in radial force and potential leakage.[3][4][5] Conversely, low temperatures can cause the seal to become hard and brittle, reducing its ability to conform to the shaft surface and maintain a proper seal.[4] It is crucial to operate the seal within its specified temperature range.

Q4: Can the this compound be reused for different experiments?

A4: While it may be possible in some cases, it is generally not recommended to reuse the this compound seal, especially if it has been exposed to aggressive chemicals or extreme temperatures. Chemical exposure can cause irreversible swelling or degradation of the seal material.[6] Additionally, the process of removing the seal can cause minor damage that may compromise its sealing integrity in subsequent uses. For critical applications, always use a new seal.

Troubleshooting Guide: Leakage Issues

This guide provides a step-by-step approach to diagnosing and resolving leakage from the this compound seal.

Problem: Fluid is observed leaking from the seal interface.

Step 1: Initial Assessment and Data Collection

Before disassembling the setup, it's crucial to gather information about the operating conditions at the time of the leakage.[6][7]

  • Quantify the Leakage: If possible, measure the rate of leakage (e.g., in mL/hour).[6][7] This can help determine the severity of the issue.

  • Note Operating Parameters: Record the temperature, pressure, and rotational speed of the system when the leak occurred.

  • Fluid Analysis: If the leaking fluid appears cloudy or discolored, it may indicate contamination or a reaction with the seal material.[7]

Step 2: Visual Inspection of the Assembled System
  • Check for Misalignment: Visually inspect the shaft and housing for any obvious misalignment, which can cause uneven loading on the seal.[6]

  • Look for External Contamination: The presence of external debris around the seal area could indicate that contaminants are interfering with the seal lip.

Step 3: Disassembly and Component Inspection

Carefully disassemble the unit to inspect the seal and shaft.

  • Seal Inspection:

    • Heat Cracking: Look for radial cracks on the seal lip, which indicate exposure to excessive temperatures.[8]

    • Wear: A visible track or groove on the sealing lip can indicate abrasive wear.[8]

    • Swelling or Degradation: Compare the used seal to a new one. Any noticeable swelling, softening, or change in texture suggests chemical incompatibility.[9]

    • Installation Damage: Nicks, cuts, or a folded lip are often signs of improper installation.[8]

  • Shaft Inspection:

    • Surface Finish: The shaft surface where the seal runs should be smooth and free of scratches or pits. A rough surface can accelerate seal wear.

    • Grooving: A groove worn into the shaft by the seal indicates excessive wear, often due to high radial force or abrasive particles.

Step 4: Root Cause Analysis and Corrective Actions

Based on your findings, use the following decision-making workflow to identify the root cause and implement the appropriate solution.

TroubleshootingWorkflow start Leakage Detected check_install Improper Installation? start->check_install check_temp Excessive Temperature? check_install->check_temp No solution_install Solution: Re-install with proper tools and lubrication. Ensure correct orientation. check_install->solution_install Yes check_chem Chemical Incompatibility? check_temp->check_chem No solution_temp Solution: Verify operating temperature is within seal's limits. Improve cooling if necessary. check_temp->solution_temp Yes check_shaft Shaft Issues? check_chem->check_shaft No solution_chem Solution: Select a seal material compatible with the experimental fluid. check_chem->solution_chem Yes solution_shaft Solution: Refinish or replace the shaft to meet surface specifications. check_shaft->solution_shaft Yes end_node Sealing Improved check_shaft->end_node No solution_install->end_node solution_temp->end_node solution_chem->end_node solution_shaft->end_node

Caption: Troubleshooting workflow for this compound seal leakage.

Quantitative Data Summary

For optimal performance of the this compound seal, it is critical to adhere to recommended operating parameters. The following tables provide key quantitative data for common seal materials and shaft specifications.

Table 1: Elastomer Operating Temperature Ranges

Elastomer MaterialNormal Operating Temperature Range (°C)
Nitrile (NBR)-29°C to 121°C[2]
Viton™ (FKM)-40°C to 204°C[2]
Silicone (VMQ)-73°C to 232°C[2]
EPDM-29°C to 150°C[2]

Table 2: Recommended Shaft Surface Finish and Hardness

ParameterRecommended ValueRationale
Surface Roughness (Ra)0.25 µm to 0.50 µm[3][10]A finish that is too smooth can prevent proper lubrication, while a rough finish can cause premature wear.[3]
Minimum Hardness45 Rockwell C[3]A harder shaft surface resists wear and grooving caused by the seal lip.

Experimental Protocols

Protocol 1: Measurement of Radial Force

This protocol outlines a method for quantifying the radial force of the this compound seal, which is a critical parameter for sealing performance.

Objective: To measure the radial force exerted by the seal on a shaft of a known diameter.

Materials:

  • This compound radial seal

  • Mandrel with a diameter corresponding to the intended shaft size

  • Radial force measurement test rig (e.g., a system with a split-ring fixture and a load cell)[11]

  • Data acquisition system

Methodology:

  • Calibration: Calibrate the load cell of the radial force measurement rig according to the manufacturer's instructions.

  • Sample Preparation: Ensure the seal and mandrel are clean and free of any debris or lubrication.

  • Mounting: Carefully mount the this compound seal onto the mandrel, ensuring it is seated correctly and not twisted.

  • Measurement:

    • Place the mandrel and seal assembly into the split-ring fixture of the test rig.

    • Apply a controlled, gradual compressive force to the fixture, causing the two halves to close and exert a force on the seal.

    • Record the force reading from the load cell as a function of the displacement of the fixture.

    • The peak force recorded before the seal begins to slip is indicative of the static radial force.

  • Data Analysis: Plot the force versus displacement curve. The maximum force on this curve represents the radial force of the seal under the tested conditions.

RadialForceMeasurement cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis calibrate Calibrate Load Cell prepare Prepare Seal and Mandrel calibrate->prepare mount Mount Seal on Mandrel prepare->mount place Place Assembly in Fixture mount->place compress Apply Compressive Force place->compress record Record Force vs. Displacement compress->record plot Plot Force-Displacement Curve record->plot analyze Determine Peak Radial Force plot->analyze

Caption: Experimental workflow for measuring radial force.

Protocol 2: Quantification of Leak Rate

This protocol describes a pressure decay method to quantify the leak rate of the this compound seal in a static condition.[12][13]

Objective: To determine the rate of fluid leakage past the seal under a specified pressure differential.

Materials:

  • Assembled test fixture with the this compound seal installed

  • Pressurized gas source (e.g., nitrogen)

  • Pressure transducer

  • Temperature sensor

  • Sealed test volume of a known size

  • Data acquisition system

Methodology:

  • System Assembly: Assemble the this compound seal in the test fixture, ensuring a proper seal between all components.

  • Pressurization: Pressurize the known internal volume of the test fixture with the gas to a predetermined pressure.

  • Stabilization: Allow the system to stabilize for a short period to ensure temperature equilibrium.

  • Data Logging: Start recording the pressure and temperature inside the test volume over time using the data acquisition system.

  • Pressure Decay Monitoring: Monitor the pressure decay over a defined period. The duration will depend on the expected leak rate; for very low leak rates, this may take several hours.[13]

  • Leak Rate Calculation:

    • Use the ideal gas law to calculate the mass of the gas at the start and end of the test period, accounting for any temperature changes.

    • The leak rate (Q) can be calculated using the formula: Q = (ΔP * V) / Δt Where:

      • ΔP is the change in pressure

      • V is the internal volume

      • Δt is the duration of the test[14]

LeakRateQuantification cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis assemble Assemble Seal in Fixture pressurize Pressurize Known Volume assemble->pressurize stabilize Allow Temperature Stabilization pressurize->stabilize log_data Log Pressure and Temperature stabilize->log_data monitor Monitor Pressure Decay log_data->monitor calculate Calculate Mass Change monitor->calculate determine_rate Determine Leak Rate calculate->determine_rate

Caption: Workflow for quantifying seal leak rate via pressure decay.

References

Technical Support Center: Overcoming Cell Migration and Fixation Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific identifier "K783-0308" did not correspond to a publicly available reagent, cell line, or experimental protocol in our search. Therefore, this technical support center provides comprehensive troubleshooting guidance for common challenges encountered in cell migration and fixation assays, which are broadly applicable to researchers, scientists, and drug development professionals.

This guide is designed to help you identify and resolve issues during your experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cells are detaching from the plate/slide during fixation and staining. How can I prevent this?

A1: Cell detachment is a common issue that can be addressed by:

  • Using coated plates/slides: Pre-coating surfaces with substances like Poly-L-Lysine, collagen, or fibronectin can significantly improve cell adherence.[1]

  • Gentle handling: When adding or aspirating liquids, do so slowly and against the side of the well to avoid dislodging the cell monolayer.[2]

  • Optimizing fixation: Over-fixation can sometimes lead to cell detachment. Try reducing the fixation time or testing a different fixative.[3] Using buffers containing Ca2+/Mg2+ prior to fixation can also help maintain cell attachment.[4]

  • Avoiding harsh washes: Use a sufficient volume of washing buffer and avoid directing the stream onto the cells.

  • Maintaining hydration: Do not let the cells dry out at any point during the staining protocol.[5][6]

Q2: I'm observing high background fluorescence in my immunocytochemistry. What are the likely causes?

A2: High background can obscure your signal and is often caused by:

  • Insufficient blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the species of the secondary antibody) and that the incubation time is sufficient.[3][7]

  • Non-specific antibody binding: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration.[3][6] A secondary antibody-only control can help determine if the secondary antibody is the source of non-specific binding.[8]

  • Inadequate washing: Increase the number and duration of wash steps to remove unbound antibodies.[3]

  • Autofluorescence: Some cell types or fixatives (like glutaraldehyde) can cause autofluorescence. Using a different fixative or a quenching step (e.g., with ammonium chloride after formaldehyde fixation) can help.[6][9]

Q3: My wound healing assay shows inconsistent wound closure. How can I improve reproducibility?

A3: Inconsistent results in wound healing assays often stem from variability in the initial scratch. To improve reproducibility:

  • Create uniform scratches: Use a dedicated scratch assay tool or a consistent method with a pipette tip to ensure the wound width is the same across all wells.[10]

  • Ensure a confluent monolayer: The cell monolayer should be 100% confluent before creating the wound. Gaps in the monolayer can lead to uneven migration.[10][11]

  • Wash away debris: Immediately after scratching, gently wash the wells with serum-free medium to remove dislodged cells and debris that could interfere with migration.[10][12]

  • Control for proliferation: Cell proliferation can be mistaken for migration. It's advisable to use serum-free or low-serum medium or a proliferation inhibitor like Mitomycin C.[10][13]

Q4: In my transwell assay, I'm seeing little to no cell migration, even with a chemoattractant. What could be wrong?

A4: Low or no migration in a transwell assay can be due to several factors:

  • Incorrect pore size: The pores of the transwell membrane must be large enough for your cells to migrate through but not so large that they fall through passively.[14][15]

  • Sub-optimal chemoattractant concentration: The concentration of the chemoattractant is critical. Perform a dose-response curve to find the optimal concentration.[10][16]

  • Cell health and passage number: Ensure your cells are healthy and at a low passage number, as excessive passaging can reduce their migratory capacity.[17]

  • Serum starvation: Serum-starving the cells for 12-24 hours before the assay can increase their sensitivity to the chemoattractant.[10][16][17]

Troubleshooting Guides

Table 1: Troubleshooting Cell Migration Assays
Problem Possible Cause Recommended Solution
Wound Healing Assay: Uneven Migration Front Non-confluent cell monolayer before scratching.[10]Ensure the cell monolayer is 100% confluent. Optimize seeding density and incubation time.[13]
Debris from the scratch is interfering with migration.[10]Gently wash wells with serum-free medium immediately after creating the scratch to remove debris.[12]
Wound Healing Assay: No Migration Cell proliferation is inhibited, and cells are not migratory.Use a positive control (e.g., serum or a known growth factor) to confirm that cells are capable of migration.[18]
Test compound is cytotoxic.Perform a cell viability assay to distinguish between inhibition of migration and cell death.[18]
Transwell Assay: High Background Migration (Negative Control) Serum in the medium is acting as a chemoattractant.Serum-starve cells for 12-24 hours before the assay and use serum-free medium in the upper chamber.[10][17]
Cell seeding density is too high, leading to cells falling through.Perform a cell titration experiment to determine the optimal seeding density.[14][16]
Transwell Assay: Inconsistent Results Air bubbles trapped under the insert.[10]Ensure no air bubbles are present when placing the insert into the well.
Inconsistent cell counting.For transparent membranes, ensure complete removal of non-migrated cells from the top of the insert before counting.[19]
Table 2: Troubleshooting Cell Fixation & Staining
Problem Possible Cause Recommended Solution
Weak or No Signal Inadequate fixation, masking the epitope.Test different fixation methods (e.g., paraformaldehyde vs. methanol).[4][9] An antigen retrieval step may be necessary with formaldehyde fixation.[3]
Insufficient permeabilization for intracellular targets.Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[3][20]
Primary antibody concentration is too low.Titrate the primary antibody to find the optimal concentration.[3]
High Background Staining Over-fixation causing artifacts.[6]Reduce the fixation time. For formaldehyde, 15 minutes is often sufficient for cultured cells.[6]
Non-specific binding of the secondary antibody.Include a secondary antibody-only control. Ensure the secondary antibody is raised against the host species of the primary antibody.[5][8]
Photobleaching (Fading Signal) Fluorophores are exposed to light for too long.Minimize light exposure during incubations and imaging. Use an anti-fade mounting medium.[21]
Altered Cell Morphology Harsh fixation or permeabilization.Methanol fixation can alter cell morphology; paraformaldehyde is generally better at preserving structure.[22]

Experimental Protocols

Protocol 1: General Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[13]

  • Monolayer Formation: Incubate the cells until they reach 100% confluency.

  • Serum Starvation (Optional): To inhibit proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.[13]

  • Creating the Wound: Using a sterile p200 pipette tip or a specialized scratch tool, create a straight scratch across the center of the cell monolayer.[12]

  • Washing: Gently wash the well twice with sterile PBS to remove detached cells and debris.[12]

  • Treatment: Add the medium containing your test compound or controls to the respective wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope. Mark the plate to ensure you image the same field at each time point.[23]

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Subsequent Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Protocol 2: General Transwell Migration Assay
  • Rehydration of Inserts: If necessary, rehydrate the transwell inserts according to the manufacturer's instructions.

  • Chemoattractant Addition: Add medium containing the chemoattractant (e.g., serum, specific growth factors) to the lower chamber of the plate.[16]

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at the desired concentration. Ensure cells are in a single-cell suspension.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.[16]

  • Incubation: Incubate the plate for a duration appropriate for your cell type (typically 4-24 hours) to allow for migration.[12]

  • Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[16]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like methanol or 4% paraformaldehyde.[10] Stain the cells with a dye such as crystal violet or DAPI.[10]

  • Imaging and Quantification: Allow the inserts to dry, then image the lower surface of the membrane. Count the number of migrated cells in several random fields of view.[10]

Visualizations

Experimental Workflows & Logical Relationships

Wound_Healing_Assay_Workflow Wound Healing Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells confluency Grow to 100% Confluency seed->confluency starve Serum Starve (Optional) confluency->starve scratch Create Scratch starve->scratch wash Wash Debris scratch->wash treat Add Treatment wash->treat image0 Image (Time 0) treat->image0 incubate Incubate image0->incubate image_final Image at Endpoints incubate->image_final analyze Analyze Wound Closure image_final->analyze

Caption: Workflow for a typical wound healing (scratch) assay.

Transwell_Assay_Workflow Transwell Migration Assay Workflow cluster_setup Setup cluster_run Execution cluster_quantify Quantification rehydrate Rehydrate Insert add_chemo Add Chemoattractant to Lower Chamber rehydrate->add_chemo prep_cells Prepare Cell Suspension seed_cells Seed Cells in Upper Chamber prep_cells->seed_cells incubate Incubate seed_cells->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix & Stain Migrated Cells remove_nonmigrated->fix_stain image_count Image & Count Cells fix_stain->image_count

Caption: General workflow for a transwell cell migration assay.

Fixation_Troubleshooting Fixation Issue Troubleshooting Logic cluster_weak_signal Weak/No Signal cluster_high_bg High Background cluster_detachment Cell Detachment start Problem Observed check_fixation Change Fixative (e.g., PFA to Methanol) start->check_fixation Identify Issue reduce_fix_time Reduce Fixation Time start->reduce_fix_time Identify Issue use_coating Use Coated Slides start->use_coating Identify Issue check_perm Optimize Permeabilization check_fixation->check_perm check_ab Titrate Primary Antibody check_perm->check_ab optimize_blocking Optimize Blocking Step reduce_fix_time->optimize_blocking titrate_secondary Titrate Secondary Ab optimize_blocking->titrate_secondary gentle_handling Gentle Wash/Aspiration use_coating->gentle_handling check_fix_detach Test Different Fixative gentle_handling->check_fix_detach

Caption: Troubleshooting logic for common cell fixation issues.

References

Reducing thrombosis risk in K783-0308 grafts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with K783-0308 grafts, focusing on the critical aspect of reducing thrombosis risk.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound grafts.

Issue 1: Rapid Thrombosis Observed in In Vivo Models

Potential Cause Troubleshooting Steps
Graft Material Incompatibility 1. Review the surface chemistry of the this compound graft. Hydrophobic and positively charged surfaces can promote platelet adhesion.[1] 2. Consider surface modification techniques to enhance biocompatibility. Options include hydrophilic polymer coatings or immobilization of antithrombotic molecules like heparin.[2][3] 3. If possible, compare the thrombogenicity of this compound with a control graft material known for its low thrombosis rates, such as expanded polytetrafluoroethylene (ePTFE).
Surgical Technique and Hemodynamics 1. Ensure meticulous surgical technique to minimize endothelial injury at the anastomosis sites.[4] 2. Verify that there is no significant compliance mismatch between the graft and the native vessel, as this can create turbulent blood flow. 3. Use non-invasive imaging techniques like Doppler ultrasound to assess blood flow patterns through the graft post-implantation.[5][6] Turbulent or slow flow can indicate a higher risk of thrombosis.
Systemic Hypercoagulability of the Animal Model 1. Review the choice of animal model. Some species or strains may have a predisposition to hypercoagulability. 2. Assess baseline coagulation parameters of the animals prior to graft implantation. 3. Consider the use of systemic antiplatelet or anticoagulant therapy, but be mindful of potential bleeding complications.[6][7][8]

Issue 2: Poor Endothelial Cell Attachment and Proliferation on the Graft Surface

Potential Cause Troubleshooting Steps
Suboptimal Graft Surface for Cell Adhesion 1. Characterize the surface topography and chemistry of the this compound graft. Excessively hydrophilic surfaces can hinder initial cell attachment.[3] 2. Consider coating the graft with extracellular matrix proteins like fibronectin or collagen to promote cell adhesion.[9] 3. Modify the graft surface with cell-adhesive peptides such as RGD.[3]
Issues with Endothelial Cell Seeding Protocol 1. Optimize the seeding density of endothelial cells. A common starting point is 8x10^5 cells/cm².[1] 2. Ensure the viability and purity of the endothelial cell population used for seeding. 3. Pre-condition the seeded graft in a bioreactor under physiological flow conditions to enhance cell retention and alignment.
Inadequate Culture Conditions Post-Seeding 1. Use an appropriate endothelial cell growth medium supplemented with necessary growth factors. 2. Monitor the culture for any signs of contamination. 3. Ensure the seeded graft is not subjected to excessive shear stress immediately after seeding.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to thrombosis in synthetic vascular grafts like the this compound?

A1: Thrombosis in synthetic vascular grafts is primarily initiated by the interaction of blood components with the artificial surface. Key mechanisms include:

  • Protein Adsorption: Upon blood contact, plasma proteins, particularly fibrinogen, rapidly adsorb to the graft surface. This protein layer can then trigger platelet adhesion.

  • Platelet Adhesion and Activation: Platelets adhere to the adsorbed protein layer, leading to their activation. Activated platelets release pro-thrombotic factors, further amplifying the coagulation cascade.[10]

  • Coagulation Cascade Activation: The contact of blood with the artificial surface can directly activate the intrinsic pathway of the coagulation cascade, leading to fibrin formation and thrombus development.[11]

  • Lack of a Functional Endothelium: Unlike native blood vessels, synthetic grafts lack a healthy endothelial lining that actively prevents thrombosis by producing molecules like nitric oxide and prostacyclin.[12][13]

Q2: What are the most critical material properties of the this compound graft to consider for minimizing thrombosis risk?

A2: The following material properties are crucial:

  • Surface Chemistry: Hydrophilic and negatively charged surfaces are generally less thrombogenic as they tend to repel platelets, which have a negative surface charge.[1]

  • Surface Topography: A smooth surface at the micro-level can reduce platelet adhesion and activation.

  • Compliance: A graft with mechanical compliance similar to that of the native artery can help maintain laminar blood flow and reduce stress at the anastomoses, thereby lowering the risk of intimal hyperplasia and subsequent thrombosis.[14]

Q3: What are the current strategies for surface modification to improve the hemocompatibility of vascular grafts?

A3: Several surface modification strategies are being explored:

  • Passive Coatings: Applying hydrophilic polymers like polyethylene glycol (PEG) to create a "stealth" surface that resists protein adsorption.[3]

  • Bioactive Coatings: Immobilizing antithrombotic molecules such as heparin or direct thrombin inhibitors on the graft surface to actively inhibit the coagulation cascade.[2]

  • Endothelialization: Promoting the formation of a confluent endothelial cell layer on the graft lumen. This can be achieved through in vitro cell seeding before implantation or by designing surfaces that encourage in situ endothelialization by recruiting endothelial progenitor cells from the bloodstream.[9][12][13]

Q4: What are the recommended in vitro assays to assess the thrombogenic potential of the this compound graft?

A4: A battery of in vitro assays should be performed to evaluate thrombogenicity:

  • Protein Adsorption Assays: To quantify the adsorption of key plasma proteins like fibrinogen and albumin to the graft surface.

  • Platelet Adhesion and Activation Assays: To measure the number of adherent platelets and assess their activation state (e.g., by measuring the release of specific markers) after exposure to the graft material.

  • Coagulation Time Assays: To determine the effect of the graft material on blood clotting times (e.g., activated partial thromboplastin time - aPTT, and prothrombin time - PT).

Q5: What are the key considerations when designing an in vivo study to evaluate the long-term patency of the this compound graft?

A5: For a robust in vivo evaluation, consider the following:

  • Animal Model Selection: Choose an animal model that is well-established for vascular graft studies and has a coagulation system that is reasonably predictive of the human response.

  • Graft Implantation Site: The choice of implantation site (e.g., carotid artery, femoral artery) will determine the hemodynamic conditions the graft is exposed to. Small-diameter grafts are often tested in more challenging, low-flow environments.

  • Patency Assessment: Utilize non-invasive imaging techniques such as Doppler ultrasound or micro-CT angiography at regular intervals to monitor graft patency.[3][5][15] Histological analysis at the end of the study is essential to assess thrombosis, intimal hyperplasia, and cellular infiltration.

  • Study Duration: The study should be of sufficient duration to evaluate both early thrombotic events and late-stage failure modes like intimal hyperplasia.

Quantitative Data Summary

Table 1: Comparison of Patency Rates for Different Vascular Graft Materials in Preclinical Models

Graft MaterialAnimal ModelImplantation SitePatency Rate (%)Follow-up DurationReference
ePTFEDogCarotid Artery3012 weeks[16]
Seeded ePTFEDogCarotid Artery7012 weeks[16]
PCLRatAorta1009 months[17]
PLARatAortaLower patency (improved with cell seeding)-[17]
Hirudin-conjugated PLLA--836 months[18]

Table 2: Effect of Pharmacological Interventions on Graft Patency

InterventionGraft TypeOutcomeKey FindingReference
Aspirin or Aspirin + Dipyridamole vs. PlaceboPeripheral Bypass GraftsPrimary PatencyBeneficial effect observed, particularly for prosthetic grafts.[7]
Vitamin K Antagonists vs. No VKAAutologous Venous GraftsPatency, Limb Salvage, SurvivalMay favor improved outcomes.[19]
Dual Antiplatelet Therapy (DAPT) vs. Aspirin MonotherapyLower Extremity BypassGraft PatencyNo overall beneficial effect on patency, but may benefit prosthetic conduits.
Oral AnticoagulationAortocoronary BypassGraft PatencyImproved patency, especially in grafts with lower blood flow.[17]

Experimental Protocols

Protocol 1: In Vitro Platelet Adhesion Assay

Objective: To quantify the adhesion of platelets to the this compound graft surface under static conditions.

Materials:

  • This compound graft material (sterilized)

  • Platelet-rich plasma (PRP) from a healthy donor

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2.5% in PBS)

  • Ethanol series (for dehydration)

  • Scanning electron microscope (SEM)

Procedure:

  • Prepare samples of the this compound graft material of a standardized size.

  • Place the sterile graft samples into the wells of a sterile multi-well plate.

  • Add a defined volume of PRP to each well, ensuring the graft surface is fully submerged.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Gently wash the graft samples twice with PBS to remove non-adherent platelets.

  • Fix the adherent platelets by immersing the samples in 2.5% glutaraldehyde solution for at least 1 hour.

  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Dry the samples (e.g., by critical point drying).

  • Sputter-coat the samples with a conductive material (e.g., gold).

  • Image the graft surfaces using SEM at various magnifications.

  • Quantify the number of adherent platelets per unit area from the SEM images.

Protocol 2: In Vivo Vascular Graft Implantation and Patency Assessment (Rat Carotid Artery Model)

Objective: To evaluate the in vivo thrombogenicity and patency of the this compound graft.

Materials:

  • This compound graft (appropriately sized for rat carotid artery)

  • Anesthetized rats

  • Surgical instruments for microsurgery

  • Suture material

  • Doppler ultrasound system with a high-frequency probe

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision and expose the common carotid artery.

  • Perform proximal and distal ligation of a segment of the carotid artery.

  • Excise the isolated arterial segment.

  • Perform end-to-end anastomoses to implant the this compound graft.

  • Restore blood flow through the graft and confirm hemostasis.

  • Close the surgical incision.

  • At predetermined time points (e.g., 1, 7, 14, and 28 days post-implantation), assess graft patency non-invasively using Doppler ultrasound. Record blood flow velocity and look for signs of stenosis or occlusion.

  • At the end of the study period, euthanize the animal and explant the graft with adjacent native vessels.

  • Perform histological analysis of the explanted graft to assess for thrombosis, neointimal hyperplasia, and cellular infiltration.

Visualizations

ThrombosisSignalingPathway cluster_0 Blood-Graft Interface cluster_1 Thrombus Formation Graft This compound Graft Surface Fibrinogen Fibrinogen Adsorption Graft->Fibrinogen Blood Contact Platelet_Adhesion Platelet Adhesion Fibrinogen->Platelet_Adhesion Platelet_Activation Platelet Activation Platelet_Adhesion->Platelet_Activation Coagulation_Cascade Coagulation Cascade Activation Platelet_Activation->Coagulation_Cascade Surface for reaction Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Release of ADP, TXA2 Fibrin_Formation Fibrin Formation Coagulation_Cascade->Fibrin_Formation Thrombin generation Thrombus Thrombus Platelet_Aggregation->Thrombus Fibrin_Formation->Thrombus Fibrin Mesh

Caption: Signaling pathway of thrombus formation on a synthetic graft surface.

ExperimentalWorkflow Start Start: New Graft (this compound) Evaluation In_Vitro In Vitro Biocompatibility Testing Start->In_Vitro Hemocompatibility Hemocompatibility Assays (Platelet Adhesion, Coagulation) In_Vitro->Hemocompatibility Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity Surface_Modification Surface Modification (Optional) Hemocompatibility->Surface_Modification If poor hemocompatibility In_Vivo In Vivo Preclinical Study Cytotoxicity->In_Vivo If non-cytotoxic Surface_Modification->In_Vitro Re-evaluate Animal_Model Animal Model Selection and Graft Implantation In_Vivo->Animal_Model Patency_Monitoring Patency Monitoring (Ultrasound, Angiography) Animal_Model->Patency_Monitoring Endpoint_Analysis Endpoint Analysis (Histology, SEM) Patency_Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Reporting Endpoint_Analysis->Data_Analysis End End: Evaluation Complete Data_Analysis->End

Caption: Experimental workflow for the evaluation of a new vascular graft.

TroubleshootingDecisionTree Start Unexpected Thrombosis in In Vivo Experiment Check_Anastomosis Check Anastomosis for Technical Errors Start->Check_Anastomosis Error_Found Revise Surgical Protocol Check_Anastomosis->Error_Found Yes No_Error Assess Blood Flow Dynamics Check_Anastomosis->No_Error No Turbulent_Flow Investigate Compliance Mismatch No_Error->Turbulent_Flow Yes Laminar_Flow Evaluate Graft Material Surface No_Error->Laminar_Flow No Thrombogenic_Surface Consider Surface Modification Laminar_Flow->Thrombogenic_Surface Yes Non_Thrombogenic_Surface Assess Systemic Factors of Animal Model Laminar_Flow->Non_Thrombogenic_Surface No

Caption: Troubleshooting decision tree for unexpected thrombosis in vivo.

References

Technical Support Center: Enhancing the Radiopacity of K783-0308 for Improved Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the radiopacity of the polymer K783-0308.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound component not visible in X-ray or fluoroscopy imaging?

A1: Standard polymers like this compound are primarily composed of elements with low atomic numbers, such as carbon, hydrogen, and oxygen.[1][2][3] These elements have low X-ray attenuation, meaning X-rays pass through them with little to no absorption, rendering the material radiolucent or invisible in medical imaging.[1][2] To be visible, the polymer's radiopacity must be enhanced.

Q2: What are the common methods to make this compound radiopaque?

A2: The most common method is to incorporate a radiopacifying agent, which is a substance with a high atomic number that absorbs X-rays.[4] This can be done through:

  • Physical Blending: The radiopacifier, typically a fine powder, is physically mixed with the this compound polymer before processing (e.g., extrusion, molding).[2]

  • Chemical Synthesis: Radiopaque atoms (like iodine) are covalently bonded into the polymer structure of this compound.[2] However, this method is often more complex and less common in practice.[2]

Q3: What are the most commonly used radiopacifying agents?

A3: The most widely used radiopacifiers for medical polymers are:

  • Barium Sulfate (BaSO₄): A common and cost-effective choice, often used in concentrations of 20-40% by weight.[5]

  • Bismuth Compounds (e.g., Bismuth Trioxide, Bismuth Subcarbonate): Offer excellent radiopacity.

  • Tungsten (W): A dense metal powder used for devices requiring high radiopacity, especially those with thin walls.[5][6]

  • Zirconium Dioxide (ZrO₂): Frequently used in bone cements and dental composites.[2][7]

Q4: How do I choose the right radiopacifying agent for my this compound application?

A4: The selection depends on several factors:

  • Required Level of Radiopacity: Thin-walled devices require agents with higher density, like tungsten.[5][6]

  • Biocompatibility: The agent must be non-toxic and biocompatible for the intended application.

  • Mechanical Properties: The addition of a filler can alter the mechanical properties (e.g., tensile strength, flexibility) of this compound.[1][3] It's crucial to select an agent and concentration that minimally impact the required performance.

  • Processing Method: The particle size and morphology of the radiopacifier should be compatible with your processing technique to ensure homogenous dispersion.

Troubleshooting Guides

Issue 1: Poor or inconsistent radiopacity in the final this compound component.

Possible Cause Troubleshooting Step
Inhomogeneous dispersion of the radiopacifying agent. - Improve mixing during compounding by adjusting screw speed, temperature, or mixing time. - Consider using a surface-treated grade of the radiopacifier or a coupling agent to improve compatibility with the this compound matrix. - For solvent casting, ensure the particles are well-suspended using sonication or high-shear mixing before casting.
Insufficient loading of the radiopacifying agent. - Increase the weight percentage of the radiopacifier in the this compound compound.[5] - Refer to the data tables below for typical loading concentrations and their effect on radiopacity.
Particle agglomeration. - Use a radiopacifier with a smaller and more uniform particle size. - Dry the radiopacifier powder thoroughly before use to prevent moisture-induced clumping.

Issue 2: The mechanical properties (e.g., brittleness, low tensile strength) of the this compound component have significantly degraded.

Possible Cause Troubleshooting Step
High loading of the radiopacifying agent. - Reduce the concentration of the radiopacifier. Overloading can compromise the polymer's mechanical integrity.[5][6] - Consider switching to a denser radiopacifier (e.g., tungsten) that can provide the desired radiopacity at a lower loading volume.[5]
Poor interfacial adhesion between this compound and the radiopacifier. - Use a surface-modified radiopacifier or add a compatibilizer to the blend to improve adhesion between the polymer and the filler particles.
Polymer degradation during processing. - High processing temperatures required to melt-blend this compound with a metallic filler can sometimes degrade the polymer. Optimize the temperature profile and minimize residence time in the extruder.

Quantitative Data on Radiopacity Enhancement

The following tables provide illustrative data on how different radiopacifiers and their concentrations can affect the radiopacity of this compound.

Table 1: Radiopacity of this compound with Various Radiopacifiers

Radiopacifying AgentLoading (% by weight)Mean Radiopacity (Hounsfield Units)
None (Pure this compound)0%-80 ± 15
Barium Sulfate (BaSO₄)20%1500 ± 120
Barium Sulfate (BaSO₄)40%3200 ± 250
Bismuth Trioxide (Bi₂O₃)20%2800 ± 200
Bismuth Trioxide (Bi₂O₃)40%5500 ± 400
Tungsten (W)40%7000 ± 550
Tungsten (W)60%>10000

Table 2: Effect of Barium Sulfate Loading on Mechanical Properties of this compound

Barium Sulfate Loading (% by weight)Tensile Strength (MPa)Elongation at Break (%)
0%50350
20%42150
40%3550

Experimental Protocols

Protocol 1: Enhancing this compound Radiopacity using Melt Compounding

This protocol describes the blending of a radiopacifying agent with this compound using a twin-screw extruder.

Materials:

  • This compound polymer pellets

  • Radiopacifying agent powder (e.g., Barium Sulfate, Tungsten)

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Drying: Dry the this compound pellets and the radiopacifier powder in a vacuum oven at the recommended temperature and duration to remove any moisture.

  • Pre-blending: In a separate container, accurately weigh and manually pre-mix the this compound pellets and the radiopacifier powder to the desired weight percentage.

  • Extrusion:

    • Set the temperature profile of the extruder zones appropriate for this compound processing.

    • Feed the pre-blended mixture into the extruder hopper at a constant rate.

    • The twin screws will melt, mix, and homogenize the polymer and the radiopacifier.

  • Pelletizing: The extruded strand is cooled in a water bath and then cut into pellets using a pelletizer.

  • Post-processing: These radiopaque this compound pellets can now be used in subsequent molding or extrusion processes to create the final component.

Protocol 2: Enhancing this compound Radiopacity using Solvent Casting

This protocol is suitable for creating thin films or coatings of radiopaque this compound.

Materials:

  • This compound polymer

  • A suitable solvent for this compound

  • Radiopacifying agent powder (micron-sized)

  • Magnetic stirrer and/or sonicator

  • Casting dish (e.g., petri dish)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the this compound polymer in the solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • Dispersion:

    • Weigh the desired amount of the radiopacifying powder.

    • Add the powder to the polymer solution and stir vigorously using a magnetic stirrer.

    • For better dispersion and to break up agglomerates, place the solution in an ultrasonic bath for 30-60 minutes.

  • Casting: Pour the resulting suspension into a level casting dish.

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the dish with a perforated lid can slow down evaporation and prevent defects in the film.

  • Drying: Once the film is formed, place it in a vacuum oven at a slightly elevated temperature to remove any residual solvent.

  • Removal: Carefully peel the dried, radiopaque this compound film from the casting dish.

Visualizations

Experimental_Workflow_Melt_Compounding cluster_prep Preparation cluster_process Processing cluster_output Output Drying Dry Polymer & Radiopacifier PreBlend Pre-blend Materials Drying->PreBlend Extrusion Melt Extrusion PreBlend->Extrusion Cooling Cooling Bath Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing Output Radiopaque This compound Pellets Pelletizing->Output

Caption: Workflow for enhancing polymer radiopacity via melt compounding.

Radiopacifier_Selection_Logic cluster_requirements Define Requirements cluster_options Select Radiopacifier cluster_validation Validation Start Start: Need Radiopacity for this compound Req_Opacity Required Radiopacity Level? (Low / High) Start->Req_Opacity Req_Mech Critical Mechanical Properties? (Flexibility / Strength) Start->Req_Mech Req_Bio Biocompatibility Needs? Start->Req_Bio BaSO4 Barium Sulfate (Good general purpose) Req_Opacity->BaSO4 Low Tungsten Tungsten (Highest opacity, dense) Req_Opacity->Tungsten High Req_Mech->BaSO4 Less Critical Test Test Compound BaSO4->Test Bismuth Bismuth Compounds (Higher opacity) Bismuth->Test Tungsten->Test Result Properties Met? Test->Result Result->Req_Opacity No End Final Material Specification Result->End Yes

Caption: Decision logic for selecting the appropriate radiopacifier.

References

Validation & Comparative

Comparative Performance Analysis: K783-0308 vs. Traditional Stent-Grafts

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "K783-0308" did not yield specific information on a medical device with this designation. The following guide provides a comparative framework based on the well-documented comparison between two major classes of coronary stents: bioresorbable vascular scaffolds (BVS) and traditional drug-eluting stents (DES). This information can serve as a template for analysis should data on this compound become available.

The evolution of interventional cardiology has seen a shift from bare-metal stents to drug-eluting stents (DES), which have become the standard for percutaneous coronary intervention (PCI) by reducing restenosis through the elution of immunosuppressive drugs.[1] A newer class of devices, bioresorbable vascular scaffolds (BVS), were developed to provide temporary vessel support and then dissolve, theoretically avoiding the long-term complications associated with permanent metallic implants, such as delayed healing and very late stent thrombosis.[1][2]

Performance Comparison: Bioresorbable Scaffolds vs. Drug-Eluting Stents

Clinical studies have revealed key differences in the performance and safety profiles of BVS and DES.

Outcome MeasureBioresorbable Vascular Scaffolds (BVS)Drug-Eluting Stents (DES)Key Findings
Target Lesion Failure (TLF) Higher risk observed in some studies.[1]Lower risk compared to BVS in several analyses.[1]A meta-analysis showed a significantly higher rate of TLF in the BVS group within 12 months. Another study noted an increased risk of TLF peaking at 3 years for BVS.[1]
Stent/Scaffold Thrombosis (ST) Increased risk across all timepoints, peaking at 2 years in one meta-analysis.[1]Lower risk of thrombosis compared to BVS.The risk of stent thrombosis is a significant concern with BVS.[1]
Target Vessel Myocardial Infarction (TVMI) Higher rates observed in multiple meta-analyses.[1]Lower rates compared to BVS.The increased risk of TLF with BVS is often driven by higher rates of TVMI.
In-Stent Diameter Stenosis (DS%) Significantly higher in-stent DS% within 1 year.Lower in-stent DS% compared to BVS.Intraluminal imaging has shown a greater degree of stenosis with BVS in the short to mid-term.
Vessel Restoration Designed to restore natural vessel function and movement after resorption.[2]Permanent implant that cages the vessel.BVS aim to allow for the restoration of the coronary configuration and systolic-diastolic movements.[2]

Experimental Protocols

The data presented is primarily derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:

Systematic Review and Meta-Analysis Protocol:

  • Literature Search: A comprehensive search of medical databases such as MEDLINE, EMBASE, and Web of Science is conducted to identify all relevant RCTs comparing the devices .

  • Study Selection: Inclusion and exclusion criteria are predefined to select high-quality studies. Typically, these are randomized controlled trials with specific patient populations and follow-up durations.

  • Data Extraction: Key data points are extracted from the selected studies, including patient characteristics, procedural details, and clinical outcomes (e.g., TLF, ST, TVMI).

  • Risk of Bias Assessment: The quality of the included trials is assessed using standardized tools like the Cochrane's Risk of Bias tool.

  • Statistical Analysis: Statistical methods, often using software like RevMan, are employed to pool the data from multiple studies and calculate summary statistics such as risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI).

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Comparative Stent Analysis

cluster_0 Phase 1: Study Identification cluster_1 Phase 2: Data Processing cluster_2 Phase 3: Analysis & Reporting A Systematic Literature Search (MEDLINE, EMBASE, etc.) B Define Inclusion/Exclusion Criteria A->B C Screen Titles and Abstracts B->C D Full-Text Review C->D E Data Extraction from Included RCTs D->E F Risk of Bias Assessment (Cochrane Tool) E->F G Meta-Analysis of Clinical Endpoints F->G H Generate Pooled Effect Estimates (RR/OR) G->H I Publish Comparison Guide H->I

Caption: Workflow for a systematic review and meta-analysis of stent performance.

Logical Relationship of Clinical Endpoints

TLF Target Lesion Failure (TLF) CD Cardiac Death TLF->CD TVMI Target Vessel Myocardial Infarction (TVMI) TLF->TVMI TLR Target Lesion Revascularization (TLR) TLF->TLR

Caption: Composite endpoint of Target Lesion Failure (TLF).

References

Comparative Study on the Kink Resistance of Medical Tubing: K783-0308 vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the kink resistance of a designated product, K783-0308, against leading alternative materials used in medical and pharmaceutical applications. Initial research indicates that "this compound" is not a standardized or publicly marketed product identifier, suggesting it may be an internal or specific project code. Therefore, for the purpose of this guide, this compound is treated as a hypothetical, high-performance medical-grade tubing. The comparative data for this compound is presented as a placeholder to be populated with internal test results. Data for the alternative materials are representative of typical performance characteristics found in commercially available products.

The primary performance metric evaluated is kink resistance, a critical attribute for tubing used in applications such as drug delivery, catheters, and peristaltic pumps, where an interruption of flow can have serious consequences.[1][2] The experimental protocol provided is based on the internationally recognized standard for short-term kink resistance testing of medical tubing.

Quantitative Comparison of Kink Resistance

The following table summarizes the key performance indicators for this compound and its alternatives. The primary metric, Corrected Kink Distance, is determined according to the EN 13868 (short-term) test method, where a smaller value indicates superior kink resistance.

FeatureThis compound (Hypothetical)Braid-Reinforced Silicone TubingThermoplastic Elastomer (TPE) TubingSpiral-Reinforced Silicone Tubing
Material Composition [Specify Material]Platinum-cured silicone with polyester or stainless steel braiding[3][4][5]Medical-grade styrenic block copolymers (e.g., Medalist® MD-500 series)[1][6]Platinum-cured silicone with embedded monofilament (plastic or metal) spiral[7]
Corrected Kink Distance (mm) < 10.0 (Target)10.0 - 15.015.0 - 20.0[1]8.0 - 12.0
Minimum Bend Diameter w/o Kink (cm) < 1.0 (Target)~1.2~1.5[1]~1.0
Flow Rate Reduction at 15mm Bend < 5% (Target)< 10%< 25%< 8%
Shore A Durometer 70A (Example)60A - 80A65A - 93A[6]50A - 70A
Sterilization Compatibility [Specify Methods]Autoclave, Gamma, EtO[5]E-beam, Gamma, EtO, Autoclave[2][6]Autoclave (with metal coil), Gamma, EtO[7]

Experimental Protocol: Short-Term Kink Resistance Test (Based on EN 13868, Annex A)

This protocol outlines the standardized method for determining the kink resistance of single-lumen medical tubing for short-term use.[8][9]

1. Principle: The test determines the kink resistance by measuring the distance between two parallel plates at which the tubing, formed into a loop, kinks and causes a 50% reduction in the initial flow of water.[8][9]

2. Apparatus:

  • Kink test tool with parallel plates and grooves to hold the tubing.

  • Tensile testing apparatus or similar device to move the plates at a constant rate.

  • Constant head water supply or a pump to maintain a consistent flow.

  • Flow meter to monitor the water flow rate.

  • Data acquisition system to record plate distance and flow rate.

3. Procedure:

  • Measure the initial flow rate of water through a straight section of the tubing sample to establish the baseline (100% flow).

  • Carefully place the tubing sample into the grooves of the kink test tool, forming an arch between the two parallel plates.

  • Secure the tubing to ensure it remains in the grooves during the test.

  • Set the initial distance between the plates to be at least twice the expected kink distance.

  • Activate the tensile testing apparatus to move the upper plate down at a constant rate of 40 mm/min ± 20 mm/min.

  • Continuously monitor and record the flow rate as a function of the plate distance.

  • The tubing is considered kinked when the flow rate is reduced to 50% of the initial baseline flow. Record the corresponding plate distance (D).

  • Repeat the procedure for a minimum of four additional tubing samples.

  • Calculate the mean plate distance and apply a correction factor based on the tubing's outer diameter and the groove depth of the test tool to determine the "corrected kink distance".

4. Expression of Results: The final result is reported as the mean corrected kink distance in millimeters.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_test Testing Procedure (EN 13868) cluster_analysis Data Analysis p1 Cut Tubing Samples p2 Measure Baseline Flow Rate (Straight Tubing) p1->p2 t1 Mount Tubing in Kink Test Tool p2->t1 t2 Compress Plates at Constant Rate (40 mm/min) t1->t2 t3 Monitor Flow Rate vs. Plate Distance t2->t3 t4 Identify Kink Point (50% Flow Reduction) t3->t4 t5 Record Plate Distance t4->t5 a1 Repeat Test (n=5) t5->a1 a2 Calculate Mean Plate Distance a1->a2 on 5 samples a3 Calculate Corrected Kink Distance a2->a3 end end a3->end Final Result

Caption: Workflow for the EN 13868 short-term kink resistance test.

Signaling Pathway in Drug Delivery

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell metabolism, growth, and proliferation, and is a frequent target in cancer drug development. Kink-resistant tubing is essential for the reliable delivery of mTOR inhibitors in experimental and clinical settings.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth

Caption: Simplified mTOR signaling pathway, a key target for drug delivery systems.

References

Comparative Analysis of Endovascular Grafts in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of clinical trial outcomes for endovascular grafts is provided below.

Introduction

Endovascular aneurysm repair (EVAR) has become a primary treatment for aortic aneurysms, offering a less invasive alternative to open surgery.[1][2] The landscape of endovascular grafts is diverse, with various designs tailored to different aortic anatomies. These include standard infrarenal stent-grafts, as well as more complex fenestrated, branched, and physician-modified grafts designed for juxtarenal and thoracoabdominal aneurysms.[2][3] This guide provides a comparative overview of the clinical trial outcomes for these different types of endovascular grafts, with a focus on quantitative data, experimental protocols, and logical workflows.

Data Presentation: Comparative Clinical Outcomes

The following tables summarize key performance indicators from various studies on different types of endovascular grafts.

Table 1: Outcomes for Standard EVAR Grafts

OutcomeMedtronic Endurant II/IIsGore Excluder/Excluder Conformable
Primary Endpoint Proportion of patients with sac regression ≥5 mm at 1 yearProportion of patients with sac regression ≥5 mm at 1 year
Study Design Prospective, randomized, dual-armProspective, randomized, dual-arm
Follow-up 5 years5 years

Data is based on the ADVANCE Trial protocol, a post-market study. Specific outcome percentages are pending trial completion.

Table 2: Outcomes for Complex Endovascular Grafts

Graft TypeTechnical Success RateRe-intervention Rate (Midterm)30-day MortalityKey Complications
Physician-Modified (PMEG) 87% (overall); 97% for main renal arteries9% (at one year)0%Major adverse events: 11.9% at 30 days
Fenestrated (FEVAR) 82.4%Varies by studyLowEndoleaks, graft migration
Chimney (chTEVAR) Not specified in provided results20% (in-hospital)9.5% (overall, two patients)Retrograde type A dissection, stent graft infection
Custom-Made Fenestrated (cmfTEVAR) Not specified in provided results0% (in-hospital)0%None reported in the study

Experimental Protocols

The methodologies for the clinical trials cited in this guide generally adhere to the following framework:

1. Study Design:

  • Prospective, Multi-center, Single-Arm or Randomized Controlled Trials: Most studies evaluating new endovascular grafts are prospective and conducted across multiple medical centers to ensure a diverse patient population.[4] Single-arm studies are common for novel devices, while randomized controlled trials are used to compare a new device against an established one.[4]

2. Patient Population:

  • Inclusion Criteria: Patients are typically included based on the specific type of aortic aneurysm (e.g., abdominal, juxtarenal, thoracoabdominal), aneurysm size, and anatomical suitability for the endovascular graft being studied. High-risk patients who are unsuitable for open surgery are often candidates for these trials.

  • Exclusion Criteria: Patients may be excluded due to factors such as significant thrombus or calcium at the implantation sites, unsuitable arterial anatomy, or allergies to the device materials.

3. Intervention:

  • Implantation Procedure: The endovascular graft is implanted via a minimally invasive procedure, typically through the femoral artery. The device is guided to the aneurysm site under fluoroscopic imaging.

  • Device Details: The specific type of graft (e.g., bifurcated, fenestrated, branched) is chosen based on the patient's anatomy. For physician-modified grafts, the device is altered by the surgeon prior to implantation to accommodate the patient's specific arterial branching.

4. Follow-up:

  • Imaging: Patients undergo regular imaging studies, such as CT angiography (CTA), at specified intervals (e.g., 30 days, 6 months, 1 year, and annually thereafter) to assess the graft's position, patency, and the size of the aneurysm sac.[4]

  • Clinical Evaluation: Clinical follow-up includes assessment of any adverse events, re-interventions, and overall health status.

5. Endpoints:

  • Primary Safety Endpoint: This is often defined as the absence of major adverse events within 30 days of the procedure.

  • Primary Efficacy Endpoint: This typically includes technical success of the implantation, patency of the graft and any target vessels, and freedom from aneurysm-related mortality and re-intervention within a specified timeframe (e.g., 12 months).

Mandatory Visualization

Below are diagrams illustrating key logical relationships and workflows in the context of endovascular graft clinical trials.

G cluster_0 Patient Screening and Enrollment cluster_1 Treatment and Follow-up P Patient with Aortic Aneurysm S Screening (Anatomical Suitability) P->S I Inclusion/Exclusion Criteria Met? S->I E Enrollment in Clinical Trial I->E Yes N Not Enrolled I->N No R Randomization (if applicable) E->R T Endovascular Graft Implantation R->T F Follow-up (Imaging and Clinical) T->F A Data Analysis F->A

Caption: Workflow for patient enrollment and follow-up in a typical endovascular graft clinical trial.

G cluster_aneurysm Aneurysm Type cluster_graft Graft Selection A Aortic Aneurysm S Standard EVAR A->S Infrarenal F Fenestrated (FEVAR) A->F Juxtarenal B Branched (BEVAR) A->B Thoracoabdominal P Physician-Modified (PMEG) A->P Complex Anatomy

References

Preclinical Comparative Guide: K783-0308 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: K783-0308 is a preclinical drug candidate. As such, there is no data available from human clinical trials, including long-term follow-up data on patient outcomes. This guide provides a comparison based on available preclinical data and in the context of existing therapies for Acute Myeloid Leukemia (AML).

This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the preclinical performance of this compound with alternative therapeutic agents for Acute Myeloid Leukemia (AML), supported by available experimental data.

Overview of this compound

This compound is an investigational small molecule identified as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] It was discovered through a structure-based virtual screening approach and is being explored as a potential therapeutic agent for AML.[1]

The rationale for dual inhibition of FLT3 and MNK2 stems from the limitations of monotherapy with FLT3 inhibitors, which can lead to drug resistance.[1] MNK2 is involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), which integrates signals from the RAS/RAF/ERK and PI3K/AKT/mTOR oncogenic pathways.[1] By simultaneously targeting both FLT3 and MNK2, this compound aims to achieve a more potent and durable anti-leukemic effect.[1]

Preclinical Performance Data

The following tables summarize the available preclinical data for this compound and compare it with established FLT3 inhibitors currently used in the treatment of AML.

Table 1: In Vitro Inhibitory Activity of this compound and Approved FLT3 Inhibitors

CompoundTarget(s)IC50 (nM)AML Cell Line(s) TestedReference(s)
This compound FLT3680Not specified in provided context[1]
MNK2406Not specified in provided context[1]
Midostaurin Multikinase (including FLT3)Not specified in provided contextNot specified in provided context
Gilteritinib FLT3, AXLNot specified in provided contextNot specified in provided context
Quizartinib FLT3<1MV4-11, MOLM-13, MOLM-14

Table 2: In Vitro Cellular Effects of this compound in AML Cell Lines

CompoundAML Cell Line(s)Key EffectsReference(s)
This compound MV-4-11, MOLM-13Inhibition of cell growth, Induction of G0/G1 cell cycle arrest[1]

Comparison with Alternative Therapies

The current standard of care for patients with FLT3-mutated AML typically involves intensive chemotherapy in combination with a FLT3 inhibitor. Approved FLT3 inhibitors include midostaurin, a multi-kinase inhibitor, and the more selective second-generation inhibitors, gilteritinib and quizartinib.

Midostaurin: A first-generation, multi-targeted kinase inhibitor that, in combination with standard chemotherapy, has been shown to improve overall survival in newly diagnosed FLT3-mutated AML.

Gilteritinib and Quizartinib: Second-generation FLT3 inhibitors with higher potency and selectivity for FLT3. They are used in both newly diagnosed and relapsed/refractory settings.

This compound distinguishes itself from these agents through its novel dual inhibitory mechanism targeting both FLT3 and MNK2. While the preclinical data for this compound is still in its early stages, the rationale of overcoming resistance to FLT3 monotherapy by co-targeting a key downstream signaling node is a promising strategy. A direct comparison of in vitro potency (IC50) suggests that second-generation FLT3 inhibitors like quizartinib are significantly more potent against FLT3 than this compound. However, the potential synergistic effect of dual FLT3/MNK2 inhibition by this compound may offer advantages that are not captured by simple IC50 values against a single target.

Experimental Protocols

Structure-Based Virtual Screening

The identification of this compound was accomplished through a structure-based virtual screening approach. This computational method involves the following general steps:

  • Target Selection and Preparation: Three-dimensional crystal structures of the target proteins, FLT3 and MNK2, were obtained from a protein data bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Compound Library Screening: A large database of chemical compounds (in this case, the ChemDiv database) was screened in silico.[1] The three-dimensional conformation of each compound was docked into the binding sites of both FLT3 and MNK2.

  • Scoring and Ranking: A scoring function was used to estimate the binding affinity of each compound to each target. Compounds were ranked based on their predicted binding scores for both kinases.

  • Hit Selection and In Vitro Validation: Top-ranking compounds predicted to bind to both FLT3 and MNK2 were selected for experimental validation. These "hits" were then tested in in vitro biochemical and cellular assays to confirm their inhibitory activity.

Cell Viability and Cell Cycle Analysis

The effects of this compound on AML cell lines were assessed using standard in vitro assays:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • AML cells (MV-4-11 and MOLM-13) were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound or a vehicle control.

    • After a defined incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Metabolically active cells convert the MTT into a colored formazan product.

    • The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells.

  • Cell Cycle Analysis (by Flow Cytometry):

    • AML cells were treated with this compound or a vehicle control for a specified time.

    • Cells were harvested, fixed, and permeabilized.

    • A fluorescent DNA-binding dye (e.g., propidium iodide) was added to stain the cellular DNA.

    • The DNA content of individual cells was measured using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed to determine the effect of the compound on cell cycle progression.

Visualizations

FLT3_MNK2_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK2 MNK2 ERK->MNK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4E eIF4E mTOR->eIF4E MNK2->eIF4E Proliferation Cell Proliferation & Survival eIF4E->Proliferation K783_0308 This compound K783_0308->FLT3 K783_0308->MNK2 Experimental_Workflow Start Start: Identify Therapeutic Targets (FLT3 & MNK2) VirtualScreening Structure-Based Virtual Screening (ChemDiv Database) Start->VirtualScreening HitIdentification Identification of Dual Inhibitor 'Hits' VirtualScreening->HitIdentification InVitroValidation In Vitro Validation HitIdentification->InVitroValidation BiochemicalAssay Biochemical Assays (IC50 Determination) InVitroValidation->BiochemicalAssay CellularAssay Cellular Assays (Cell Viability, Cell Cycle) InVitroValidation->CellularAssay LeadCompound Lead Compound Identified (this compound) BiochemicalAssay->LeadCompound CellularAssay->LeadCompound

References

K783-0308: A Preclinical Candidate for Acute Myeloid Leukemia with Untested Performance in Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

K783-0308 is a promising preclinical dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2), being investigated for the treatment of acute myeloid leukemia (AML).[1] Currently, there is no publicly available data from human clinical trials regarding the performance of this compound in any patient population, including those considered challenging. As the compound is in the preclinical stage of development, its efficacy and safety in humans are yet to be determined.

Initial laboratory studies have shown that this compound can inhibit the growth of AML cells and induce cell cycle arrest at the G0/G1 phase.[1] The dual-inhibition mechanism is of interest because monotherapy with FLT3 inhibitors can lead to drug resistance.[1] By targeting both FLT3 and MNK2, this compound may offer an additive effect against AML.[1]

Due to the absence of clinical data, a comparison guide detailing this compound's performance against other therapeutic alternatives in challenging patient populations cannot be constructed. Information regarding experimental protocols in human subjects and comparative quantitative data is not available.

Targeted Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual inhibitory effects on the FLT3 and MNK2 signaling pathways, which are implicated in AML.

K783_0308_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_erk RAS/RAF/ERK Pathway cluster_pi3k_akt_mtor PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates K783_0308 This compound K783_0308->FLT3 Inhibits MNK2 MNK2 K783_0308->MNK2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->MNK2 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4E eIF4E mTOR->eIF4E Phosphorylates MNK2->eIF4E Phosphorylates Proliferation Cell Proliferation & Survival eIF4E->Proliferation Promotes

Fig. 1: Proposed dual-inhibition mechanism of this compound in AML signaling pathways.

Preclinical Data Summary

The following table summarizes the available preclinical data for this compound.

ParameterValueCell Lines TestedSource
Target FLT3 and MNK2MV-4-11, MOLM-13[1]
IC50 (FLT3) 680 nMNot specified[1]
IC50 (MNK2) 406 nMNot specified[1]
In Vitro Effect Inhibition of cell growth, G0/G1 cell cycle arrestMV-4-11, MOLM-13[1]

Experimental Protocols

As all available data is from preclinical studies, the methodologies described are for in vitro experiments.

Cell Growth Inhibition Assay: The inhibitory effect of this compound on the growth of AML cell lines (MV-4-11 and MOLM-13) was likely determined using a standard cell viability assay, such as the MTT or MTS assay. In this type of assay, cells are seeded in microplates and treated with varying concentrations of the compound. After a specified incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The amount of colored product is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis: To determine the effect of this compound on the cell cycle, flow cytometry is typically used. AML cells are treated with the compound for a defined period. Subsequently, the cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of each cell is then measured by a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G0/G1 phase would indicate a cell cycle arrest at that stage.

Conclusion

This compound is a novel dual inhibitor with a promising preclinical profile for the treatment of AML. Its ability to target both FLT3 and MNK2 suggests it could be a valuable strategy to overcome drug resistance observed with single-target FLT3 inhibitors. However, it is crucial to emphasize that these findings are from laboratory studies, and the performance of this compound in human subjects remains unknown. Further research, including comprehensive clinical trials, will be necessary to establish the safety, efficacy, and potential role of this compound in treating patients with AML, including those in challenging populations. Professionals in drug development should monitor the progress of this compound as it potentially moves into clinical evaluation.

References

Validating Computational Models of K783-0308's In-Vivo Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating computational models of the in-vivo behavior of K783-0308, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2). This compound has been identified as a promising lead compound for the treatment of Acute Myeloid Leukemia (AML).[1][2] This document outlines a comparative approach, leveraging data from established FLT3 inhibitors to propose a validation strategy for computational models predicting the in-vivo efficacy and pharmacokinetics of this compound.

Introduction to this compound

This compound was identified through a structure-based virtual screening approach and has demonstrated potent inhibitory activity against both FLT3 and MNK2, with IC50 values of 680 nM and 406 nM, respectively.[1][2] In-vitro studies have shown that this compound can inhibit the growth of AML cell lines, such as MV-4-11 and MOLM-13, and induce G0/G1 cell cycle arrest.[1][2] The dual inhibition of FLT3 and MNK2 is a promising strategy for overcoming the drug resistance often associated with monotherapy targeting only FLT3.[3]

The Role of Computational Modeling in Drug Development

Computational models are increasingly integral to the drug discovery and development process. They offer the potential to predict a compound's in-vivo behavior, thereby reducing the time and cost associated with preclinical studies. For kinase inhibitors like this compound, computational approaches can be used for:

  • Virtual Screening: Identifying potential inhibitors from large chemical libraries.[1][2]

  • Pharmacokinetic (PK) / Pharmacodynamic (PD) Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its therapeutic effect over time.

  • Efficacy Prediction: Estimating the anti-tumor activity in in-vivo models.

The validation of these computational models against robust experimental data is crucial to ensure their predictive accuracy and utility in guiding drug development decisions.

Comparative Data of Alternative FLT3 Inhibitors

To establish a framework for validating computational models of this compound, it is instructive to review the performance of other FLT3 inhibitors that have undergone extensive preclinical and clinical evaluation. The following table summarizes key in-vivo data for three such inhibitors: Gilteritinib, Quizartinib, and Sorafenib.

Drug Mechanism of Action In-Vivo Model Key In-Vivo Findings References
Gilteritinib FLT3/AXL inhibitorMV4-11 and MOLM-13 xenografts in miceDemonstrated tumor regression and improved survival. High intratumor distribution after oral administration.[4]
Quizartinib Potent and selective FLT3 inhibitorFLT3-ITD AML modelsShowed significant survival benefit compared to salvage chemotherapy.[5]
Sorafenib Multi-kinase inhibitor (including FLT3)Human AML xenografts in NOD-SCID-IL2Rγnull miceIn combination with cytarabine, significantly prolonged median survival.[6]

Proposed In-Vivo Validation Workflow for this compound Computational Models

The following workflow outlines the key experimental steps required to generate the necessary data for validating computational models of this compound's in-vivo behavior.

G cluster_0 Computational Modeling cluster_1 In-Vivo Experiments cluster_2 Model Validation Virtual Screening Virtual Screening PK/PD Modeling PK/PD Modeling Virtual Screening->PK/PD Modeling Efficacy Prediction Efficacy Prediction PK/PD Modeling->Efficacy Prediction Compare Predictions and Data Compare Predictions and Data PK/PD Modeling->Compare Predictions and Data Predicted PK/PD Efficacy Prediction->Compare Predictions and Data Predicted Efficacy AML Xenograft Model AML Xenograft Model PK Studies PK Studies AML Xenograft Model->PK Studies PD Studies PD Studies AML Xenograft Model->PD Studies Efficacy Studies Efficacy Studies AML Xenograft Model->Efficacy Studies PK Studies->Compare Predictions and Data Experimental PK PD Studies->Compare Predictions and Data Experimental PD Efficacy Studies->Compare Predictions and Data Experimental Efficacy Refine Model Refine Model Compare Predictions and Data->Refine Model

Proposed workflow for validating computational models of this compound.
Experimental Protocols

  • Cell Lines: Utilize human AML cell lines with FLT3 mutations, such as MV4-11 or MOLM-13, which are known to be sensitive to FLT3 inhibition.

  • Animals: Employ immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.

  • Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse. For a more clinically relevant model, consider intravenous injection to establish a disseminated leukemia model.[7]

  • Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements for subcutaneous models. For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human leukemia cells.

  • Dosing: Administer this compound to tumor-bearing mice via a clinically relevant route (e.g., oral gavage).

  • Sample Collection: Collect blood samples at various time points after dosing.

  • Analysis: Determine the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.

  • Data Modeling: Use the concentration-time data to calculate key PK parameters including half-life, clearance, and volume of distribution. This data is essential for validating the PK component of the computational model.[8]

  • Biomarker Analysis: After treatment with this compound, collect tumor tissue and/or bone marrow.

  • Target Engagement: Assess the inhibition of FLT3 and MNK2 phosphorylation using techniques like Western blotting or immunohistochemistry. Analyze downstream signaling molecules such as STAT5, ERK, and eIF4E to confirm pathway inhibition.[9]

  • Cellular Effects: Evaluate the induction of apoptosis (e.g., via TUNEL staining or caspase-3 cleavage) and inhibition of proliferation (e.g., via Ki-67 staining) in the tumor tissue.

  • Treatment Groups: Randomize tumor-bearing mice into vehicle control and this compound treatment groups. Include a positive control group treated with a known FLT3 inhibitor like gilteritinib.

  • Treatment Schedule: Administer the compounds according to a predetermined schedule (e.g., once or twice daily for a specified number of weeks).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. For disseminated models, overall survival is a key endpoint.

  • Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess the toxicity of the treatment.

Signaling Pathways of Interest

Understanding the signaling pathways targeted by this compound is fundamental to interpreting experimental results and refining computational models.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, driving downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT. These pathways promote cell proliferation and survival while inhibiting apoptosis.[10][11]

FLT3_Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation K783_0308 This compound K783_0308->FLT3 Inhibits

Simplified FLT3 signaling pathway in AML.
MNK2 Signaling Pathway

MNK1 and MNK2 are activated by the ERK and p38 MAPK pathways. Their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E is a critical step in the initiation of translation of many oncogenic proteins.[12][13]

MNK2_Signaling ERK ERK MNK2 MNK2 ERK->MNK2 p38 p38 MAPK p38->MNK2 eIF4E eIF4E MNK2->eIF4E p_eIF4E p-eIF4E eIF4E->p_eIF4E Translation Oncogenic Protein Translation p_eIF4E->Translation K783_0308 This compound K783_0308->MNK2 Inhibits

Simplified MNK2 signaling pathway.

Conclusion

The validation of computational models for novel drug candidates like this compound is a critical step in their development pipeline. By leveraging a comparative approach with established drugs and employing a systematic in-vivo validation workflow, researchers can build confidence in the predictive power of their models. This, in turn, can accelerate the translation of promising compounds from the laboratory to the clinic, ultimately benefiting patients with AML. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive framework for this validation process.

References

Comparative Guide to the Mechanical Strength of Biomaterials for Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mechanical properties of three common biomaterials used in research, and drug development: Alginate hydrogels, Gelatin Methacryloyl (GelMA) hydrogels, and Poly(lactic-co-glycolic acid) (PLGA) scaffolds. While the internal designation "K783-0308" does not correspond to a publicly documented biomaterial, this guide uses these well-characterized materials to benchmark the range of mechanical strengths achievable for various biomedical applications.

The selection of an appropriate biomaterial is critical for the success of drug delivery systems and tissue engineering constructs, with mechanical properties playing a pivotal role in their in vivo performance.[1][2] This guide offers researchers, scientists, and drug development professionals a direct comparison of quantitative mechanical data, detailed experimental protocols for strength validation, and logical workflows for material selection.

Data Presentation: Comparative Mechanical Properties

The mechanical behavior of biomaterials is a critical factor in their design and application, influencing their structural integrity and ability to mimic native tissues.[1][3] The following table summarizes the key mechanical properties of Alginate hydrogels, GelMA hydrogels, and PLGA scaffolds, providing a baseline for comparison. It is important to note that these values can be tuned by altering factors such as polymer concentration, crosslinking density, and fabrication methods.[4][5][6]

Material ClassRepresentative Formulation/TypeTensile Strength (kPa)Compressive Modulus (kPa)Key Influencing Factors
Alginate Hydrogel 2% (w/v) Ca-alginate492 - 733[7]5 - 20[6]Alginate type (high-G vs. high-M), cation type and concentration for crosslinking.[6][8]
GelMA Hydrogel 10% (w/v) GelMANot commonly reported; valued for compressive properties.17 - 164[9]GelMA concentration, degree of methacrylation, UV exposure time.[5][10]
PLGA Scaffold 50:50 LA:GA ratio, porous scaffold3,200 - 3,700[11]~91,800 (as reported for a specific formulation)[12]LA:GA ratio, porosity, molecular weight, fabrication method (e.g., electrospinning, 3D printing).[4][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties. These protocols are fundamental to the validation of biomaterial strength.

1. Uniaxial Tensile Testing (for Alginate Hydrogels and PLGA Scaffolds)

  • Objective: To determine the ultimate tensile strength (UTS) and Young's modulus of a material, providing insight into its elasticity and failure point under tension.[8]

  • Apparatus: A universal testing machine (e.g., Instron) equipped with a load cell appropriate for the expected forces.

  • Sample Preparation:

    • Hydrogel samples are typically cast into a specific shape, such as a dumbbell or rectangular strip, using a mold.

    • PLGA scaffolds are prepared according to their fabrication protocol (e.g., electrospinning into sheets, 3D printing).[11]

    • The dimensions (width and thickness) of the sample's gauge length are measured precisely.

  • Procedure:

    • The sample is securely clamped into the grips of the testing machine.

    • A tensile load is applied at a constant strain rate (e.g., 20% strain/min) until the sample fractures.[5]

    • The load and displacement are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Stress (σ): Calculated by dividing the applied load by the original cross-sectional area of the sample.

    • Tensile Strain (ε): Calculated as the change in length divided by the original gauge length.

    • A stress-strain curve is plotted. The peak stress is the UTS. The Young's modulus is determined from the initial linear slope of this curve.

2. Uniaxial Compression Testing (for Hydrogels and Scaffolds)

  • Objective: To measure the compressive modulus, which indicates the material's stiffness and ability to withstand compressive forces. This is particularly relevant for load-bearing applications.[5]

  • Apparatus: A universal testing machine with parallel compression platens.

  • Sample Preparation:

    • Samples are typically prepared as cylinders or cubes with a defined diameter and height. For hydrogels, they are often incubated in a relevant buffer (e.g., PBS) at 37°C before testing.[5]

  • Procedure:

    • The sample is placed on the lower platen of the testing machine.

    • The upper platen is lowered to make contact with the sample.

    • A compressive load is applied at a constant strain rate.

    • Load and displacement are recorded until a predefined strain (e.g., 80%) is reached.[7]

  • Data Analysis:

    • Compressive Stress (σ): Calculated by dividing the load by the sample's original cross-sectional area.

    • Compressive Strain (ε): Calculated as the change in height divided by the original height.

    • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve.

Mandatory Visualizations

Experimental Workflow for Mechanical Strength Validation

G cluster_0 Preparation Phase cluster_1 Testing Phase cluster_2 Analysis Phase A Material Synthesis (e.g., Polymerization, Formulation) B Sample Fabrication (e.g., Casting, 3D Printing) A->B C Sample Conditioning (e.g., Hydration in PBS, 37°C) B->C D Select Test Type (Tensile or Compression) C->D To Testing E Mount Sample in Universal Testing Machine D->E F Apply Load at Constant Strain Rate E->F G Record Load-Displacement Data F->G Data Acquisition H Calculate Stress and Strain G->H I Generate Stress-Strain Curve H->I J Determine Mechanical Properties (e.g., Modulus, Strength) I->J

Caption: Workflow for benchtop mechanical testing of biomaterials.

Decision Pathway for Biomaterial Selection Based on Mechanical Requirements

G A Define Application's Mechanical Need B Load-Bearing? (e.g., Bone Scaffold) A->B C High Compressive Strength Required B->C Yes D Soft Tissue Mimicry? (e.g., Drug Depot) B->D No F Consider Porous PLGA or Ceramic Composite C->F E Low Modulus, High Flexibility Required D->E Yes H Injectable Delivery? D->H No G Consider Alginate or GelMA Hydrogel E->G H->G No I Shear-Thinning Properties Needed H->I Yes J Evaluate Specific Hydrogel Formulations I->J

Caption: Decision tree for selecting biomaterials based on mechanical needs.

References

Comparative Analysis of K783-0308: A Preclinical Dual FLT3/MNK2 Inhibitor for Acute Myeloid Leukemia with a Hypothetical Role in Regenerative Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the preclinical compound K783-0308. While the primary focus of research on this compound is its potential as a therapeutic agent for Acute Myeleloid Leukemia (AML), this document will also address the user's query regarding its "healing response."

It is important to note at the outset that there is no direct scientific literature available detailing the effects of this compound on wound healing or other forms of tissue repair. This compound has been specifically investigated as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2 (MNK2) for the treatment of AML.

This guide will therefore first present a detailed comparative analysis of this compound within its established therapeutic context of AML, comparing its preclinical data with clinically approved FLT3 inhibitors. Subsequently, it will explore the hypothetical connection between the signaling pathways targeted by this compound and cellular processes involved in tissue regeneration, drawing on tangential findings in the scientific literature.

Part 1: Comparative Analysis of this compound in Acute Myeloid Leukemia (AML)

This compound is a preclinical dual inhibitor of FLT3 and MNK2, which has shown promise in inhibiting the growth of AML cells.[1] The rationale for this dual-targeted approach is to overcome the resistance often seen with monotherapy using FLT3 inhibitors.[1]

Data Presentation: Preclinical and Clinical Performance of FLT3 Inhibitors

The following tables summarize the available preclinical data for this compound and the clinical trial data for several first and second-generation FLT3 inhibitors used in the treatment of AML.

Table 1: Preclinical Data of this compound in AML Cell Lines

CompoundTargetIC50 (nM)Cell LineEffect
This compoundFLT3680MV-4-11, MOLM-13Inhibited cell growth, Induced G0/G1 cell cycle arrest
MNK2406

Source: Patsnap Synapse[1]

Table 2: Comparative Efficacy of Clinically Approved FLT3 Inhibitors in AML

DrugGenerationTherapeutic SettingOverall Response Rate (ORR)Median Overall Survival (OS)
Midostaurin FirstNewly Diagnosed FLT3-mutated AML (in combination with chemotherapy)59% (CR)74.7 months
Gilteritinib SecondRelapsed/Refractory FLT3-mutated AML34% (CR+CRh)9.3 months
Sorafenib FirstNewly Diagnosed FLT3-ITD AML (in combination with chemotherapy)98%42 months
Quizartinib SecondRelapsed/Refractory FLT3-ITD AML48% (CRc)6.2 months
Crenolanib SecondNewly Diagnosed FLT3-mutated AML (in combination with chemotherapy)86% (CRc)Not Reached

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; CRc: Composite Complete Remission. Data compiled from multiple clinical trials.

Table 3: Common Adverse Events of Clinically Approved FLT3 Inhibitors

DrugCommon Adverse Events (Grade ≥3)
Midostaurin Febrile neutropenia, Rash, Nausea, Vomiting, Mucositis
Gilteritinib Anemia, Febrile neutropenia, Thrombocytopenia, Increased transaminases
Sorafenib Hand-foot skin reaction, Diarrhea, Hypertension, Rash
Quizartinib QT prolongation, Myelosuppression, Febrile neutropenia
Crenolanib Nausea, Vomiting, Diarrhea, Febrile neutropenia
Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of compounds like this compound in an AML context.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of the inhibitor on the metabolic activity and proliferation of AML cells.

  • Methodology:

    • AML cells (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

    • Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 48-72 hours.

    • Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the number of apoptotic and necrotic cells following treatment with the inhibitor.

  • Methodology:

    • AML cells are treated with the test compound at various concentrations for a specified period (e.g., 24-48 hours).

    • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

3. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of FLT3 and MNK2.

  • Methodology:

    • Recombinant human FLT3 or MNK2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.

    • The test compound is added at various concentrations to determine its inhibitory effect on the kinase activity.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

    • The IC50 value for kinase inhibition is calculated.

Mandatory Visualization: Signaling Pathway in AML

FLT3_MNK2_AML_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK2 MNK2 ERK->MNK2 eIF4E eIF4E MNK2->eIF4E Proliferation Cell Proliferation & Survival eIF4E->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation K783_0308 This compound K783_0308->FLT3 Inhibits K783_0308->MNK2 Inhibits

Caption: Dual inhibition of FLT3 and MNK2 signaling pathways in AML by this compound.

Part 2: Hypothetical Role of FLT3 and MNK2 Inhibition in Healing and Regeneration

While this compound is being developed as an anti-cancer agent, the signaling pathways it targets are involved in fundamental cellular processes that are also crucial for tissue repair and regeneration, such as cell proliferation, differentiation, and inflammation.

A recent study has provided an intriguing, though indirect, link between MNK2 inhibition and tissue regeneration. Researchers found that a small molecule inhibitor of MNK2 could potentiate the regeneration of pancreatic β-cells.[2] This suggests that modulating the MNK2 pathway could have pro-regenerative effects in certain contexts.

The FLT3 signaling pathway is primarily known for its role in hematopoiesis. However, inflammation, which is a critical phase of wound healing, is heavily regulated by cytokines and growth factors that can activate similar downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.

It is important to emphasize that the following diagram represents a hypothetical model of how FLT3 and MNK2 signaling could be involved in healing processes, based on their known downstream effectors. There is currently no direct evidence to support a therapeutic role for this compound in wound healing.

Mandatory Visualization: Hypothetical Signaling in Tissue Regeneration

Healing_Pathway_Hypothesis cluster_stimuli External Stimuli (e.g., Injury) cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response Injury Tissue Injury / Growth Factors GrowthFactorReceptor Growth Factor Receptors Injury->GrowthFactorReceptor FLT3_hypothetical FLT3 (in relevant cells) Injury->FLT3_hypothetical RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GrowthFactorReceptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway GrowthFactorReceptor->PI3K_AKT FLT3_hypothetical->RAS_RAF_MEK_ERK FLT3_hypothetical->PI3K_AKT MNK2_hypothetical MNK2 RAS_RAF_MEK_ERK->MNK2_hypothetical eIF4E_hypothetical eIF4E MNK2_hypothetical->eIF4E_hypothetical Cell_Proliferation Cell Proliferation eIF4E_hypothetical->Cell_Proliferation Cell_Differentiation Cell Differentiation eIF4E_hypothetical->Cell_Differentiation PI3K_AKT->Cell_Proliferation PI3K_AKT->Cell_Differentiation Inflammation_Modulation Inflammation Modulation PI3K_AKT->Inflammation_Modulation K783_0308_hypothetical This compound (Hypothetical Modulation) K783_0308_hypothetical->FLT3_hypothetical K783_0308_hypothetical->MNK2_hypothetical

Caption: Hypothetical involvement of FLT3 and MNK2 pathways in tissue regeneration.

Conclusion

This compound is a promising preclinical dual FLT3/MNK2 inhibitor with a clear therapeutic rationale and demonstrated activity in AML models. A comparative analysis with established FLT3 inhibitors highlights the potential of this dual-targeted approach.

Regarding a "healing response," there is no direct evidence to support the use of this compound in wound healing or tissue repair. However, the finding that MNK2 inhibition can promote pancreatic β-cell regeneration opens an intriguing, albeit speculative, avenue for future research into the role of this pathway in regenerative medicine. Further investigation is required to determine if the modulation of FLT3 and MNK2 signaling by compounds like this compound could have any beneficial effects in the context of tissue healing. For now, the development and evaluation of this compound remain firmly in the realm of oncology and specifically, the treatment of Acute Myeloid Leukemia.

References

Safety Operating Guide

Essential Safety and Handling Protocols for K783-0308

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "K783-0308" could not be located. The following guidance is based on established best practices for handling chemicals with unknown or potentially hazardous properties in a research and development environment. It is imperative to treat any substance of unknown toxicity as potentially hazardous.[1][2] This information is intended to supplement, not replace, a thorough hazard assessment and adherence to your institution's specific safety protocols.

This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure to potential chemical and physical hazards. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shield.[3]Protects against splashes, sprays of hazardous liquids, and flying particles.[3]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[4][5]Prevents skin contact with the chemical. The specific glove material should be chosen based on the chemical's (unknown) properties; nitrile is a common starting point for many lab chemicals.[5]
Body Protection A laboratory coat (Nomex® or similar flame-retardant material is recommended if flammability is a potential, yet unknown, hazard).[5]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe and closed-heel shoes made of a durable material.[1]Protects feet from spills and falling objects.
Respiratory Protection To be used within a certified chemical fume hood. If this is not possible, a respiratory hazard evaluation should be conducted to determine the appropriate respirator.[5][6]Minimizes the inhalation of potentially harmful vapors, dust, or aerosols.[6]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container with the date received and the full chemical name.[1]

  • Store in a well-ventilated, designated area away from incompatible materials.[4] Segregate chemicals by hazard class (e.g., flammables, corrosives, oxidizers) to the best of your ability, assuming unknown hazards.[4]

  • Ensure the storage location is not exposed to heat or direct sunlight.[4]

2. Handling and Use:

  • Before handling, review all available information and have a clear plan for the experiment.[2]

  • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Do not work alone when handling hazardous or unknown chemicals.[1][7]

  • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

  • Keep all containers of this compound sealed when not in use.[1]

3. Spill Management:

  • In the event of a small spill, alert personnel in the immediate area.[8]

  • If you are trained and it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.[9]

  • For larger spills, or if the substance is volatile or highly toxic, evacuate the area and contact your institution's emergency response team.[10]

  • Contaminated surfaces should be decontaminated, and all cleanup materials must be disposed of as hazardous waste.[11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • All waste containing this compound must be treated as hazardous waste.[12]

  • Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the full chemical name, and the date of generation.[12]

  • Do not mix different types of chemical waste.[13]

  • Store waste containers in a designated and properly ventilated area, segregated by compatibility.[12]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12] Do not pour chemical waste down the drain.[1]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE 1 Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area 2 Handling in Fume Hood Handling in Fume Hood Prepare Work Area->Handling in Fume Hood 3 Perform Experiment Perform Experiment Handling in Fume Hood->Perform Experiment 4 Spill Response Spill Response Perform Experiment->Spill Response If Spill Occurs Waste Collection Waste Collection Perform Experiment->Waste Collection 5 Decontaminate Work Area Decontaminate Work Area Waste Collection->Decontaminate Work Area 6 Label & Store Waste Label & Store Waste Decontaminate Work Area->Label & Store Waste 7 EHS Disposal EHS Disposal Label & Store Waste->EHS Disposal 8

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。